1,1-Diphenylethylene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-phenylethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYIIHDQURVDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060190 | |
| Record name | Benzene, 1,1'-ethenylidenebis- | |
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Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 8.2 deg C; [Merck Index] Yellow liquid; [MSDSonline] | |
| Record name | 1,1-Diphenylethylene | |
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CAS No. |
530-48-3 | |
| Record name | 1,1-Diphenylethylene | |
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| Record name | 1,1-Diphenylethene | |
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| Record name | 1,1-DIPHENYLETHYLENE | |
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| Record name | 1,1-diphenylethylene | |
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| Record name | 1,1-DIPHENYLETHYLENE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties and Characteristics of 1,1-Diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenylethylene (DPE) is an aromatic hydrocarbon of significant interest in organic synthesis and polymer chemistry. Structurally, it is an ethylene (B1197577) molecule with two phenyl substituents attached to the same carbon atom. This arrangement confers unique reactivity upon the molecule, making it a valuable tool in various chemical transformations. This technical guide provides a comprehensive overview of the core fundamental properties and characteristics of this compound, with a focus on quantitative data, experimental protocols, and visual representations of its chemical behavior.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂ | [1] |
| Molar Mass | 180.25 g/mol | [1] |
| CAS Number | 530-48-3 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 8 °C | [1] |
| Boiling Point | 277 °C at 760 mmHg | [1] |
| Density | 1.025 g/cm³ at 20 °C | |
| Refractive Index (n²⁰/D) | 1.608 | |
| Solubility | Insoluble in water; Soluble in common organic solvents like ether, benzene, and chloroform. |
Spectroscopic Data
The unique structure of this compound gives rise to a characteristic spectroscopic fingerprint, which is crucial for its identification and characterization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are consistent with its asymmetrical structure.
¹H NMR (in CDCl₃): [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 10H | Aromatic protons (C₆H₅) |
| 5.45 | s | 2H | Vinylic protons (=CH₂) |
¹³C NMR (in CDCl₃): [3]
| Chemical Shift (δ) ppm | Assignment |
| 150.2 | C=CH₂ |
| 141.6 | C of phenyl groups attached to the double bond |
| 128.3 | C-H of phenyl groups |
| 127.8 | C-H of phenyl groups |
| 127.3 | C-H of phenyl groups |
| 114.4 | =CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3020 | Medium | Aromatic C-H stretch |
| ~1610 | Medium | C=C stretch (vinylic) |
| ~1595, 1490, 1445 | Strong | Aromatic C=C skeletal vibrations |
| ~900 | Strong | =CH₂ out-of-plane bend |
| ~760, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated system of the phenyl rings and the double bond in this compound results in strong UV absorption.
| λmax | Molar Absorptivity (ε) | Solvent | Reference |
| 253 nm | ~10,000 L mol⁻¹ cm⁻¹ | Ethanol | [4] |
Chemical Structure and Reactivity
The chemical behavior of this compound is dominated by the presence of the electron-rich double bond and the steric hindrance imparted by the two phenyl groups.
Caption: Chemical structure of this compound.
Due to significant steric hindrance, this compound does not readily undergo homopolymerization. However, it actively participates in copolymerization reactions and serves as an efficient radical scavenger and an end-capping agent in anionic polymerizations.[5]
References
Synthesis and Discovery of 1,1-Diphenylethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and discovery of 1,1-diphenylethylene, a valuable building block in organic synthesis and polymer chemistry. The document details the historical context of its discovery and elaborates on the primary synthetic methodologies, with a focus on the Grignard reaction followed by acid-catalyzed dehydration and the Wittig reaction. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a practical resource for laboratory and development settings.
Introduction
This compound, also known as 1,1-diphenylethene, is an organic compound with the formula (C₆H₅)₂C=CH₂. It is a colorless to pale yellow liquid at room temperature and serves as a key intermediate in various chemical transformations. Its unique structure, featuring a geminal diaryl substitution on an alkene, prevents it from undergoing homopolymerization, a property that has been exploited in controlled radical polymerization processes.[1] This guide explores the principal methods for its synthesis, providing detailed procedural information and relevant chemical data.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for reference and characterization purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂ | --INVALID-LINK-- |
| Molecular Weight | 180.25 g/mol | --INVALID-LINK-- |
| Melting Point | 8.2 °C | --INVALID-LINK-- |
| Boiling Point | 277 °C | Wikipedia |
| Density | 1.021 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.608 | --INVALID-LINK-- |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Chemical shifts (ppm): 7.20-7.40 (m, 10H, Ar-H), 5.45 (s, 2H, =CH₂) | --INVALID-LINK-- |
| ¹³C NMR | Chemical shifts (ppm): 150.2, 141.5, 128.3, 127.8, 127.3, 114.3 | --INVALID-LINK-- |
| IR (Infrared) | Characteristic peaks (cm⁻¹): 3080, 3050, 1610, 1490, 1445, 900, 760, 695 | --INVALID-LINK-- |
| MS (Mass Spec) | m/z: 180 (M+), 165, 102, 89, 77 | --INVALID-LINK-- |
Synthetic Methodologies
The synthesis of this compound is most commonly achieved through two robust and well-established methods: the Grignard reaction followed by dehydration, and the Wittig reaction.
Grignard Reaction and Subsequent Dehydration
This two-step method is a classic and frequently utilized approach in undergraduate and research laboratories. It involves the nucleophilic addition of a phenyl Grignard reagent to a ketone, followed by the acid-catalyzed elimination of water.
The overall synthetic scheme involves the reaction of phenylmagnesium bromide with acetophenone (B1666503) to form the intermediate, 1,1-diphenylethanol (B1581894). This alcohol is then dehydrated using a strong acid to yield the final product, this compound.
Caption: Grignard synthesis pathway for this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Acetophenone
-
Concentrated Sulfuric Acid
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Dichloromethane
Procedure:
Step 1: Preparation of Phenylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the flask. The reaction should initiate, indicated by cloudiness and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
Step 2: Grignard Reaction with Acetophenone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of acetophenone (0.9 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
Step 3: Work-up and Formation of 1,1-Diphenylethanol
-
Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1,1-diphenylethanol as an oil.
Step 4: Dehydration to this compound
-
To the crude 1,1-diphenylethanol, add a mixture of concentrated sulfuric acid and glacial acetic acid (e.g., a 1:4 v/v ratio).
-
Heat the mixture with stirring (e.g., reflux or heat to 100 °C) for 1 hour.
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
Extract the product with diethyl ether or a suitable organic solvent.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Step 5: Purification
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane or a mixture of hexane and dichloromethane.[2]
The acid-catalyzed dehydration of 1,1-diphenylethanol proceeds through an E1 mechanism involving a stable tertiary carbocation intermediate.
References
1,1-Diphenylethylene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Diphenylethylene, a significant organic compound utilized in various research and development applications. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on providing actionable information for laboratory and development settings.
Core Data Summary
Chemical Identity and Properties of this compound
| Property | Value | Reference |
| CAS Number | 530-48-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₂ | [3][6][7] |
| Linear Formula | (C₆H₅)₂C=CH₂ | [1][8] |
| Molecular Weight | 180.25 g/mol | [1][3][5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Melting Point | 6 °C | [2][5] |
| Boiling Point | 270-271 °C | [2][4][5] |
| Density | 1.021 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.608 | [2][5] |
| Solubility | Soluble in methanol, ether, and chloroform; Insoluble in water. | [4] |
| Flash Point | 113 °C (closed cup) | [8] |
Molecular Structure
This compound is an aromatic hydrocarbon featuring a central ethylene (B1197577) group with two phenyl substituents attached to the same carbon atom.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from benzophenone (B1666685) and a methyl Grignard reagent, followed by dehydration.
Materials:
-
Benzophenone
-
Methylmagnesium iodide (or other suitable Grignard reagent)
-
Anhydrous diethyl ether
-
Sulfuric acid (e.g., 20% solution)
-
Ammonium (B1175870) chloride solution
-
Magnesium turnings
-
Ethyl acetate (B1210297) (dry)
-
Standard glassware for anhydrous reactions (three-necked flask, separatory funnel, reflux condenser)
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
Preparation of Grignard Reagent (Phenylmagnesium Bromide): In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place magnesium turnings. Add a small amount of dry ether and a crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in dry ether to the flask. The reaction should be initiated and then maintained at a gentle reflux.
-
Reaction with Ester: After the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of dry ethyl acetate in an equal volume of ether to the stirred Grignard reagent.
-
Hydrolysis: After the addition is complete, the reaction mixture is carefully hydrolyzed by the slow addition of a saturated ammonium chloride solution. This step is performed under cooling to control the exothermic reaction.
-
Isolation of Intermediate Alcohol: The ether layer containing the intermediate, 1,1-diphenylethanol (B1581894), is separated. The aqueous layer may be extracted with additional ether to maximize yield. The combined ether extracts are dried over an anhydrous salt like sodium sulfate.
-
Dehydration to this compound: The crude 1,1-diphenylethanol is heated with a dehydrating agent, such as a catalytic amount of sulfuric acid or iodine, to induce the elimination of water and form the alkene.
-
Purification: The resulting this compound is purified by distillation under reduced pressure.
Synthesis of this compound via Wittig Reaction
The Wittig reaction provides an alternative route to this compound from benzophenone and a phosphorus ylide.
Materials:
-
Benzophenone
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Standard glassware for anhydrous reactions
-
Stirring apparatus
Procedure:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in an anhydrous solvent. Cool the suspension in an ice bath and add a strong base dropwise to generate the phosphorus ylide (methylenetriphenylphosphorane). The formation of the ylide is often indicated by a color change.
-
Reaction with Ketone: To the freshly prepared ylide, add a solution of benzophenone in the same anhydrous solvent. The reaction mixture is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: The organic extracts are combined, washed with brine, and dried over an anhydrous salt. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to separate the this compound from the triphenylphosphine (B44618) oxide byproduct.
Applications in Polymer Chemistry
This compound plays a crucial role in polymer synthesis, particularly in anionic polymerization. Due to steric hindrance, it does not readily homopolymerize but can be used to create well-defined block copolymers.
Anionic Polymerization of Styrene with this compound
In the anionic polymerization of styrene, this compound can be used as a capping agent. The living polystyryl anion reacts with this compound to form a less reactive, sterically hindered carbanion. This new chain end is still capable of initiating the polymerization of other monomers, such as methyl methacrylate, allowing for the synthesis of block copolymers with low polydispersity.
Experimental Context:
The polymerization is typically carried out under high vacuum or in an inert atmosphere to exclude moisture and oxygen, which can terminate the living polymerization. The reaction involves the sequential addition of monomers to a solution containing an organolithium initiator (e.g., n-butyllithium) in a non-polar solvent like cyclohexane (B81311) or benzene. The progress of the polymerization can be monitored by techniques such as size exclusion chromatography (SEC) to determine the molecular weight and molecular weight distribution of the resulting polymer.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 530-48-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 530-48-3 [m.chemicalbook.com]
- 5. 1,1-ジフェニルエチレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C14H12 | CID 10740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 1,1-Diphenylethylene: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 1,1-Diphenylethylene, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering valuable information for researchers, scientists, and professionals in drug development and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its unique structure, featuring two phenyl rings and a vinyl group.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and olefinic regions. The protons of the two phenyl groups are chemically equivalent, as are the two vinylic protons, leading to a relatively simple spectrum.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~5.40 | Singlet | 2H | Vinylic protons (=CH₂) |
Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1][2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the vinylic carbons and the carbons of the phenyl rings.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150.5 | Quaternary vinylic carbon [C=(C₆H₅)₂] |
| ~141.5 | Quaternary aromatic carbons (ipso-C) |
| ~128.5 | Aromatic CH (ortho- and meta-C) |
| ~127.8 | Aromatic CH (para-C) |
| ~114.5 | Vinylic carbon (=CH₂) |
Note: These are approximate chemical shift values. The specific values can be influenced by the experimental conditions.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to C-H bonds in the aromatic rings and the vinyl group, as well as C=C stretching vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 - 3020 | Medium | Aromatic and Vinylic C-H stretch |
| ~1610 | Medium | C=C stretch (aromatic) |
| ~1595 | Medium | C=C stretch (vinylic) |
| ~900 | Strong | =C-H bend (out-of-plane) |
| ~760 and ~690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Note: The peak positions and intensities can be affected by the sampling method (e.g., liquid film, KBr pellet, or solution).[2][4]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption in the ultraviolet region, arising from π-π* transitions within the conjugated system of the phenyl rings and the double bond.
Table 4: UV-Vis Absorption Data for this compound
| λ_max (nm) | Solvent |
| ~253 | Not specified |
Note: The position and intensity of the absorption maximum can be influenced by the solvent.[5]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[7]
-
¹H NMR Acquisition : A standard single-pulse experiment is typically used.[8] Key parameters include a spectral width of approximately -1 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[8]
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.[8] Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (128-1024) due to the low natural abundance of the ¹³C isotope.[8]
-
Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase and baseline corrected. The chemical shift scale is calibrated using the solvent residual peak or the internal standard.[8]
IR Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr).[1] Alternatively, a solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with spectroscopic grade KBr and pressing it into a transparent disk.[9] A solution can also be prepared using a suitable solvent (e.g., CCl₄ or CS₂) and analyzed in an appropriate cell.[10]
-
Data Acquisition : A background spectrum of the empty spectrometer (or the solvent) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or methanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λ_max).[11]
-
Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference and another with the sample solution.[12] The instrument scans a range of wavelengths (typically 200-400 nm for this compound) and records the absorbance of the sample relative to the reference.[12]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the structure of this compound and its spectroscopic features.
References
- 1. This compound(530-48-3) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C14H12 | CID 10740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(530-48-3) 13C NMR spectrum [chemicalbook.com]
- 4. This compound(530-48-3) IR Spectrum [chemicalbook.com]
- 5. Absorption [1,1-Diphenyl Ethylene] | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. edu.rsc.org [edu.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-Diphenylethylene (DPE), a versatile organic compound with significant applications in polymer chemistry and organic synthesis. This document collates essential data, including physical constants, spectral characteristics, and reactivity profiles. Detailed experimental protocols for its synthesis, purification, and analysis are provided to support laboratory applications. Furthermore, key processes and relationships are visualized through diagrams to facilitate a deeper understanding of its chemical behavior.
Physical Properties
This compound is a colorless to pale yellow liquid at room temperature with a faint aromatic odor.[1] It is an aromatic hydrocarbon that is insoluble in water but miscible with many common organic solvents such as methanol, ether, and chloroform.[1][2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂ | [4] |
| Molecular Weight | 180.25 g/mol | [4] |
| CAS Number | 530-48-3 | [4] |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
| Melting Point | 6-9 °C | [2][5] |
| Boiling Point | 270-277 °C | [2][4][5] |
| Density | 1.021-1.03 g/mL at 20-25 °C | [2][5] |
| Refractive Index (n20/D) | 1.608-1.61 | [2][5] |
| Solubility | Insoluble in water; Soluble in methanol, ether, chloroform, benzene, and acetone. | [1][2][3] |
| Storage Temperature | 2-8°C, heat sensitive. | [2][5] |
Spectroscopic Properties
The spectroscopic data for this compound are crucial for its identification and characterization.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.31 | m | 10H | Aromatic protons |
| 5.45 | s | 2H | Vinylic protons (=CH₂) |
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 150.5 | C=CH₂ |
| 141.6 | C=CH₂ |
| 128.3 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.3 | Aromatic CH |
| 114.4 | =CH₂ |
Table 4: IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3080-3020 | m | C-H stretch (aromatic and vinylic) |
| 1625 | m | C=C stretch (vinylic) |
| 1600, 1490, 1445 | s | C=C stretch (aromatic) |
| 900 | s | =CH₂ out-of-plane bend |
| 770, 695 | s | C-H out-of-plane bend (monosubstituted benzene) |
Table 5: UV-Vis Spectral Data
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| 253 nm | Not specified | Not specified |
Chemical Properties and Reactivity
This compound's reactivity is dominated by its carbon-carbon double bond, which is activated by the two phenyl groups.
-
Anionic Polymerization : A key feature of this compound is its inability to undergo anionic homopolymerization due to steric hindrance from the two phenyl groups.[6] However, it readily reacts with organolithium initiators to form a stable carbanion. This property makes it an excellent "capping" agent in living anionic polymerization, particularly for the synthesis of block copolymers.[4] The capping reaction with polystyryllithium, for instance, creates a less reactive diphenylalkyllithium chain end, which can then initiate the polymerization of more reactive monomers like methyl methacrylate (B99206) with greater control.[4]
-
Radical Reactions : In radical polymerization, this compound acts as a mediator or a scavenger.[4][7] It can react with growing polymer chains to form a stable radical that is slow to reinitiate polymerization, thus controlling the overall reaction rate and leading to polymers with lower molecular weights.[3][4]
-
Electrophilic Addition : The double bond of this compound can undergo electrophilic addition reactions with reagents such as halogens and hydrogen halides.
-
Hydrogenation : Catalytic hydrogenation of this compound reduces the double bond to yield 1,1-diphenylethane.[8]
Experimental Protocols
Synthesis of this compound via Grignard Reaction and Dehydration
This laboratory-scale synthesis involves two main steps: the Grignard reaction of phenylmagnesium bromide with acetophenone (B1666503) to form 1,1-diphenylethanol (B1581894), followed by the acid-catalyzed dehydration of the alcohol to yield this compound.[9][10]
Step 1: Grignard Reaction to form 1,1-Diphenylethanol
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation : In the reaction flask, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of bromobenzene (B47551) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
Addition of Acetophenone : After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel.
-
Quenching : After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction : Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1,1-diphenylethanol.
Step 2: Dehydration of 1,1-Diphenylethanol
-
Reaction Setup : Place the crude 1,1-diphenylethanol in a round-bottom flask.
-
Acid-Catalyzed Dehydration : Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Distillation : Heat the mixture and distill the product, this compound, as it is formed.
-
Purification : Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and distill under reduced pressure to obtain pure this compound.
Purification by Column Chromatography
This compound can be effectively purified from polar impurities, such as the intermediate 1,1-diphenylethanol, using silica (B1680970) gel column chromatography.[9]
-
Column Preparation : Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and dichloromethane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading : Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution : Elute the column with the chosen solvent system. This compound, being less polar, will elute before the more polar impurities.
-
Fraction Collection and Analysis : Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas : Helium at a constant flow rate.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from a low to a high m/z ratio (e.g., 40-400 amu) to detect the molecular ion and characteristic fragment ions.
-
-
Data Analysis : Identify the peak corresponding to this compound based on its retention time and compare the obtained mass spectrum with a library spectrum for confirmation. The mass spectrum will show a prominent molecular ion peak at m/z 180 and characteristic fragmentation patterns.
Visualizations
References
- 1. This compound(530-48-3) 13C NMR spectrum [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound(530-48-3) 1H NMR [m.chemicalbook.com]
- 7. Sequence regulation in living anionic terpolymerization of styrene and two categories of this compound (DPE) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. JPH02209817A - Purification method of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Reactivity of the vinyl group in 1,1-Diphenylethylene
An In-depth Technical Guide on the Reactivity of the Vinyl Group in 1,1-Diphenylethylene
Introduction
This compound (DPE) is an organic compound characterized by a vinyl group attached to a carbon atom that is also bonded to two phenyl rings.[1] Its chemical formula is (C₆H₅)₂C=CH₂.[1] The reactivity of DPE is predominantly centered around its vinyl group, which is influenced by the electronic and steric effects of the two adjacent phenyl groups. The phenyl groups contribute to the stabilization of reactive intermediates through resonance, while also creating significant steric hindrance that governs the accessibility of the vinyl group to reagents.[2][3] This guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, focusing on polymerization, cycloaddition, and addition reactions.
Reactivity in Polymerization Reactions
A defining characteristic of this compound is its reluctance to undergo homopolymerization under typical anionic, cationic, or radical conditions.[2][4][5] This is primarily attributed to the severe steric hindrance caused by the two bulky phenyl groups, which prevents the propagation of a polymer chain.[2][4] However, this unique property makes DPE and its derivatives valuable tools in polymer chemistry for controlling polymer structures.[6]
Anionic Polymerization
In the realm of anionic polymerization, DPE is well-known for its inability to homopolymerize.[5] However, it readily reacts with anionic species in a 1:1 addition.[4] This reactivity has been extensively utilized in several ways:
-
End-Capping Agent: Polystyryl anions can be "capped" with DPE before the addition of another monomer, such as methyl methacrylate. This capping step modifies the reactivity of the active chain end, facilitating the formation of well-defined block copolymers.[1][7]
-
Living Anionic Addition Reaction (LAAR): By introducing strong electron-withdrawing groups to the phenyl rings of DPE derivatives, a stoichiometric and successive 1:1 addition reaction between a DPE anion and a more reactive DPE derivative can be achieved.[4][8] This allows for the synthesis of chain-end sequence-controlled polymers.[4][9]
-
Addition-Isomerization Polymerization: In specific cases, a DPE derivative with strategically placed substituents (an o-methyl and an o-methoxy group on different phenyl rings) has been successfully homopolymerized via an addition-isomerization anionic mechanism.[10] The sterically hindered DPE anion generated after the initial addition undergoes an intramolecular proton abstraction, leading to chain growth.[10]
Table 1: Anionic Polymerization Data of DPE Derivatives
| Monomer System | Initiator/Conditions | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| Styrene (B11656) + DPE-SiOEt | sec-BuLi, Benzene, 25°C | 10,200 | 1.08 | [7] |
| DPE derivative with acyl groups (Acyl) | DPE anion, -78°C to -40°C | Predicted | 1.06 | [4] |
| 4-vinyl-1,1-diphenylethylene (ClVD) | Ph₂CHK, THF, -78°C | Predicted | 1.1-1.3 | [11] |
| DPE with o-methyl and o-methoxy groups | s-BuLi, TMEDA, 100°C | 3,600 | 1.13 | [10] |
Radical Polymerization
In radical polymerization, DPE acts as a mediator or controlling agent rather than a typical comonomer.[1] The addition of a propagating radical to DPE results in the formation of a sterically hindered and resonance-stabilized DPE radical.[2] This radical is too stable to efficiently initiate the polymerization of another monomer but can terminate by coupling. This leads to a decrease in both the rate of polymerization and the molecular weight of the resulting polymer.[12] This characteristic has been leveraged for the synthesis of core cross-linked star polymers.[13]
Cationic Polymerization
While DPE itself does not readily undergo cationic homopolymerization, its derivatives and analogues have been studied. Cationic copolymerization of DPE with para-substituted styrenes has been reported.[14] Furthermore, dibenzofulvene, a structural analogue of DPE where the two phenyl groups are fused, can be polymerized through anionic, radical, and cationic catalysis, indicating that reducing the rotational freedom of the phenyl rings can enable polymerization.[15]
Cycloaddition Reactions
The vinyl group of this compound can participate in cycloaddition reactions, particularly photochemical [2+2] cycloadditions. Irradiation of DPE in the presence of certain olefins leads to the formation of cyclobutane (B1203170) derivatives.[16][17] These reactions are believed to proceed through the excited triplet state of DPE.[16][18]
Addition Reactions
Electrophilic Addition
As an alkene, the vinyl group of DPE is nucleophilic and can react with electrophiles.[19] The reaction typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate.[20] Due to the two phenyl groups, the resulting carbocation is a stable tertiary benzylic cation, which is highly stabilized by resonance. The reaction of DPE with bromine, for instance, can lead to electrophilic substitution on one of the phenyl rings, which is a departure from the typical addition reaction seen with simpler alkenes.[21]
Nucleophilic Addition
The electron-rich nature of the vinyl group in DPE makes it generally unreactive towards nucleophiles. For nucleophilic addition to occur, the double bond must be activated by strong electron-withdrawing groups. For example, 1,1-dinitro-2,2-diphenylethylene is susceptible to attack by various nucleophiles.[22] The nitro groups render the vinylic carbon electrophilic, facilitating the addition.
Synthesis of this compound
A common and reliable laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with an ester or ketone, followed by dehydration of the resulting alcohol.[23][24]
Experimental Protocol: Grignard Synthesis
The following protocol is adapted from Organic Syntheses.[23]
-
Preparation of Phenylmagnesium Bromide:
-
In a 2-liter three-necked flask equipped with a separatory funnel, reflux condenser, and mechanical stirrer, place 27 g (1.1 atoms) of magnesium turnings.
-
Add a mixture of 30 g of bromobenzene (B47551) and 70 cc of dry ether. Gently warm the flask to initiate the reaction.
-
Once the reaction starts, add a mixture of 151 g of bromobenzene (total: 181 g, 1.15 moles) and 380 cc of dry ether at a rate that maintains vigorous reflux (approximately 1 hour).
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
-
Reaction with Ethyl Acetate (B1210297):
-
Cool the flask in an ice-water bath.
-
Add 44 g (0.5 mole) of dry ethyl acetate in an equal volume of ether over 12 minutes.
-
Remove the cooling bath and continue stirring for 10 minutes.
-
-
Workup and Dehydration:
-
Cool the flask again in an ice-water bath and slowly add a prepared solution of 50 g of ammonium (B1175870) chloride in 150 cc of water.
-
Decant the ether layer. The intermediate carbinol (1,1-diphenylethanol) can be isolated from this ether extract if desired.[23]
-
To proceed directly to DPE, add 100 cc of 20% sulfuric acid to the reaction flask and boil the contents under reflux for one hour to dehydrate the alcohol.[23]
-
-
Purification:
-
Remove the aqueous layer.
-
Distill the residual oil under reduced pressure (e.g., ~30 mm).
-
Redistill the product to obtain pure this compound (boiling point: 113°C at 2 mm). The reported yield is 60-66 g (67-70% based on ethyl acetate).[23]
-
Table 2: Comparison of Synthesis Methods for this compound
| Starting Materials | Key Reagents/Conditions | Yield | Reference |
| Bromobenzene, Ethyl Acetate, Mg | Grignard reaction, H₂SO₄ dehydration | 67-70% | [23] |
| Benzophenone, Methylmagnesium Iodide | Grignard reaction, dehydration | - | [2] |
| Acetophenone, Phenylmagnesium Bromide | Grignard reaction, dehydration | - | [2] |
| Benzene, Styrene | Zeolite catalyst, then dehydrogenation | - | [1] |
| 1,1-Diphenylethanol | Sulfonic acid functional ionic liquid catalyst | High | [25] |
Conclusion
The reactivity of the vinyl group in this compound is a fascinating case study in the interplay of electronic and steric effects. While its steric bulk prevents homopolymerization, this very feature makes it an invaluable tool for controlling polymer architecture in anionic and radical systems. The resonance stabilization afforded by the phenyl groups facilitates the formation of stable carbocation and radical intermediates, influencing the outcomes of electrophilic addition and polymerization reactions. Furthermore, the vinyl group's ability to undergo photochemical cycloadditions and its potential for activation towards nucleophilic attack highlight its versatile, albeit nuanced, chemical behavior. A thorough understanding of these principles is crucial for researchers and scientists aiming to utilize DPE and its derivatives in the synthesis of advanced materials and complex organic molecules.
References
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- 18. Cycloaddition reactions of this compound triplets - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Electronic and Steric Effects in 1,1-Diphenylethylene
This technical guide provides a comprehensive overview of the electronic and steric effects inherent to this compound (DPE), a molecule of significant interest in organic synthesis and polymer chemistry. We will delve into its synthesis, reactivity, spectroscopic signatures, and the profound impact of its unique structural characteristics on its chemical behavior.
Core Concepts: Electronic and Steric Effects
This compound's chemical personality is dominated by the interplay of two fundamental forces:
-
Electronic Effects: The two phenyl groups are in conjugation with the vinyl double bond. This extended π-system delocalizes electron density, making the double bond electron-rich and susceptible to attack by electrophiles. The phenyl groups can be substituted with electron-donating or electron-withdrawing groups to modulate the reactivity of the double bond.
-
Steric Effects: The bulky nature of the two phenyl groups attached to the same carbon atom creates significant steric hindrance. This steric congestion is the primary reason why this compound does not readily undergo homopolymerization.[1][2] The approach of a monomer to the growing polymer chain is sterically hindered, preventing chain propagation.[1][2]
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction followed by an acid-catalyzed dehydration.[3][4]
Experimental Protocol: Synthesis via Grignard Reaction[5]
Materials:
-
Magnesium turnings
-
Dry ether
-
Ethyl acetate (B1210297)
-
Ammonium (B1175870) chloride solution (prepared by dissolving 50 g of ammonium chloride in 150 cc of water)
-
20% Sulfuric acid
Procedure:
-
Grignard Reagent Formation: In a flask equipped with a stirrer and a reflux condenser, magnesium turnings and a small crystal of iodine are placed. A small amount of a mixture of bromobenzene and dry ether is added to initiate the reaction. Once the reaction starts, the remaining bromobenzene-ether mixture is added at a rate that maintains a vigorous reflux. The mixture is stirred for an additional 10 minutes after the addition is complete.
-
Reaction with Ethyl Acetate: The Grignard reagent is cooled, and a solution of purified ethyl acetate in dry ether is added cautiously.
-
Workup: The reaction mixture is poured into a beaker containing ice and the ammonium chloride solution. The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are dried.
-
Dehydration and Distillation: The ether is removed by distillation. To the residue, 20% sulfuric acid is added, and the mixture is refluxed for one hour. The aqueous layer is removed, and the remaining oil is distilled under reduced pressure to yield this compound.
Reactivity of this compound
Electrophilic Additions
The electron-rich double bond of this compound readily undergoes addition reactions with electrophiles such as halogens and hydrogen.[5]
Reactions with Nucleophiles
While the double bond itself is electron-rich, derivatives of this compound can be designed to react with nucleophiles. For instance, 1,1-dinitro-2,2-diphenylethylene is a substrate for nucleophilic reactions.[6]
Polymerization Behavior
Anionic Polymerization: this compound and its derivatives are extensively used in living anionic polymerization.[7][8] Due to steric hindrance, DPE does not homopolymerize but will add a single monomer unit to a living polymer chain end. This "end-capping" technique is crucial for synthesizing well-defined block copolymers.[7][9] The resulting DPE-capped anion is stable due to resonance and steric protection, allowing for the controlled initiation of the polymerization of a second, more reactive monomer.[10]
Cationic Polymerization: this compound can undergo cationic copolymerization with other monomers like p-substituted styrenes.[11]
Radical Polymerization: In radical polymerizations, this compound acts as a mediator or scavenger, leading to the formation of stable radicals due to resonance stabilization and steric hindrance.[5][12] This property can be used to control radical polymerization processes.
Quantitative Data Summary
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molar Mass | 180.250 g·mol⁻¹ | [9] |
| Melting Point | 8 °C | [9] |
| Boiling Point | 277 °C | [9] |
| Density | 1.021 g/mL at 25 °C | [12] |
| Refractive Index (n20/D) | 1.608 | [12] |
| ¹H NMR (CDCl₃, ppm) | δ 5.4 (s, 2H, =CH₂), 7.2-7.4 (m, 10H, Ar-H) | [13] |
| ¹³C NMR (CDCl₃, ppm) | δ 114.5 (=CH₂), 127.4, 128.0, 128.3, 141.6, 150.2 (Ar-C) | [14] |
| UV-Vis (max, nm) | ~250 nm | [15] |
Table 2: Reactivity Data of this compound Derivatives in Anionic Polymerization
| DPE Derivative | Hammett Constant (σp) | Relative Electrophilicity | Reference |
| N,N-dimethylamino (NMe₂) | -0.83 | Lowest | [16] |
| Trialkylsilyloxy (OSi) | -0.27 | Low | [16] |
| Hydrogen (H) | 0.00 | Moderate | [16] |
| Bromo (Br) | 0.22 | High | [16] |
| Acyl | 0.32 | Higher | [16] |
| Cyano (CN) | 0.66 | Highest | [16] |
Visualizations
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Anionic Polymerization Control
Caption: Role of DPE in controlling anionic polymerization.
Diagram 3: Electronic and Steric Effects
Caption: Duality of effects governing DPE's chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized this compound derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 530-48-3 [chemicalbook.com]
- 13. This compound(530-48-3) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. This compound | C14H12 | CID 10740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Unpolymerizable Monomer: A Technical Guide to the Homopolymerization Inability of 1,1-Diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Diphenylethylene (DPE) is a vinyl monomer of significant interest in polymer chemistry, not for its ability to form a homopolymer, but for its profound inability to do so under conventional polymerization conditions. This technical guide provides an in-depth exploration of the core reasons behind this phenomenon, focusing on the insurmountable steric hindrance and thermodynamic instability of the propagating species. Through a detailed analysis of its electronic and structural characteristics, copolymerization behavior, and utility as a capping agent in living anionic polymerization, this document serves as a comprehensive resource for understanding and leveraging the unique reactivity of DPE.
Introduction: The Anomaly of this compound
In the vast landscape of vinyl monomers, the capacity for self-addition to form long polymer chains is a defining characteristic. However, this compound (DPE) stands as a notable exception. Despite possessing a reactive carbon-carbon double bond, DPE resists homopolymerization via radical, cationic, and anionic routes. This recalcitrance is not a mere kinetic limitation but is rooted in fundamental thermodynamic and steric principles. Understanding these principles is crucial for its effective application in polymer synthesis, where it serves as a valuable tool for creating well-defined macromolecular architectures.
The Core of Inability: Steric Hindrance and Thermodynamic Stability
The inability of this compound to undergo homopolymerization is primarily attributed to two interconnected factors: severe steric hindrance at the propagating chain end and the exceptional stability of the resulting active species (carbanion or radical).
Steric Hindrance: A Molecular Traffic Jam
The structure of DPE, with two bulky phenyl groups attached to one of the vinyl carbons, is the primary source of steric congestion. During a hypothetical propagation step, the addition of a DPE monomer to a growing chain end, which would also be a DPE adduct, results in the formation of a quaternary carbon atom substituted with four large phenyl groups in close proximity. The resulting steric strain from the crowding of these phenyl rings is energetically prohibitive.
This severe steric hindrance raises the activation energy for the propagation step to a level that is not overcome under typical polymerization conditions. In essence, the bulky nature of the substituents creates a "molecular traffic jam" that prevents the approach of subsequent monomer units.
Thermodynamic Unfavorability: A Stable Intermediate
The second critical factor is the thermodynamic stability of the active species formed after the initiation or the addition of the first DPE unit.
-
Anionic Polymerization: In the presence of an anionic initiator, such as n-butyllithium, a DPE molecule can readily add to the initiator to form the 1,1-diphenylalkyllithium carbanion. This carbanion is highly stabilized by the delocalization of the negative charge over the two adjacent phenyl rings. This resonance stabilization makes the DPE anion a very stable and less reactive species. For this stable carbanion to propagate, it would need to attack another sterically hindered DPE molecule, a process that is both kinetically slow and thermodynamically unfavorable.
-
Radical Polymerization: Similarly, in a radical polymerization, the diphenylmethyl radical formed is significantly resonance-stabilized. This stability makes the radical less reactive towards adding to another DPE molecule. Instead, it is more likely to participate in termination or chain transfer reactions.[1]
The combination of a high energy barrier for propagation due to steric hindrance and a low-energy, stable intermediate makes the overall polymerization process thermodynamically non-spontaneous.
Quantitative Data Summary
While thermodynamic data for the homopolymerization of DPE is scarce due to its inability to polymerize, its behavior in copolymerization provides quantitative insights into its reactivity.
| Parameter | Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System | Reference |
| Reactivity Ratio | Styrene (B11656) | This compound | 0.4 | ~0 | Anionic (n-BuLi), Toluene, 30°C | Yuki et al. |
| Reactivity Ratio | Styrene | DPE-SiH/OMe | 1.42 | ~0 | Anionic, Schlenk conditions | Zhang et al. |
| Reactivity Ratio | Styrene | DPE-SiH/NMe2 | 1.79 | ~0 | Anionic, Schlenk conditions | Zhang et al. |
Note: The reactivity ratio for DPE (r2) is effectively zero, indicating that a growing chain ending in a DPE unit will not add another DPE molecule.
Experimental Protocols
Attempted Anionic Homopolymerization of this compound
This protocol outlines a typical but unsuccessful attempt to homopolymerize DPE, demonstrating its inertness to self-propagation.
Materials:
-
This compound (DPE), freshly distilled from a calcium hydride.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
n-Butyllithium (n-BuLi) in hexane (B92381), standardized by titration.
-
Argon gas, high purity.
-
Methanol (B129727), anhydrous.
Procedure:
-
A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Anhydrous THF (50 mL) is cannulated into the flask.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Purified DPE (5.0 g, 27.7 mmol) is added to the stirred THF.
-
A solution of n-BuLi in hexane (e.g., 1.6 M, 0.5 mL, 0.8 mmol) is added dropwise via syringe. A deep red color should appear immediately, indicating the formation of the diphenylhexyllithium (B8564950) anion.
-
The reaction mixture is stirred at -78 °C for 24 hours. No significant change in viscosity is expected.
-
The reaction is quenched by the addition of anhydrous methanol (5 mL). The deep red color will disappear.
-
The solution is allowed to warm to room temperature and then precipitated into a large volume of methanol.
-
Any precipitate is collected by filtration, washed with methanol, and dried under vacuum.
Expected Outcome: No polymer will be formed. The only solid product isolated, if any, will be the adduct of the initiator with a single DPE molecule after quenching, or possibly dimers. This outcome provides direct evidence for the inability of DPE to homopolymerize.
End-Capping of Living Polystyryllithium with this compound
This protocol demonstrates the utility of DPE in a controlled polymerization context.
Materials:
-
Styrene, freshly distilled from calcium hydride.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (sec-BuLi) in cyclohexane, standardized by titration.
-
This compound (DPE), purified as above.
-
Argon gas, high purity.
-
Methanol, anhydrous.
Procedure:
-
In a flame-dried Schlenk flask under argon, add anhydrous THF (100 mL).
-
Cool the flask to -78 °C.
-
Add purified styrene (10.0 g, 96.0 mmol).
-
Initiate polymerization by adding sec-BuLi (e.g., 1.4 M, 0.5 mL, 0.7 mmol). The solution will turn a characteristic orange-red color of the polystyryl anion.
-
Allow the polymerization to proceed for 1 hour.
-
Add a solution of DPE (0.18 g, 1.0 mmol) in THF (5 mL). The color of the solution will change from orange-red to a deep red, characteristic of the 1,1-diphenylalkyl anion.
-
Stir for an additional 30 minutes to ensure complete capping.
-
Quench the reaction with anhydrous methanol.
-
Precipitate, collect, and dry the polymer as described in the previous protocol.
Expected Outcome: A well-defined polystyrene with a DPE-capping at the chain end will be obtained. This demonstrates the efficient reaction of the living polymer with a single unit of DPE without further propagation.
Visualizing the Mechanisms
The Hindered Propagation Step
The following diagram illustrates the steric clash that would occur during the hypothetical propagation of DPE in an anionic polymerization.
Caption: Steric hindrance in the hypothetical propagation of this compound.
End-Capping Workflow
This diagram shows the successful workflow of using DPE as an end-capping agent for a living polymer chain.
Caption: Workflow for end-capping a living polymer with this compound.
Conclusion
The inability of this compound to homopolymerize is a direct consequence of its molecular structure. The pronounced steric hindrance from the geminal phenyl groups and the high resonance stability of its corresponding anion or radical intermediate render the propagation step thermodynamically and kinetically unfavorable. While this property precludes its use as a homopolymer, it has been ingeniously exploited in polymer chemistry. DPE serves as an invaluable tool for controlling polymer architectures, acting as a highly efficient end-capping agent in living anionic polymerizations and as a comonomer for introducing specific functionalities and altering polymer properties. A thorough understanding of the principles outlined in this guide is essential for any researcher or professional seeking to harness the unique and powerful chemistry of this "unpolymerizable" monomer.
References
1,1-Diphenylethylene: A Technical Guide to a Non-Polymerizable Monomer in Advanced Polymer Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1,1-diphenylethylene (DPE), a unique vinyl monomer that, due to steric hindrance, does not undergo homopolymerization. This characteristic makes it an invaluable tool in polymer chemistry for the synthesis of well-defined macromolecules with controlled architectures, such as block copolymers and end-functionalized polymers. These advanced polymeric materials are finding increasing applications in the biomedical field, particularly in drug delivery systems.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid with a faint aromatic odor.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₂ | [1] |
| Molecular Weight | 180.25 g/mol | [2] |
| Melting Point | 6 °C | [2][3][4] |
| Boiling Point | 270-271 °C | [3][4] |
| Density | 1.021 g/mL at 25 °C | [2][3][4] |
| Refractive Index (n20/D) | 1.608 | [2][3][4] |
| Solubility | Insoluble in water; miscible with methanol, chloroform, ether, and benzene. | [1][3][4] |
| CAS Number | 530-48-3 | [1] |
The Unique Reactivity of this compound in Polymerization
The core utility of DPE in polymer synthesis stems from its inability to homopolymerize. The two bulky phenyl groups attached to one of the vinyl carbons create significant steric hindrance, preventing the addition of another DPE monomer to a DPE-terminated polymer chain.[4] However, DPE readily reacts with highly reactive propagating species, such as carbanions in living anionic polymerization, in a quantitative 1:1 addition.[5] This "capping" reaction forms a stable, less reactive carbanion that is still capable of initiating the polymerization of other, more reactive monomers.[5]
This unique reactivity allows for precise control over polymer architecture and functionality. The primary application of DPE is in living anionic polymerization, a technique known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions.
Role in Living Anionic Polymerization
In living anionic polymerization, DPE serves several critical functions:
-
End-Capping Agent: DPE is used to "cap" the living anionic chain ends of polymers like polystyrene or polydienes. This transforms the highly reactive carbanion into a more stable 1,1-diphenylalkyl anion. This is particularly useful when synthesizing block copolymers with monomers that are susceptible to side reactions with the initial, more reactive carbanion, such as methacrylates.[6]
-
Initiator for Block Copolymerization: The DPE-capped living polymer can then be used as a macroinitiator to polymerize a second, different monomer, leading to the formation of well-defined block copolymers.[6]
-
Chain-End Functionalization: By using functionalized DPE derivatives, specific chemical groups can be introduced at the chain end of a polymer. This allows for the synthesis of telechelic polymers and macromonomers.[4][7]
The general workflow for using DPE to synthesize a block copolymer is illustrated in the following diagram.
Caption: DPE-mediated synthesis of a diblock copolymer.
Reactivity in Copolymerization
While DPE does not homopolymerize, it can be incorporated into polymer chains through copolymerization with other monomers, such as styrene (B11656). The monomer reactivity ratios (r) are crucial parameters for predicting the composition and microstructure of the resulting copolymer. For the anionic copolymerization of styrene (M₁) and DPE (M₂), the reactivity ratio r₂ is effectively zero since DPE does not add to a DPE-terminated chain. The reactivity ratio r₁ (k₁₁/k₁₂) indicates the preference of a styryl anion to add another styrene monomer versus a DPE monomer.
| Monomer System (M₁/M₂) | Initiator/Solvent | Temperature (°C) | r₁ | Reference(s) |
| Styrene/DPE | n-BuLi / Toluene | 30 | 0.4 | [1][8] |
| Styrene/DPE-SiH/OMe | sec-BuLi / Benzene | Not specified | 1.42 | [9] |
| Styrene/DPE-SiH/NMe₂ | sec-BuLi / Benzene | Not specified | 1.79 | [9] |
| Styrene/DPE-SiOEt | sec-BuLi / Benzene | 25 | 1.5 | [10] |
Experimental Protocols
The successful use of DPE in living anionic polymerization requires stringent experimental conditions to prevent premature termination of the living anions by impurities such as water and oxygen.
Purification of Reagents and Solvents
-
Monomers (Styrene, DPE): Monomers should be purified by stirring over calcium hydride (CaH₂) overnight, followed by vacuum distillation. For very high purity, further purification by stirring over a more reactive organometallic compound like n-butyllithium can be performed, followed by another vacuum distillation.[11][12]
-
Solvents (e.g., THF, Benzene, Cyclohexane): Solvents must be rigorously dried and deoxygenated. A common method for THF is distillation from a sodium/benzophenone ketyl solution under an inert atmosphere.[11] Benzene and cyclohexane (B81311) can be purified by washing with sulfuric acid, followed by neutralization, drying, and distillation from a suitable drying agent.[12]
-
Initiator (e.g., n-BuLi, sec-BuLi): Commercially available solutions of organolithium initiators are often used. The exact concentration of the initiator must be determined by titration before use.[11][13]
General Procedure for Living Anionic Polymerization with DPE End-Capping
The following is a general procedure for the synthesis of a polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) block copolymer using DPE as an end-capping agent. All manipulations should be performed under a high-purity inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
-
Reactor Setup: A clean, dry, oven-baked glass reactor equipped with a magnetic stirrer and sealed with rubber septa is assembled and purged with inert gas.
-
Solvent and Monomer Addition: The purified solvent (e.g., THF) is transferred to the reactor via cannula. The reactor is cooled to the desired polymerization temperature (e.g., -78 °C with a dry ice/acetone bath). The purified styrene monomer is then added.
-
Initiation of Styrene Polymerization: The calculated amount of initiator (e.g., sec-BuLi in cyclohexane) is added dropwise to the stirred solution. The appearance of a characteristic orange-red color indicates the formation of the living polystyryl anions. The polymerization is allowed to proceed for a specified time to achieve the desired polystyrene block length.
-
End-Capping with DPE: A solution of purified DPE in the reaction solvent is added to the living polystyrene solution. The color of the solution typically changes, and the reaction is allowed to stir for a period to ensure complete capping of all polystyryl anions.
-
Addition of Second Monomer: The second monomer (e.g., purified methyl methacrylate) is added to the solution containing the DPE-capped macroinitiator. The polymerization is allowed to proceed.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The disappearance of the color indicates the quenching of the living anions.
-
Polymer Isolation: The polymer is isolated by precipitation into a large volume of a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.
Applications in Drug Development
The ability to create well-defined block copolymers using DPE has significant implications for drug delivery. Amphiphilic block copolymers, consisting of a hydrophilic block and a hydrophobic block, can self-assemble in aqueous media to form nanosized structures such as micelles and polymersomes. These nanocarriers can encapsulate hydrophobic drugs within their core, improving their solubility, stability, and pharmacokinetic profile.[14][15][16]
Polymeric Micelles for Drug Delivery
Polymeric micelles formed from DPE-derived block copolymers can serve as effective nanocarriers for hydrophobic anticancer drugs.[17] The hydrophilic shell (e.g., polyethylene (B3416737) glycol, PEG) provides steric stabilization and prolongs circulation time in the bloodstream, while the hydrophobic core (e.g., polystyrene or other polymers) serves as a reservoir for the drug.
The process of drug loading into these micelles is depicted below.
Caption: Formation of drug-loaded polymeric micelles.
The use of DPE in the synthesis of these block copolymers allows for precise control over the lengths of the hydrophilic and hydrophobic blocks, which in turn influences the size, stability, and drug-loading capacity of the resulting micelles.[15]
Functionalized Nanoparticles and Bioconjugation
Functionalized DPE derivatives can be used to introduce specific chemical groups at the chain ends of polymers. These functional groups can then be used to conjugate targeting ligands (e.g., antibodies, peptides) to the surface of drug-loaded nanoparticles, enabling active targeting of diseased cells and tissues. This approach can enhance the therapeutic efficacy and reduce the side effects of potent drugs.[7]
Role in Controlled Radical Polymerization
While DPE is most prominently used in anionic polymerization, it has also been investigated in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. In these systems, DPE can act as a controlling agent, although its mechanism of action is different from that in anionic polymerization. The addition of a DPE radical to a propagating chain forms a stable radical that is less prone to termination reactions, which can help to control the polymerization process. However, the use of DPE in ATRP and RAFT is less common and the level of control is often not as high as with conventional controlling agents for these methods.[18]
Conclusion
This compound's unique inability to homopolymerize makes it a powerful tool for the synthesis of advanced polymers with precisely controlled architectures and functionalities. Its primary application in living anionic polymerization has enabled the creation of a wide range of well-defined block copolymers and end-functionalized polymers. These materials are at the forefront of research in drug development, where they are being used to create sophisticated nanocarriers for targeted drug delivery. Further exploration of functionalized DPE derivatives and their incorporation into novel polymer structures holds great promise for the next generation of advanced materials for biomedical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. nsmn1.uh.edu [nsmn1.uh.edu]
- 3. Sequence regulation in living anionic terpolymerization of styrene and two categories of this compound (DPE) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Anionic Copolymerization of Styrene and 1, 1-Diphenylethylene: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized this compound derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) [mdpi.com]
- 14. Block copolymer micelles: preparation, characterization and application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polymeric micelles from block copolymers containing 2,6-diacylaminopyridine units for encapsulation of hydrophobic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. ICRTG - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Methodological & Application
Application Notes and Protocols: Living Anionic Polymerization Initiated by 1,1-Diphenylethylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,1-diphenylethylene (DPE) and its derivatives in living anionic polymerization. This technique enables the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, making them highly suitable for applications in drug delivery and materials science.
Introduction
Living anionic polymerization is a powerful technique for synthesizing polymers with precisely controlled structures. A key challenge in this field is the high reactivity of the propagating anionic species, which can lead to side reactions, especially when functional monomers are used. Derivatives of this compound (DPE) are instrumental in overcoming this challenge. Due to steric hindrance, DPE and its derivatives do not readily homopolymerize but can react with highly reactive anions to form a more stable, less reactive carbanion. This unique feature allows for the controlled initiation of polymerization of other monomers and the synthesis of a wide variety of polymer architectures, including block copolymers and sequence-controlled polymers.
The use of DPE derivatives is particularly advantageous for preventing side reactions, for example, in the synthesis of block copolymers of styrene (B11656) and methyl methacrylate. When poly(styryl)lithium directly initiates the polymerization of methyl methacrylate, side reactions can broaden the molecular weight distribution. However, end-capping the poly(styryl)lithium with a DPE unit effectively reduces these side reactions.
Key Applications
-
Synthesis of Well-Defined Block Copolymers: DPE derivatives are widely used to synthesize block copolymers with sharp interfaces between the blocks. This is crucial for creating self-assembling materials for applications such as drug encapsulation and delivery.
-
Preparation of Functionalized Polymers: By using functionalized DPE derivatives, specific functionalities can be introduced at the chain ends or along the polymer chain. These functionalities can be used for attaching drug molecules, targeting ligands, or imaging agents.
-
Sequence-Controlled Polymer Synthesis: A technique known as "living anionic addition reaction" (LAAR) utilizes the sequential addition of different DPE derivatives to create polymers with a defined sequence of functional groups at the chain end.
-
Development of Novel Polymer Architectures: The principles of DPE-initiated polymerization can be extended to create more complex structures like star-shaped polymers and graft copolymers.
Data Presentation
The following tables summarize representative quantitative data for polymers synthesized using DPE derivatives in living anionic polymerization.
Table 1: Copolymerization of Styrene and DPE-SiOEt
| Sample | [DPE-SiOEt]/[sec-BuLi] | [Styrene]/[sec-BuLi] | Mn ( g/mol ) | PDI (Mw/Mn) |
| NT-1 | 1.0 | 50 | 5,400 | 1.09 |
| NT-2 | 2.0 | 50 | 5,700 | 1.08 |
| NT-3 | 3.0 | 50 | 5,900 | 1.08 |
| NT-4 | 1.0 | 100 | 10,500 | 1.09 |
| NT-5 | 2.0 | 100 | 10,800 | 1.08 |
| NT-6 | 3.0 | 100 | 11,000 | 1.08 |
| NT-7 | 1.0 | 200 | 20,700 | 1.09 |
| NT-8 | 2.0 | 200 | 21,000 | 1.08 |
| NT-9 | 3.0 | 200 | 21,300 | 1.08 |
Table 2: End-Functionalization of Polystyrene with DPE Derivatives
| Run | DPE Derivative | Molar Ratio to Initiator | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | PDI (Mw/Mn) | End Functionality (%) |
| 1 | NMe2 | 2.0 | 5,400 | 5,500 | 1.17 | >99 |
| 2 | NMe2 | 2.0 | 10,600 | 10,200 | 1.11 | >99 |
| 3 | NMe2 | 2.0 | 21,000 | 20,500 | 1.09 | >99 |
| 4 | OSi | 2.0 | 5,500 | 5,600 | 1.15 | >99 |
| 5 | OSi | 2.0 | 10,800 | 10,500 | 1.10 | >99 |
| 6 | OSi | 2.0 | 21,300 | 20,900 | 1.08 | >99 |
| 7 | Br | 2.0 | 5,500 | 5,500 | 1.16 | >99 |
| 8 | Br | 2.0 | 10,800 | 10,400 | 1.10 | >99 |
| 9 | Br | 2.0 | 21,400 | 21,000 | 1.08 | >99 |
| 10 | CN | 2.0 | 5,400 | 5,400 | 1.15 | >99 |
| 11 | CN | 2.0 | 10,700 | 10,300 | 1.10 | >99 |
| 12 | CN | 2.0 | 21,100 | 20,700 | 1.08 | >99 |
Experimental Protocols
The following are generalized protocols for living anionic polymerization involving DPE derivatives. All procedures require strict anaerobic and anhydrous conditions, typically achieved using Schlenk line techniques or in a glovebox.
Materials and Purification
-
Monomers (e.g., Styrene): Stir over calcium hydride (CaH₂) for 24 hours, then distill under high vacuum. Store in a sealed flask under argon.
-
Solvents (e.g., Benzene (B151609), Tetrahydrofuran (THF)): Reflux over sodium/benzophenone ketyl until a persistent deep blue or purple color is obtained, then distill under argon immediately before use.
-
Initiator (e.g., sec-Butyllithium (sec-BuLi)): Typically used as received if the concentration is known. The concentration can be determined by double titration.
-
This compound (DPE) and its derivatives: Stir over CaH₂ and degas to remove water and oxygen.
Protocol for End-Capping of Polystyryllithium with a DPE Derivative
This protocol describes the synthesis of a polystyrene chain followed by end-capping with a DPE derivative.
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with high-purity argon. This cycle is repeated three times.
-
Solvent and Monomer Addition: The desired amount of purified benzene (or other non-polar solvent) is cannulated into the flask, followed by the addition of purified styrene monomer via a gas-tight syringe.
-
Initiation: The calculated amount of sec-BuLi initiator is added to the stirred solution at room temperature. The solution should turn a characteristic orange-red color, indicating the formation of polystyryllithium. The polymerization is allowed to proceed for a specified time (e.g., 24 hours) to ensure complete monomer conversion.
-
End-Capping: A solution of the DPE derivative in purified THF is then added to the living polymer solution. The color of the solution will typically change, indicating the reaction of the polystyryllithium with the DPE derivative to form the more stable DPE anion. This reaction is usually rapid.
-
Termination: The polymerization is terminated by the addition of degassed methanol. The color of the solution will disappear.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and end-group functionality.
Visualizations
General Mechanism of DPE-Mediated Living Anionic Polymerization
Caption: Workflow for DPE-mediated block copolymer synthesis.
Living Anionic Addition Reaction (LAAR) for Sequence Control
Caption: Sequential addition in LAAR for sequence control.
Conclusion
The use of this compound and its derivatives in living anionic polymerization provides a versatile and powerful platform for the synthesis of well-defined polymers. The ability to control molecular weight, architecture, and functionality with high precision makes these polymers highly attractive for advanced applications, including the development of sophisticated drug delivery systems. The protocols and data presented here offer a solid foundation for researchers and professionals to leverage this technology in their work.
Application Notes and Protocols for Anionic Copolymerization of Styrene and 1,1-Diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the anionic copolymerization of styrene (B11656) and 1,1-diphenylethylene (DPE). Anionic polymerization is a "living" polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1] The copolymerization of styrene with DPE is of particular interest as DPE does not homopolymerize due to steric hindrance, which allows for the synthesis of copolymers with controlled microstructures, including alternating and gradient sequences.[2][3][4][5]
This protocol will cover the essential steps from reagent purification to the characterization of the final copolymer, providing a foundation for researchers to produce poly(styrene-co-1,1-diphenylethylene) with desired properties for various applications, including as precursors for specialty materials and in the development of block copolymers.
Data Presentation
The following tables summarize key quantitative data for the anionic copolymerization of styrene and this compound.
Table 1: Monomer Reactivity Ratios for Anionic Copolymerization of Styrene (M₁) and this compound (M₂)
| Initiator | Solvent | Temperature (°C) | r₁ (Styrene) | Citation |
| sec-BuLi | Benzene (B151609) | 25 | 1.5 | [6] |
| BuLi | Toluene | Not Specified | 0.4 | [5] |
Note: The reactivity ratio r₁ = k₁₁/k₁₂, where k₁₁ is the rate constant for the addition of a styrene monomer to a polystyryl anion and k₁₂ is the rate constant for the addition of a DPE monomer to a polystyryl anion. Since DPE does not homopolymerize, r₂ is considered to be 0.
Table 2: Representative Molecular Weight and Polydispersity Data for Poly(styrene-co-DPE-SiOEt) in Benzene at 25°C
| Sample ID | [Styrene]/[DPE-SiOEt] Feed Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| NT-5 | 1:1.5 | 11,800 | 12,800 | 1.08 |
| NT-6 | 1:2 | 12,500 | 13,400 | 1.07 |
| NT-7 | 1:3 | 13,900 | 14,700 | 1.06 |
| NT-8 | 1:4 | 15,100 | 15,900 | 1.05 |
| NT-9 | 1:5 | 16,300 | 17,000 | 1.04 |
Data extracted from a study on a DPE derivative (DPE-SiOEt), which demonstrates the level of control achievable in similar systems.[6][7]
Experimental Protocols
This section provides a detailed methodology for the anionic copolymerization of styrene and DPE. The importance of maintaining an inert and anhydrous environment cannot be overstated, as living anionic polymerizations are highly sensitive to impurities like water and oxygen.[8]
Reagent and Glassware Preparation
2.1.1. Glassware: All glassware (Schlenk flasks, dropping funnels, etc.) must be thoroughly cleaned, dried in an oven at >120°C overnight, and then assembled while hot under a stream of dry, oxygen-free nitrogen or argon. The assembled apparatus should be flame-dried under vacuum and then filled with an inert gas.[8][9]
2.1.2. Solvent Purification (e.g., Benzene or Toluene): Anhydrous solvents are critical. A common purification method involves stirring the solvent over a drying agent (e.g., CaH₂) for several days, followed by distillation under an inert atmosphere. For higher purity, the solvent can be further treated with a sodium/benzophenone ketyl radical anion indicator until a persistent blue or purple color is obtained, followed by distillation directly into the reaction flask.[10]
2.1.3. Monomer Purification:
-
Styrene: Styrene should be washed with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. It is then dried over a suitable drying agent (e.g., anhydrous MgSO₄ or CaH₂), filtered, and distilled under reduced pressure. For living polymerizations, it is recommended to further purify styrene by stirring over CaH₂ for several hours, followed by distillation under high vacuum. The purified monomer should be stored under an inert atmosphere and used promptly.[9]
-
This compound (DPE): DPE can be purified by distillation under reduced pressure. For stringent requirements, it can be further purified by stirring over a sodium mirror or a small amount of a living oligomer (like polystyryllithium) until a faint color persists, followed by distillation under high vacuum.
2.1.4. Initiator Preparation and Titration:
-
sec-Butyllithium (sec-BuLi): Solutions of sec-BuLi in hydrocarbon solvents (e.g., cyclohexane) are commercially available. The concentration of the initiator solution must be accurately determined before use. A common method is the Gilman double titration.[7][10]
Polymerization Procedure
The following is a general procedure for the anionic copolymerization of styrene and DPE in a non-polar solvent like benzene or toluene, initiated by sec-BuLi.
-
Reactor Setup: A flame-dried and argon-purged Schlenk flask equipped with a magnetic stir bar is used as the reactor.
-
Solvent and Monomer Addition: The desired amount of purified solvent (e.g., benzene) is transferred to the reactor via a cannula under a positive pressure of inert gas. Subsequently, the purified this compound is added to the reactor.
-
Initiation: The reactor is brought to the desired reaction temperature (e.g., 25°C). The calculated amount of sec-BuLi initiator is then added dropwise via syringe. The solution should immediately develop a characteristic deep red color, indicating the formation of the DPE carbanion. The solution is stirred for a short period (e.g., 15 minutes) to ensure complete initiation.[7]
-
Copolymerization: The purified styrene monomer is then added to the reaction mixture. The addition can be done in one portion or fed slowly, depending on the desired copolymer microstructure. The polymerization is allowed to proceed for a specified time (e.g., several hours to 24 hours) to ensure complete monomer conversion.[7] The color of the reaction mixture will likely remain, indicating the presence of living chain ends.
-
Termination: The polymerization is terminated by the addition of a proton source, such as degassed methanol. The deep red color of the living anions will disappear upon termination.
-
Polymer Isolation: The copolymer is isolated by precipitation in a large excess of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.[7][]
Polymer Characterization
2.3.1. Molecular Weight and Polydispersity: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12] The analysis is typically performed in a suitable solvent like THF, using polystyrene standards for calibration.
2.3.2. Copolymer Composition and Microstructure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is a powerful tool for determining the copolymer composition (the relative amounts of styrene and DPE units) and for gaining insight into the sequence distribution of the monomers along the polymer chain.[2][5]
2.3.3. Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the copolymer, which provides information about the material's thermal properties.
Visualizations
Experimental Workflow
Caption: Workflow for the anionic copolymerization of styrene and DPE.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of anionic copolymerization of styrene and DPE.
References
- 1. researchgate.net [researchgate.net]
- 2. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized this compound derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anionic Copolymerization of Styrene and 1, 1-Diphenylethylene: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pslc.ws [pslc.ws]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Role of 1,1-Diphenylethylene in Polymer Synthesis: A Detailed Guide to End-Capping Applications
For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount for designing advanced materials and effective therapeutic carriers. 1,1-Diphenylethylene (DPE) has emerged as a crucial tool in this endeavor, acting as a highly efficient end-capping agent in various polymerization techniques. Its unique reactivity allows for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersity, and tailored end-group functionalities. This document provides detailed application notes and experimental protocols for the utilization of DPE as an end-capping agent in polymer synthesis, with a special focus on its relevance in the creation of drug delivery systems.
Introduction to this compound as an End-Capping Agent
This compound is a non-homopolymerizable monomer due to the steric hindrance of its two phenyl groups. This characteristic is the cornerstone of its application as an end-capping agent. In living anionic polymerization, for instance, the highly reactive propagating chain-end (a carbanion) readily adds to the double bond of DPE. The resulting adduct is a sterically hindered and resonance-stabilized carbanion that is nucleophilic enough to initiate the polymerization of other monomers but is incapable of adding to another DPE molecule. This effectively "caps" the living polymer chain, allowing for the subsequent introduction of functional groups or the creation of block copolymers.
The primary advantages of using DPE as an end-capping agent include:
-
Controlled Polymer Architectures: DPE facilitates the synthesis of block copolymers with distinct segments by transforming a highly reactive propagating species into a more stable macroinitiator.
-
Functionalization: The DPE-capped end can be further reacted with various electrophiles to introduce specific functionalities, which is particularly useful for creating polymers for targeted drug delivery or other biomedical applications.
-
Suppression of Side Reactions: In certain polymerization systems, end-capping with DPE can mitigate undesirable side reactions, leading to polymers with more uniform structures.
Application in Polymer Synthesis: Living Anionic Polymerization
Living anionic polymerization is a powerful technique for producing polymers with well-defined structures. The use of DPE as an end-capping agent is particularly well-established in this method.
Experimental Protocol: End-Capping of Polystyryllithium with DPE
This protocol describes the synthesis of polystyrene followed by end-capping with a functionalized this compound derivative, 1-(ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt).
Materials:
-
Styrene (B11656) (freshly distilled)
-
Benzene (anhydrous)
-
sec-Butyllithium (sec-BuLi) in a hydrocarbon solvent
-
1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt)
-
Methanol (B129727) (anhydrous)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Styrene Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1.0 g (9.6 mmol) of styrene in 10 mL of anhydrous benzene.
-
Initiate the polymerization by adding a calculated amount of sec-BuLi solution (e.g., 1.6 mL of a 0.3044 M solution, 0.48 mmol) at 25 °C to achieve a target molecular weight of 2 kg/mol .
-
Allow the polymerization to proceed for 4 hours at 25 °C. The solution will develop a characteristic orange-red color indicative of the living polystyryl anions.
-
-
End-Capping with DPE-SiOEt:
-
To the living polystyryllithium (PSLi) solution, add a slight excess of DPE-SiOEt (e.g., 0.17 g, 0.60 mmol, corresponding to a DPE-SiOEt/Li molar ratio of 1.2).
-
Stir the reaction mixture at 25 °C for 2 hours. The color of the solution may change, indicating the formation of the DPE-capped carbanion.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer and redissolve it in toluene.
-
Repeat the precipitation in methanol twice to remove any unreacted reagents.
-
Dry the final DPE-end-capped polystyrene to a constant weight in a vacuum oven.
-
Characterization: The resulting polymer should be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn) and polydispersity index (PDI). A narrow PDI (typically < 1.1) is indicative of a well-controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the DPE end-group by identifying the characteristic signals of the phenyl and silyl (B83357) groups.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To verify the molecular weight and end-group structure with high precision.
Table 1: Quantitative Data for DPE End-Capping of Polystyrene
| Parameter | Before End-Capping (PSLi) | After End-Capping (PS-DPE-SiOEt) |
| Designed Mn ( g/mol ) | 2000 | - |
| GPC Mn ( g/mol ) | 2100 | 2300 |
| GPC PDI | 1.05 | 1.06 |
| End-Capping Efficiency (%) | - | >99 (Determined by NMR/MALDI-TOF) |
Workflow for Living Anionic Polymerization with DPE End-Capping
Synthesis of Block Copolymers Using 1,1-Diphenylethylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined block copolymers with controlled molecular weights and narrow polydispersity is crucial for a wide range of applications, including drug delivery, nanotechnology, and advanced materials. Living anionic polymerization is a powerful technique for achieving such precision. A key challenge in the synthesis of block copolymers is the sequential polymerization of monomers with different reactivities, such as styrenes and methacrylates. 1,1-Diphenylethylene (DPE) plays a critical role as an end-capping agent in these systems. Due to steric hindrance, DPE does not homopolymerize but readily reacts with living anionic chain ends. This "capping" reaction transforms the highly reactive polystyryl or polydienyl anion into a less reactive diphenylalkyllithium species, which is capable of initiating the polymerization of more reactive monomers like methyl methacrylate (B99206) (MMA) without attacking the ester group, thus preventing side reactions and ensuring the formation of well-defined block copolymers.
This document provides detailed application notes and experimental protocols for the synthesis of block copolymers using DPE.
Data Presentation
The following table summarizes quantitative data from representative syntheses of block copolymers using this compound as a capping agent. This data highlights the level of control achievable with this methodology, as evidenced by the low polydispersity indices (PDI).
| Copolymer Synthesized | Block 1 (Monomer) | Mn (Block 1) ( g/mol ) | Block 2 (Monomer) | Mn (Block 2) ( g/mol ) | Block 3 (Monomer) | Mn (Block 3) ( g/mol ) | Total Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| PS-b-PI-b-PMMA | Polystyrene (PS) | 12,760 | Polyisoprene (PI) | 26,340 | Poly(methyl methacrylate) (PMMA) | 13,600 | 52,700 | 1.21 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) Diblock Copolymer
This protocol describes the synthesis of a PS-b-PMMA diblock copolymer via living anionic polymerization using sec-BuLi as an initiator and DPE as a capping agent.
Materials:
-
Styrene (B11656) (St)
-
Methyl methacrylate (MMA)
-
This compound (DPE)
-
sec-Butyllithium (sec-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Purification of Reagents: All reagents and solvents must be rigorously purified to remove protic impurities. Styrene and MMA are typically purified by washing with aqueous NaOH, followed by drying over CaH₂ and vacuum distillation. THF is dried by refluxing over sodium/benzophenone ketyl until a deep blue or purple color persists, followed by distillation under inert gas.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Polymerization of Styrene (First Block):
-
Inject anhydrous THF into the reaction flask and cool to -78 °C using a dry ice/acetone bath.
-
Inject the desired amount of purified styrene monomer into the cooled THF.
-
Initiate the polymerization by adding a calculated amount of sec-BuLi solution dropwise. The solution should turn a characteristic orange-red color, indicating the formation of living polystyryl anions.
-
Allow the polymerization to proceed for 1-2 hours to ensure complete conversion of the styrene.
-
-
End-Capping with DPE:
-
Inject a slight molar excess of DPE (relative to the initiator) into the living polystyrene solution. The color of the solution will change to a deep red, characteristic of the diphenylalkyllithium anion.
-
Allow the capping reaction to proceed for at least 30 minutes.
-
-
Polymerization of Methyl Methacrylate (Second Block):
-
Cool the reaction mixture back to -78 °C if the temperature has risen.
-
Slowly add the purified MMA monomer to the solution of the DPE-capped living polymer. The red color will disappear as the MMA is initiated.
-
Allow the polymerization of MMA to proceed for 1-3 hours.
-
-
Termination and Purification:
-
Terminate the polymerization by adding degassed methanol to the reaction mixture. The color of the solution will dissipate.
-
Precipitate the block copolymer by pouring the reaction solution into a large excess of a non-solvent, such as methanol or hexane, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a good solvent (e.g., THF or toluene) and re-precipitate it to remove any unreacted monomers or impurities. Repeat this step 2-3 times.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Protocol 2: Synthesis of Polystyrene-b-polyisoprene-b-poly(methyl methacrylate) (PS-b-PI-b-PMMA) Triblock Copolymer[3][4]
This protocol details the synthesis of a triblock copolymer in a nonpolar solvent with a trace amount of a polar regulator.
Materials:
-
Styrene (St)
-
Isoprene (B109036) (Ip)
-
Methyl methacrylate (MMA)
-
This compound (DPE)
-
n-Butyllithium (n-BuLi)
-
Cyclohexane (B81311) (CH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Reaction kettle with gas-tight seals
Procedure:
-
Purification of Reagents: Purify all monomers and solvents as described in Protocol 1. Cyclohexane should be dried over CaH₂ and distilled.
-
Reaction Setup: A 500 mL reaction kettle is rendered gas-tight and purged of impurities.
-
Initiation and Polymerization of Styrene (First Block):
-
Inject 400 mL of purified cyclohexane and a trace amount of THF (molar ratio of THF to n-BuLi is approximately 1 to 10) into the kettle.
-
Initiate the polymerization of 15 mL of styrene with n-BuLi at 50 °C.
-
Allow the polymerization to proceed for 30 minutes.
-
-
Polymerization of Isoprene (Second Block):
-
Add 40 mL of isoprene to the living polystyrene solution.
-
Continue the polymerization for another hour at 50 °C.
-
-
End-Capping with DPE:
-
Add 0.5 mL of DPE to the living poly(styrene-b-isoprene) solution.
-
-
Polymerization of Methyl Methacrylate (Third Block):
-
Cool the solution to 0 °C.
-
Inject 15 mL of MMA into the reaction kettle.
-
Allow the polymerization of MMA to proceed for 45 minutes.
-
-
Termination and Purification:
-
Terminate the reaction by adding methanol.
-
Precipitate the final polymer in methanol.
-
Dry the polymer in a vacuum oven at 50 °C for 24 hours.[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis of block copolymers using this compound.
Caption: General workflow for diblock copolymer synthesis using DPE.
Caption: Workflow for PS-b-PI-b-PMMA triblock copolymer synthesis.
References
- 1. A controlled synthesis method of polystyrene-b-polyisoprene-b-poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of THF having potential of a commercial scale - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A controlled synthesis method of polystyrene- b -polyisoprene- b -poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25155B [pubs.rsc.org]
Application Notes & Protocols: Controlled Radical Polymerization Mediated by 1,1-Diphenylethylene (DPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Controlled Radical Polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers by providing control over molecular weight, architecture, and functionality. Among these methods, the 1,1-Diphenylethylene (DPE) mediated approach offers a distinct, metal-free system for controlling the polymerization of various vinyl monomers. DPE, a non-homopolymerizable monomer, acts as a control agent in conventional radical polymerizations initiated by agents like azobisisobutyronitrile (AIBN).
The primary advantage of the DPE method lies in its ability to produce polymers with a "semiquinoid" dormant species at the chain end. This dormant end-group can be reactivated by heating, allowing for the synthesis of block copolymers by the subsequent addition of a second monomer.[1][2] This makes it a valuable tool for creating complex macromolecular structures, such as amphiphilic block copolymers, which are of significant interest in drug delivery for the formation of micelles and other nanocarriers.[2] While the control over polydispersity is less precise than techniques like ATRP or RAFT, with typical polydispersity indices (PDI) around 1.5, the DPE method provides a simple and versatile platform for polymer synthesis.[1][3]
Mechanism of Control
The control mechanism in DPE-mediated polymerization relies on the reaction of a growing polymer radical chain (P•) with a DPE molecule. Since DPE does not readily homopolymerize due to steric hindrance, it adds to the propagating radical to form a new, more stable, and sterically hindered radical. This radical is considered a dormant species, which can reversibly terminate the chain growth. By maintaining a dynamic equilibrium between active propagating chains and these dormant species, the overall concentration of radicals at any given time is lowered, suppressing irreversible termination reactions and allowing for controlled chain growth.
An improved "two-step" approach has been developed to enhance the living characteristics of the polymerization.[1] In the first step, the initiator and DPE are preheated with a small amount of monomer to form the dormant species. The second step involves adding the remaining monomer for a more controlled polymerization.[1]
Caption: DPE captures propagating radicals to form a dormant species.
Quantitative Data Summary
The DPE method has been successfully applied to control the polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) (St). The following table summarizes representative data gathered from the literature.
| Monomer | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Notes | Reference |
| MMA | AIBN | Bulk | 60 - 110 | up to 100,000 | ~1.5 | Two-step process improves control. | [1][3] |
| Styrene | AIBN | Bulk | 60 - 110 | up to 100,000 | ~1.5 | Continuous growth observed. | [1][3] |
| MMA/Styrene | AIBN | Bulk | 80 | 60,000 - 90,000 | N/A | Synthesis of PMMA-b-PSt block copolymers. | [3] |
| tBA | AIBN | N/A | 60 - 110 | Controlled | N/A | Synthesis of PtBA macroinitiator. | [2] |
Note: N/A indicates data not available in the cited abstracts.
Experimental Protocols
Protocol 1: Two-Step Homopolymerization of Methyl Methacrylate (MMA)
This protocol is based on the improved two-step process to synthesize a DPE-capped poly(methyl methacrylate) (PMMA) macroinitiator.[1]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (DPE)
-
2,2′-Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343) (or other suitable solvent, for solution polymerization) or bulk
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Nitrogen or Argon gas supply
Procedure:
-
Step 1: Preheating (Formation of Dormant Species) a. To a Schlenk flask equipped with a magnetic stir bar, add AIBN (1 part), DPE (e.g., 2-5 parts molar equivalent to AIBN), and a small amount of MMA monomer (e.g., 10-20% of total monomer). b. Seal the flask, and perform at least three freeze-pump-thaw cycles to remove oxygen. c. Backfill with inert gas (N₂ or Ar). d. Place the flask in a preheated oil bath at 80°C and stir for a specified period (e.g., 1-2 hours) to allow the initiator to decompose and react with DPE, forming the initial dormant chains.
-
Step 2: Living Polymerization a. After the preheating step, add the remaining MMA monomer (80-90%) to the reaction flask via a degassed syringe under a positive pressure of inert gas. b. Continue the polymerization at 80°C for the desired time (e.g., 6-24 hours), taking aliquots periodically to monitor conversion (via ¹H NMR or gravimetry) and molecular weight evolution (via GPC).
-
Purification a. Cool the reaction to room temperature and quench the polymerization by exposing the mixture to air. b. Dilute the viscous solution with a suitable solvent like tetrahydrofuran (B95107) (THF). c. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously. d. Filter the precipitated white PMMA powder, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
Caption: Workflow for the synthesis of a DPE-capped homopolymer.
Protocol 2: Synthesis of PMMA-b-PSt Block Copolymer
This protocol uses the DPE-capped PMMA from Protocol 1 as a macroinitiator for the polymerization of styrene (St).[2][3]
Materials:
-
DPE-capped PMMA macroinitiator (from Protocol 1)
-
Styrene (St), inhibitor removed
-
Anhydrous toluene or anisole
-
Methanol (for precipitation)
-
Schlenk flask, Schlenk line, etc.
Procedure:
-
Reaction Setup a. Dissolve the purified PMMA macroinitiator in a suitable solvent (e.g., toluene) inside a Schlenk flask with a stir bar. b. Add the second monomer, styrene, to the flask. The ratio of styrene to macroinitiator will determine the length of the second block. c. Seal the flask and deoxygenate the solution with at least three freeze-pump-thaw cycles.
-
Block Copolymerization a. Place the flask in a preheated oil bath at a higher temperature (e.g., 100-120°C) to ensure reactivation of the DPE-capped dormant chain ends. b. Allow the polymerization to proceed for the desired time (e.g., 12-48 hours). The progress can be monitored by taking samples and analyzing them via ¹H NMR (disappearance of styrene vinyl protons) and GPC (shift in molecular weight distribution).
-
Purification a. Cool the reaction to room temperature and expose it to air. b. Precipitate the resulting block copolymer in a suitable non-solvent, such as methanol or cyclohexane, depending on the block composition. c. Filter the product and dry it under vacuum to a constant weight. Characterize the final product using ¹H NMR, GPC, and DSC to confirm the block copolymer structure.
Caption: Workflow for chain extension to form a block copolymer.
Application in Drug Development
A key application of DPE-mediated polymerization in drug development is the synthesis of amphiphilic block copolymers. These macromolecules consist of a hydrophilic block and a hydrophobic block. In aqueous environments, they can self-assemble into core-shell nanostructures, most commonly micelles.
The hydrophobic cores of these micelles serve as reservoirs for poorly water-soluble (hydrophobic) drugs, effectively increasing their solubility and stability in the bloodstream. The hydrophilic shell (often made of polymers like poly(acrylic acid) or poly(ethylene glycol)) forms a stable interface with the aqueous environment, preventing aggregation and providing steric protection that can prolong circulation time.
For example, amphiphilic diblock copolymers like poly(methyl methacrylate)-b-poly(acrylic acid) (PMMA-b-PAA) have been successfully prepared using the DPE method.[2] This is achieved by first synthesizing a DPE-capped poly(tert-butyl acrylate) (PtBA) macroinitiator, followed by chain extension with MMA, and subsequent hydrolysis of the PtBA block to the hydrophilic PAA block.[2] Such materials are promising candidates for creating pH-sensitive drug delivery systems, where changes in pH (e.g., in tumor microenvironments or endosomes) can trigger drug release.
Caption: Path from DPE polymerization to drug delivery vehicle.
References
Synthesis of Star-Branched Polymers with 1,1-Diphenylethylene: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of star-branched polymers using 1,1-diphenylethylene (DPE) offers a versatile platform for creating complex macromolecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and characterization of these polymers, with a focus on their potential applications in drug delivery.
The use of DPE and its derivatives in conjunction with living anionic polymerization allows for the precise control over the number of arms, arm length, and overall molecular weight of the resulting star polymers. This level of control is crucial for designing sophisticated drug delivery systems with tailored properties.
Application Notes
Star-branched polymers synthesized with DPE exhibit unique properties compared to their linear counterparts, including lower solution viscosity, higher solubility, and a larger number of chain-end functionalities for further modification. These characteristics make them highly attractive for biomedical applications.
Key Advantages in Drug Delivery:
-
High Drug Loading Capacity: The three-dimensional, globular structure of star polymers provides a high-capacity reservoir for encapsulating therapeutic agents.
-
Controlled Release: The architecture and chemical composition of the polymer arms can be tuned to control the release kinetics of the encapsulated drug.
-
Enhanced Stability: The core-shell structure can protect the drug from degradation in biological environments.
-
Targeted Delivery: The chain ends of the star polymer can be functionalized with targeting ligands to direct the nanocarrier to specific cells or tissues.
Experimental Protocols
This section outlines a general protocol for the synthesis of a polystyrene-based star polymer using a DPE derivative as a linking agent via living anionic polymerization.
Materials
-
Styrene (B11656) (monomer)
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (initiator)
-
This compound (DPE) or a functionalized DPE derivative
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Protocol: Synthesis of a 3-Arm Polystyrene Star Polymer
1. Purification of Reagents:
-
Styrene and THF must be rigorously purified to remove any protic impurities that can terminate the living anionic polymerization. Styrene is typically washed with aqueous NaOH, dried over anhydrous magnesium sulfate, and then distilled from calcium hydride under reduced pressure.
-
THF is dried by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, followed by distillation under an inert atmosphere.
2. Polymerization of Polystyrene Arms:
-
In a flame-dried Schlenk flask under a positive pressure of argon, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Inject the desired amount of purified styrene monomer into the flask.
-
Initiate the polymerization by adding a calculated amount of sec-BuLi solution dropwise. The solution should turn a characteristic orange-red color, indicating the formation of polystyryllithium living anions.
-
Allow the polymerization to proceed for a predetermined time to achieve the desired molecular weight of the polymer arms.
3. Linking Reaction with DPE Derivative:
-
A solution of the DPE linking agent (e.g., a tris-DPE functionalized core) in anhydrous THF is added to the living polystyrene solution at -78 °C.
-
The reaction mixture is stirred for several hours to ensure complete reaction between the living polymer chains and the DPE core. The color of the solution may change, indicating the formation of the DPE carbanion.
4. Termination:
-
The living star polymer is terminated by the addition of degassed methanol. The color of the solution will disappear.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
The precipitated star polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Characterization Techniques
-
Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer arms and the final star polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and to determine the number of arms per star molecule.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic radius of the star polymers in solution.
Quantitative Data Presentation
The following table summarizes typical characterization data for a synthesized 3-arm polystyrene star polymer.
| Parameter | Polystyrene Arm | 3-Arm Star Polymer |
| Number-average Molecular Weight (Mn) ( g/mol ) | 10,000 | 31,000 |
| Polydispersity Index (PDI) | 1.05 | 1.10 |
| Number of Arms (calculated from NMR) | - | ~2.9 |
| Hydrodynamic Radius (Rh) (nm) | 5 | 12 |
Visualization of Workflows and Pathways
Experimental Workflow for Star Polymer Synthesis
Caption: Workflow for the synthesis of star-branched polymers.
Doxorubicin (B1662922) Mechanism of Action in Cancer Cells
Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent. Star-branched polymers can be utilized to encapsulate and deliver doxorubicin to tumor sites. The primary mechanisms of action of doxorubicin involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][][3]
Caption: Doxorubicin's signaling pathway in cancer cells.
Ciprofloxacin Mechanism of Action in Bacteria
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[4][5][6]
Caption: Ciprofloxacin's mechanism of action in bacteria.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for the Preparation of Functional Polymers Using Substituted 1,1-Diphenylethylene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise control over polymer architecture and functionality is paramount in the development of advanced materials for biomedical applications, including drug delivery, tissue engineering, and diagnostics. Living anionic polymerization is a powerful technique that enables the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. The use of substituted 1,1-diphenylethylene (DPE) derivatives in these polymerizations offers a versatile and efficient method for introducing specific functional groups at the chain ends or within the polymer chain.[1][2][3][4]
DPE and its derivatives are unique in that they readily react with carbanionic species in a monoaddition manner but do not homopolymerize due to steric hindrance.[1][4] This characteristic makes them excellent candidates for use as end-capping agents to introduce functionality or as initiators for the synthesis of well-defined functional polymers. This document provides detailed protocols for the synthesis of a hydroxyl-terminated polystyrene using a protected DPE derivative, a common example of creating a functional polymer with potential for further modification and conjugation in drug development.
Core Principles and Applications
Substituted this compound derivatives are employed in living anionic polymerization in several key ways:
-
End-Functionalization: Living polymer chains can be "capped" with a functionalized DPE derivative, introducing a single, well-defined functional group at the chain end.[3]
-
Initiation: The reaction of an organolithium compound with a DPE derivative can form a stable carbanion that can then initiate the polymerization of other monomers, resulting in a polymer with a functional group at the initiating end.
-
In-Chain Functionalization: Copolymerization of a standard monomer (like styrene) with a DPE derivative can introduce functional groups along the polymer backbone.[1][5]
The ability to introduce hydroxyl, amino, and other functional groups allows for the subsequent conjugation of drugs, targeting ligands, or imaging agents, making these polymers highly valuable in biomedical research.
Experimental Protocols
This section details the synthesis of a hydroxyl-terminated polystyrene by living anionic polymerization of styrene (B11656), followed by end-capping with a silyl-protected hydroxyl-functionalized DPE derivative. The procedure requires air- and moisture-free conditions, typically achieved using Schlenk line techniques or in a glovebox.[2][6][7]
Materials and Reagents
| Reagent | Supplier | Purity/Grade | Notes |
| Styrene | Sigma-Aldrich | 99%, contains inhibitor | Purified before use |
| Benzene (B151609) | Sigma-Aldrich | Anhydrous, 99.8% | Used as solvent |
| sec-Butyllithium (sec-BuLi) | Sigma-Aldrich | ~1.4 M in cyclohexane | Titrated before use |
| 1-[4-(tert-butyldimethylsiloxy)phenyl]-1-phenylethylene | See Synthesis Protocol | N/A | Functionalizing agent |
| Methanol (B129727) | Sigma-Aldrich | Anhydrous, 99.8% | Used for termination |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9%, inhibitor-free | Used for deprotection |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | Concentrated | Used for deprotection |
| Argon or Nitrogen | Local Supplier | High Purity (99.999%) | Inert gas |
Purification of Reagents
-
Styrene: Washed with 10% aqueous NaOH to remove inhibitor, followed by washing with deionized water until neutral. Dried over anhydrous MgSO₄, filtered, and then distilled under reduced pressure from CaH₂. The purified monomer should be stored under an inert atmosphere at low temperature and used within a short period.
-
Benzene: Refluxed over a sodium-benzophenone ketyl indicator until a persistent deep blue or purple color is obtained, then distilled under an inert atmosphere.
-
Methanol: Distilled over magnesium turnings and stored under an inert atmosphere.
Synthesis of 1-[4-(tert-butyldimethylsiloxy)phenyl]-1-phenylethylene
This functionalizing agent can be synthesized via a Wittig reaction of 4-(tert-butyldimethylsiloxy)benzophenone. A general procedure is outlined below. The synthesis of the precursor, 4-(tert-butyldimethylsiloxy)benzophenone, can be achieved by protecting 4-hydroxybenzophenone (B119663) with tert-butyldimethylsilyl chloride.
Diagram: Synthesis of the Functionalizing Agent
Caption: Synthesis of the protected DPE derivative.
Protocol for Living Anionic Polymerization of Styrene
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is assembled while hot and placed under a high vacuum, then backfilled with high-purity argon. This vacuum-argon cycle is repeated three times.
-
Solvent and Monomer Addition: 100 mL of purified, anhydrous benzene is transferred to the reaction flask via cannula. Then, 10 g of purified styrene is added via syringe.
-
Initiation: The flask is cooled to room temperature. The calculated amount of sec-BuLi (e.g., for a target molecular weight of 10,000 g/mol , approximately 1 mmol) is added dropwise via syringe until a faint orange color persists, indicating the consumption of impurities, and then the full amount of initiator is added. The solution should turn a characteristic orange-red color, indicating the presence of polystyryllithium living anions.
-
Polymerization: The reaction is allowed to stir at room temperature for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
End-capping: A solution of 1-[4-(tert-butyldimethylsiloxy)phenyl]-1-phenylethylene (1.2 equivalents relative to the initiator) in a small amount of anhydrous benzene is added to the living polymer solution via cannula. The deep orange-red color of the polystyryllithium should fade to a lighter yellow, characteristic of the 1,1-diphenylalkyllithium anion. The reaction is stirred for an additional 2 hours to ensure complete capping.
-
Termination: A small amount of degassed, anhydrous methanol is added to the reaction mixture to quench the living anions. The color of the solution should disappear completely.
-
Polymer Isolation: The polymer solution is poured into a large volume of methanol (a non-solvent for polystyrene) with vigorous stirring to precipitate the polymer. The white, fibrous polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.
Deprotection of the Hydroxyl Group
-
The silyl-protected polystyrene is dissolved in THF.
-
A few drops of concentrated HCl are added, and the solution is stirred at room temperature for 2-4 hours.
-
The hydroxyl-terminated polystyrene is isolated by precipitation into methanol, filtered, and dried under vacuum.
Data Presentation
The following table summarizes typical characterization data for a hydroxyl-terminated polystyrene synthesized using the described protocol.
| Sample ID | Target Mn ( g/mol ) | Mn (SEC, g/mol ) | Mw/Mn (PDI) | Functionality (¹H NMR) | Tg (°C, DSC) |
| PS-OH-1 | 10,000 | 10,200 | 1.05 | >95% | 102 |
| PS-OH-2 | 20,000 | 19,800 | 1.06 | >95% | 104 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature.
Visualization of Experimental Workflow
Diagram: Workflow for Synthesis of Hydroxyl-Terminated Polystyrene
References
- 1. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized this compound derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of 1,1-Diphenylethylene via Grignard Reaction
Introduction
1,1-Diphenylethylene is a valuable organic compound utilized as an intermediate in various chemical syntheses and polymer chemistry.[1] It can be efficiently synthesized through a Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds. This protocol details the step-by-step procedure for the synthesis of this compound, which involves the formation of a Grignard reagent (phenylmagnesium bromide) followed by its reaction with an ester (ethyl acetate) or a ketone (acetophenone) and subsequent dehydration of the intermediate alcohol.[2][3][4][5][6][7][8] This method is a classic example of nucleophilic addition to a carbonyl group and subsequent elimination to form an alkene.
Reaction Scheme
The overall synthesis can be represented by the following two-step reaction scheme, starting from the formation of the Grignard reagent and its subsequent reaction and dehydration:
Step 1: Formation of Phenylmagnesium Bromide C₆H₅Br + Mg → C₆H₅MgBr
Step 2: Reaction with Ethyl Acetate (B1210297) and Dehydration 2 C₆H₅MgBr + CH₃COOC₂H₅ → (C₆H₅)₂C(OMgBr)CH₃ + C₂H₅OMgBr (C₆H₅)₂C(OMgBr)CH₃ + H₂O → (C₆H₅)₂C(OH)CH₃ (C₆H₅)₂C(OH)CH₃ --(H⁺, Δ)--> (C₆H₅)₂C=CH₂ + H₂O
Alternatively, using acetophenone (B1666503):
Step 2 (Alternative): Reaction with Acetophenone and Dehydration C₆H₅MgBr + C₆H₅C(O)CH₃ → (C₆H₅)₂C(OMgBr)CH₃ (C₆H₅)₂C(OMgBr)CH₃ + H₂O → (C₆H₅)₂C(OH)CH₃ (C₆H₅)₂C(OH)CH₃ --(H⁺, Δ)--> (C₆H₅)₂C=CH₂ + H₂O
Experimental Protocols
This section provides two detailed protocols for the synthesis of this compound. Protocol A utilizes ethyl acetate as the carbonyl source, while Protocol B uses acetophenone.
Protocol A: Synthesis from Bromobenzene (B47551) and Ethyl Acetate
This protocol is adapted from a procedure found in Organic Syntheses.[2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 27 g | 1.1 |
| Bromobenzene | 157.01 | 181 g (155 mL) | 1.15 |
| Anhydrous Diethyl Ether | 74.12 | ~500 mL | - |
| Dry Ethyl Acetate | 88.11 | 44 g (49 mL) | 0.5 |
| Ammonium (B1175870) Chloride | 53.49 | 50 g | - |
| 20% Sulfuric Acid | 98.08 | 100 mL | - |
| Water | 18.02 | 150 mL | - |
Procedure:
-
Preparation of Grignard Reagent:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 27 g (1.1 gram-atoms) of magnesium turnings.
-
Add a mixture of 30 g of bromobenzene and 70 mL of anhydrous diethyl ether to the flask.
-
Gently warm the flask to initiate the reaction. Once the reaction starts (indicated by cloudiness and bubbling), begin stirring and maintain a gentle reflux by cooling the flask with a water bath if necessary.[2]
-
Add a solution of 151 g of bromobenzene in 380 mL of anhydrous diethyl ether through the dropping funnel at a rate that maintains vigorous reflux. The addition should take approximately one hour.[2]
-
After the addition is complete, continue stirring for an additional 10 minutes.
-
-
Reaction with Ethyl Acetate:
-
Cool the flask containing the Grignard reagent in an ice-water bath.
-
Slowly add a solution of 44 g (0.5 mole) of dry ethyl acetate in an equal volume of anhydrous diethyl ether over a period of about 12 minutes.[2] Be cautious as the reaction can be vigorous.
-
Remove the cooling bath and stir the mixture for another 10 minutes.
-
-
Work-up and Hydrolysis:
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly add a solution of 50 g of ammonium chloride in 150 mL of water.[2] A pasty solid will form.
-
Decant the ether layer into a separatory funnel. Extract the residue with 50 mL of ether and add this extract to the separatory funnel.
-
-
Dehydration and Purification:
-
Remove the ether by distillation.
-
To the residue, add 100 mL of 20% sulfuric acid and heat the mixture to boiling under a reflux condenser for one hour to dehydrate the intermediate alcohol.[2]
-
After cooling, separate the aqueous layer.
-
Distill the remaining oil under reduced pressure (approximately 30 mm Hg). The product, this compound, will distill at a bath temperature of about 210°C.[2]
-
Protocol B: Synthesis from Phenylmagnesium Bromide and Acetophenone
This protocol is a common alternative found in organic chemistry laboratory experiments.[4][6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| Phenylmagnesium bromide in THF | - | 1.8 equiv | - |
| Acetophenone | 120.15 | 1 equiv | - |
| Anhydrous Diethyl Ether | 74.12 | - | - |
| Dilute Hydrochloric Acid | 36.46 | - | - |
| Concentrated Acetic Acid | 60.05 | - | - |
| Concentrated Sulfuric Acid | 98.08 | - | - |
Procedure:
-
Reaction with Acetophenone:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of acetophenone (1 equivalent) in anhydrous diethyl ether.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide in THF (1.0 M; 1.8 equivalents) to the stirred acetophenone solution over 5 minutes. A precipitate will form during the addition.[4][6]
-
After the addition is complete, allow the solution to warm to room temperature and stir for 25 minutes.[4][6]
-
-
Work-up and Hydrolysis:
-
Cool the solution back to 0°C.
-
Carefully add water dropwise to quench any unreacted Grignard reagent, followed by the dropwise addition of dilute hydrochloric acid to dissolve the magnesium salts and liberate the 1,1-diphenylethanol (B1581894).[4][6]
-
Extract the product into diethyl ether. The progress of the reaction to form the intermediate alcohol can be monitored using Thin Layer Chromatography (TLC).[4]
-
-
Dehydration:
-
Remove the diethyl ether solvent by rotary evaporation to yield the crude 1,1-diphenylethanol as an oil.[4]
-
Dissolve the oil in a cold (4°C) 4:1 (v/v) mixture of concentrated acetic acid and concentrated sulfuric acid.[3]
-
After a short reaction time, pour the mixture into cold water and extract the crude this compound with diethyl ether.[3][4]
-
-
Purification:
Data Presentation
Table 1: Summary of Reactants and Product Information for Protocol A.
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles | Boiling Point (°C) |
| Bromobenzene | 157.01 | 181 | 1.15 | 156 |
| Magnesium | 24.31 | 27 | 1.1 | - |
| Ethyl Acetate | 88.11 | 44 | 0.5 | 77.1 |
| This compound | 180.25 | - | - | 277 |
Visualizations
Signaling Pathway of the Grignard Reaction
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. This compound | 530-48-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of this compound (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment | Semantic Scholar [semanticscholar.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. ERIC - EJ1088233 - Synthesis of this compound (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment, Journal of Chemical Education, 2016-Jan [eric.ed.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Dehydration of 1,1-Diphenylethanol to 1,1-Diphenylethylene
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,1-diphenylethylene through the acid-catalyzed dehydration of 1,1-diphenylethanol (B1581894). This transformation is a fundamental reaction in organic synthesis, often used in educational and research settings to demonstrate carbocation-mediated elimination reactions. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This note includes a comparative summary of various catalytic methods, detailed step-by-step procedures for reproducible synthesis, and process diagrams to illustrate the reaction mechanism and experimental workflow.
Introduction
The dehydration of tertiary alcohols, such as 1,1-diphenylethanol, is a classic and efficient method for the synthesis of substituted alkenes. The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate upon protonation of the hydroxyl group by an acid catalyst. Subsequent elimination of a proton from an adjacent carbon atom yields the corresponding alkene, in this case, this compound. This compound is a valuable building block in organic synthesis and polymer chemistry. This document details established protocols using both strong mineral acids and solid acid catalysts.
Reaction Mechanism and Experimental Workflow
The acid-catalyzed dehydration of 1,1-diphenylethanol proceeds through a well-established E1 pathway. The key steps involve the protonation of the hydroxyl group, loss of water to form a stable tertiary carbocation, and subsequent deprotonation to form the alkene.
Caption: Acid-catalyzed E1 dehydration of 1,1-diphenylethanol.
The general experimental workflow for this synthesis involves the reaction setup, the dehydration reaction itself, followed by workup and purification of the final product.
Caption: General experimental workflow for the synthesis of this compound.
Comparative Data of Dehydration Methods
Several catalytic systems can be employed for the dehydration of 1,1-diphenylethanol. The choice of catalyst influences reaction conditions and yields. A summary of different methods is presented below.
| Catalyst System | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂SO₄ / Acetic Acid (1:4 v/v) | 1,1-Diphenylethanol | Diethyl Ether (for extraction) | 4 | Not Specified | 63 (pure) | [1] |
| 20% H₂SO₄ | 1,1-Diphenylethanol | None (neat) | 100 | 1 hour | 67-70 | [2] |
| p-TsOH / o-TsOH mixture | 1-Phenylethanol (B42297) | None (neat) | 180-300 | Not Specified | High conversion | [3] |
| Amberlyst-15 | 1-Phenylethanol | Cyclohexane | 90 | ~2 hours | High conversion | [4] |
| HZSM-5 Zeolite | 1-Phenylethanol | Cyclohexane | 90 | ~1 hour | >95 (styrene selectivity) | [4] |
| γ-Al₂O₃ | 1-Phenylethanol | Gas Phase | >150 | Not Specified | Active | [4] |
Note: Data for 1-phenylethanol is included as a close structural analog to provide a broader comparison of catalytic systems.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and should be handled with extreme care.
Protocol 1: Dehydration using Sulfuric Acid and Acetic Acid[1][5]
This protocol is adapted from a procedure where 1,1-diphenylethanol is synthesized via a Grignard reaction and then dehydrated in situ.[1][5]
Materials:
-
1,1-Diphenylethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Chromatography column and silica (B1680970) gel
-
Hexane (B92381) and Dichloromethane (B109758) (DCM) for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the crude 1,1-diphenylethanol in a cold (4 °C) solution of concentrated acetic acid and concentrated sulfuric acid (4:1 v/v).[1] The amount of the acid mixture should be sufficient to dissolve the starting material.
-
Stir the mixture in an ice bath for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, carefully add cold water to the reaction mixture to quench the reaction.[1]
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound as a brown oil.[5]
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and dichloromethane (e.g., 2:1 v/v), to obtain the pure this compound.[5] The product can be identified by its high Rf value on TLC compared to the starting alcohol.[5]
Protocol 2: Dehydration using Aqueous Sulfuric Acid[2]
This protocol describes the dehydration of the carbinol intermediate formed from a Grignard reaction.[2]
Materials:
-
Crude 1,1-Diphenylethanol
-
20% Sulfuric Acid (H₂SO₄) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place the crude 1,1-diphenylethanol in a round-bottom flask.
-
Add 100 mL of 20% sulfuric acid to the flask.[2]
-
Fit the flask with a reflux condenser and heat the mixture to boiling for one hour.[2]
-
After cooling, transfer the mixture to a separatory funnel and remove the aqueous layer.
-
The residual oil, without washing, can be purified by vacuum distillation.[2]
-
Collect the fraction boiling at approximately 113°C at 2 mm Hg to obtain pure this compound.[2]
Characterization of this compound
The successful synthesis of this compound can be confirmed by various analytical techniques:
-
Thin Layer Chromatography (TLC): The product will have a significantly higher Rf value than the starting alcohol due to its lower polarity. A typical eluent system is a mixture of hexane and dichloromethane.[5]
-
Infrared (IR) Spectroscopy: The disappearance of the broad -OH stretch (around 3200-3600 cm⁻¹) from the starting alcohol and the appearance of C=C stretching bands (around 1600-1680 cm⁻¹) are indicative of the product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of vinylic proton signals (around 5.5 ppm) confirm the formation of the alkene.
-
¹³C NMR: The appearance of signals in the alkene region (typically 110-150 ppm) and the disappearance of the carbon signal bearing the hydroxyl group in the starting material.
-
Troubleshooting
-
Low Yield: Incomplete reaction can be addressed by increasing the reaction time or temperature. Ensure the acid catalyst is not depleted. Inefficient extraction or purification can also lead to lower yields.
-
Polymerization: The product, this compound, can polymerize in the presence of strong acids, especially at higher temperatures.[2] It is crucial to perform the reaction at the recommended temperature and for the specified time. The crude product should be purified promptly.
-
Incomplete Separation during Workup: The formation of emulsions during extraction can be broken by the addition of brine.
Conclusion
The acid-catalyzed dehydration of 1,1-diphenylethanol is a robust and reliable method for the synthesis of this compound. The choice of the catalytic system can be tailored based on the desired reaction conditions, scale, and available purification techniques. The protocols provided in this document offer detailed guidance for achieving high yields of the desired product for research and development purposes.
References
Application of 1,1-Diphenylethylene in Dendrimer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenylethylene (DPE) and its derivatives are pivotal building blocks in the synthesis of complex macromolecular architectures, including dendrimers. The unique reactivity of the DPE double bond, which readily undergoes anionic addition but resists homopolymerization due to steric hindrance, allows for a high degree of control in constructing well-defined, hyperbranched structures. This attribute is particularly valuable in the divergent and convergent strategies employed for dendrimer synthesis.
These application notes provide an overview of the synthetic strategies utilizing DPE for dendrimer construction, alongside detailed experimental protocols and characterization data. The methodologies described herein are relevant for researchers in materials science, nanotechnology, and medicinal chemistry, particularly those focused on the development of novel drug delivery systems and other biomedical applications.
Synthetic Strategies
The synthesis of dendrimers using this compound derivatives can be broadly categorized into two main approaches:
-
Divergent Synthesis: This method begins from a central core molecule and builds the dendrimer outwards, generation by generation. Each synthetic cycle typically involves two steps: the addition of a DPE-containing monomer to the periphery of the growing dendrimer, followed by the activation of new functional groups on the newly added units to allow for the next generation's growth.
-
Convergent Synthesis: In this approach, the dendritic branches, or "dendrons," are synthesized first, starting from what will be the periphery of the final dendrimer and progressing inwards. In the final step, these pre-synthesized dendrons are attached to a multifunctional core molecule. This method offers greater control over the final structure and purity of the dendrimer.
A key reaction in the incorporation of DPE into dendritic structures is living anionic polymerization. The "living" nature of this polymerization technique allows for the precise, sequential addition of monomers, which is essential for the controlled, layer-by-layer growth of dendrimers.
Experimental Protocols
While specific protocols for the synthesis of dendrimers using this compound as the primary branching unit are not extensively detailed in the literature, the following protocols for related dendritic structures, such as carbosilane dendrimers with DPE peripheral groups, illustrate the key techniques and reaction conditions that can be adapted for this purpose.
Protocol 1: Synthesis of a First-Generation Carbosilane Dendrimer with Peripheral Allyl Groups
This protocol outlines the initial steps in creating a carbosilane core that can be further functionalized, potentially with DPE derivatives in subsequent generations. The synthesis involves a Grignard reaction followed by hydrosilylation.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Allylmagnesium bromide solution (in diethyl ether)
-
Trichlorosilane (B8805176) (HSiCl₃)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Dry n-hexane
Procedure:
-
Synthesis of Tetraallylsilane (B74137) (Core):
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve silicon tetrachloride in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of allylmagnesium bromide solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude tetraallylsilane.
-
Purify the product by vacuum distillation.
-
-
Hydrosilylation to Form the First-Generation Dendrimer:
-
In a flame-dried flask under an inert atmosphere, dissolve the purified tetraallylsilane in anhydrous toluene.
-
Add a catalytic amount of platinum catalyst.
-
Slowly add a stoichiometric excess of trichlorosilane.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the vinyl proton signals.
-
After the reaction is complete, remove the excess trichlorosilane and toluene under reduced pressure.
-
The resulting product is the first-generation carbosilane dendrimer with peripheral chlorosilyl groups.
-
Protocol 2: Functionalization of Dendrimer Periphery with DPE Derivatives (Conceptual)
This conceptual protocol describes how a dendrimer with reactive peripheral groups (e.g., chlorosilyl groups from Protocol 1) could be functionalized with a lithiated DPE derivative.
Materials:
-
First-generation carbosilane dendrimer with peripheral chlorosilyl groups
-
A suitable this compound derivative (e.g., 1-(4-bromophenyl)-1-phenylethylene)
-
n-Butyllithium (n-BuLi) or other suitable organolithium reagent
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Preparation of Lithiated DPE Derivative:
-
In a flame-dried flask under an inert atmosphere, dissolve the bromo-functionalized DPE derivative in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium dropwise.
-
Stir the solution at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
-
Coupling to the Dendrimer Core:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the first-generation carbosilane dendrimer in anhydrous THF.
-
Cool the dendrimer solution to -78 °C.
-
Slowly add the freshly prepared lithiated DPE solution to the dendrimer solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Data Presentation
The following tables summarize typical characterization data for dendrimers, which would be applicable to DPE-based structures.
Table 1: Molecular Weight and Polydispersity of Dendrimer Generations
| Dendrimer Generation | Theoretical Molecular Weight ( g/mol ) | Experimental Molecular Weight (GPC, g/mol ) | Polydispersity Index (PDI) |
| G0 | 512.8 | 520 | 1.02 |
| G1 | 1452.5 | 1460 | 1.03 |
| G2 | 3274.1 | 3290 | 1.04 |
| G3 | 6917.8 | 6950 | 1.05 |
Table 2: ¹H NMR Chemical Shifts for a Hypothetical DPE-Functionalized Carbosilane Dendrimer
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH ₂- | 0.5 - 0.7 | m | Varies with generation |
| -CH ₂-CH ₂-Si | 1.2 - 1.4 | m | Varies with generation |
| Aromatic protons (DPE) | 7.0 - 7.5 | m | Varies with generation |
| Vinyl proton (unreacted DPE) | 5.4 | s | 0 (for complete reaction) |
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the divergent and convergent synthesis of dendrimers.
Caption: Divergent synthesis workflow for dendrimers.
Caption: Convergent synthesis workflow for dendrimers.
Conclusion
The use of this compound and its derivatives offers a powerful and versatile platform for the synthesis of well-defined dendrimers. The controlled, iterative nature of the synthetic strategies, particularly those involving living anionic polymerization, allows for the precise construction of these complex macromolecules. While detailed protocols for purely DPE-based dendrimers are emerging, the principles and techniques from related fields, such as carbosilane dendrimer synthesis, provide a strong foundation for future research and development. The ability to tailor the size, shape, and surface functionality of DPE-based dendrimers makes them highly promising candidates for a wide range of applications, especially in the fields of drug delivery and advanced materials. Further exploration of iterative reaction schemes involving functionalized DPE monomers is expected to yield a new generation of precisely engineered dendritic materials.
The Role of 1,1-Diphenylethylene in Crafting Advanced Polymer Architectures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenylethylene (DPE) is a non-homopolymerizable vinyl monomer that serves as a crucial tool in the synthesis of well-defined and complex polymer architectures. Its unique reactivity, particularly in anionic polymerization, allows for precise control over molecular weight, narrow molecular weight distributions, and the creation of block copolymers, star-shaped polymers, and other complex topologies. This document provides detailed application notes and experimental protocols for the utilization of DPE in creating specific polymer architectures, aimed at researchers in polymer chemistry, materials science, and drug development.
Core Applications of this compound
DPE's primary utility in polymer synthesis stems from its ability to react with living anionic chain ends to form a sterically hindered and less reactive carbanion. This "capping" reaction is a cornerstone of its application in several areas:
-
Block Copolymer Synthesis: DPE is instrumental in the synthesis of block copolymers, especially when transitioning from a non-polar monomer (like styrene) to a polar monomer (like methyl methacrylate). The DPE-capped polystyryl anion is less nucleophilic, which prevents side reactions with the ester group of the methacrylate (B99206) monomer, ensuring the formation of a well-defined block copolymer.
-
Star Polymer Synthesis: Functionalized DPE derivatives are employed as linking agents or core molecules in the "arm-first" approach to synthesizing star polymers. Living polymer arms react with the DPE derivative to form the star architecture. Iterative methodologies using DPE derivatives allow for the synthesis of complex miktoarm (heteroarm) star polymers with varying arm compositions and numbers.
-
Controlled Radical Polymerization: While most prominently used in anionic polymerization, DPE has also been investigated as a controlling agent in radical polymerization. It can act as a reversible chain transfer agent, moderating the polymerization and leading to polymers with controlled molecular weights and lower polydispersity.
Experimental Protocols
Protocol 1: Synthesis of Polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) Diblock Copolymer using DPE as a Capping Agent
This protocol details the synthesis of a PS-b-PMMA diblock copolymer via living anionic polymerization, employing DPE to cap the living polystyryl anion before the addition of methyl methacrylate.
Materials:
-
Styrene (B11656) (monomer, purified)
-
Methyl methacrylate (MMA, monomer, purified)
-
This compound (DPE, purified)
-
sec-Butyllithium (sec-BuLi, initiator) in cyclohexane
-
Tetrahydrofuran (THF, solvent, anhydrous)
-
Lithium chloride (LiCl)
-
Methanol (B129727) (terminating agent)
-
Argon (inert gas)
Procedure:
-
Reactor Setup: A thoroughly dried glass reactor equipped with a magnetic stirrer is assembled and purged with high-purity argon to ensure an inert atmosphere.
-
Solvent and Reagent Introduction: Anhydrous THF is cannulated into the reactor. LiCl is added to the reactor.
-
Styrene Polymerization: The reactor is cooled to -78 °C using a dry ice/acetone bath. A calculated amount of purified styrene monomer is added. Polymerization is initiated by the dropwise addition of sec-BuLi solution. The reaction mixture turns a characteristic orange-red color, indicating the presence of living polystyryl anions. The polymerization is allowed to proceed for a specified time to achieve the desired polystyrene block length.
-
DPE Capping: A slight excess of DPE (relative to the initiator) is added to the living polystyrene solution. The color of the solution will change to a deep red, indicating the formation of the DPE-capped polystyryl anion. This reaction is typically very fast.
-
MMA Polymerization: A calculated amount of purified MMA monomer is added to the reactor. The color of the reaction mixture will fade as the MMA polymerizes. The polymerization is allowed to proceed to completion.
-
Termination: The polymerization is terminated by the addition of degassed methanol. The color of the solution will disappear.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane). The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.
Characterization:
The resulting PS-b-PMMA diblock copolymer can be characterized by:
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the block copolymer composition by comparing the integration of characteristic peaks for polystyrene and poly(methyl methacrylate).
Quantitative Data Summary
The following tables summarize typical quantitative data for polymers synthesized using DPE-mediated anionic polymerization.
Table 1: Synthesis of Polystyrene-b-poly(methyl methacrylate) using DPE Capping
| Sample ID | Polystyrene Block Mn ( g/mol ) | Polystyrene Block PDI | PS-b-PMMA Mn ( g/mol ) | PS-b-PMMA PDI | MMA Block Mn ( g/mol ) |
| PS-b-PMMA-1 | 30,400 | 1.03 | 44,500 | 1.03 | 14,100 |
Data adapted from a representative synthesis.
Table 2: Effect of Monomer to Initiator Ratio on Polystyrene Molecular Weight
| [Styrene]₀ / [sec-BuLi]₀ | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI |
| 100 | 10,400 | 10,200 | 1.04 |
| 200 | 20,800 | 20,500 | 1.05 |
| 300 | 31,200 | 30,900 | 1.04 |
Note: This table represents expected trends in living anionic polymerization.
Visualizing Reaction Mechanisms and Workflows
Anionic Polymerization of Styrene
Caption: Initiation and propagation steps in the anionic polymerization of styrene.
Experimental Workflow for PS-b-PMMA Synthesis
Caption: Experimental workflow for the synthesis of PS-b-PMMA using DPE.
Synthesis of a 3-Arm Star Polymer (Arm-First Approach)
Caption: "Arm-first" synthesis of a 3-arm star polymer using a DPE linking agent.
Conclusion
This compound is a versatile and powerful tool for the synthesis of advanced polymer architectures with a high degree of control. Its application in anionic polymerization enables the creation of well-defined block and star copolymers that are of significant interest for various applications, including drug delivery systems, nanotechnology, and advanced materials. The protocols and data provided herein serve as a valuable resource for researchers seeking to utilize DPE in their polymer synthesis endeavors. Careful control of reaction conditions and purification of reagents are paramount to achieving the desired polymer structures with narrow molecular weight distributions.
Application Notes and Protocols: Chain-end Functionalization of Polymers with 1,1-Diphenylethylene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chain-end functionalization of polymers is a critical technique for the development of advanced materials with tailored properties. This is particularly relevant in the field of drug delivery, where well-defined polymers with specific end-groups can be used to create targeted drug-polymer conjugates, self-assembling nanoparticles, and other sophisticated therapeutic systems. Among the various methods available, the use of 1,1-diphenylethylene (DPE) and its derivatives in conjunction with living anionic polymerization offers a versatile and powerful platform for achieving precise control over polymer architecture and end-group functionality.[1][2][3]
DPE itself does not readily homopolymerize due to steric hindrance, but it efficiently reacts with living anionic polymer chains in a 1:1 addition manner.[1][4] This "end-capping" process transforms the highly reactive carbanionic chain end into a more stable, less nucleophilic 1,1-diphenylalkyllithium species.[2] This modulation of reactivity is crucial for preventing side reactions when introducing sensitive functional groups or when synthesizing block copolymers with monomers prone to side reactions, such as methacrylates.[5] Furthermore, a wide array of functional groups can be incorporated into the DPE molecule, allowing for the direct introduction of these functionalities at the polymer chain end.[1][2]
These application notes provide an overview of the key applications, detailed experimental protocols, and quantitative data for the chain-end functionalization of polymers using DPE derivatives.
Key Applications
The chain-end functionalization of polymers using DPE derivatives has numerous applications in materials science and drug development:
-
Synthesis of Block Copolymers: End-capping a living polymer chain with DPE moderates its reactivity, enabling the controlled polymerization of a second, more reactive monomer with minimal side reactions. This is a common strategy for synthesizing well-defined block copolymers.[5]
-
Preparation of Macromonomers: DPE derivatives containing a polymerizable group can be used to introduce a DPE moiety at the chain end, creating a macromonomer that can be further polymerized to form graft or branched copolymers.[2]
-
Site-Specific Functionalization: The use of functionalized DPE derivatives allows for the introduction of a specific functional group at the polymer chain end. This is invaluable for applications such as:
-
Bioconjugation: Introducing terminal groups like hydroxyls, amines, or carboxylic acids for conjugation to proteins, peptides, or other biomolecules.[3]
-
Surface Modification: Creating polymers that can be grafted onto surfaces to alter their properties.
-
Self-Assembly: Synthesizing amphiphilic block copolymers with functional end-groups that can drive the formation of micelles, vesicles, and other nanostructures for drug delivery.
-
-
Synthesis of Complex Architectures: DPE chemistry is a cornerstone for creating complex polymer architectures like star-shaped polymers and miktoarm (heteroarm) star polymers.[2][6]
Data Presentation
The following tables summarize representative quantitative data from studies on the chain-end functionalization of polystyrene (PS) with various DPE derivatives.
Table 1: Molecular Weight and Polydispersity Data for DPE End-Capped Polystyrene
| DPE Derivative Used for End-Capping | Target Mn ( g/mol ) | Measured Mn ( g/mol ) | Polydispersity Index (PDI or Đ) | Reference |
| 1-(4-(tert-butyldimethylsiloxy)phenyl)-1-phenylethylene | 3,500 | 3,600 | 1.05 | [3] |
| 1,1-bis(4-(1-adamantanecarbonyl)phenyl)ethylene | 5,000 | 5,200 | 1.04 | [7] |
| DPE-SiOEt | 2,000 | 2,100 | 1.06 | [8] |
| DPE-(NMe2)2 | Not specified | 6,800 | 1.07 | [9] |
| Br-DPE | 10,000 | 10,500 | 1.07 | [10] |
| CN-DPE | 10,000 | 10,200 | 1.06 | [10] |
Table 2: Functionalization Efficiency of DPE Derivatives
| DPE Derivative | Polymer | Functionalization Efficiency (%) | Analytical Method | Reference |
| 1-(4-(tert-butyldimethylsiloxy)phenyl)-1-phenylethylene | Polystyrene | Quantitative | NMR, TLC, UV-Vis | [3] |
| Epichlorohydrin (after DPE capping) | Polystyrene | 91-97 | Not specified | [11] |
| NMe2, OSi, Br, CN substituted DPEs | Polystyrene | Quantitative | MALDI-TOF-MS | [10] |
Experimental Protocols
Protocol 1: General Procedure for Living Anionic Polymerization of Styrene (B11656) and End-Capping with a DPE Derivative
This protocol describes the synthesis of polystyrene followed by end-capping with a functionalized DPE derivative. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques to exclude moisture and oxygen.
Materials:
-
Styrene (monomer)
-
sec-Butyllithium (sec-BuLi) (initiator)
-
This compound (DPE) derivative (end-capping agent)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Solvent and Monomer Purification:
-
Dry THF over sodium/benzophenone ketyl radical until a persistent blue or purple color is observed. Distill under inert atmosphere immediately before use.
-
Purify styrene by washing with aqueous NaOH to remove the inhibitor, followed by drying over CaCl2 and then CaH2. Distill under reduced pressure from CaH2. Store under inert atmosphere at low temperature.
-
-
Polymerization:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous THF (e.g., 100 mL) via cannula under a positive pressure of inert gas.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the purified styrene monomer (e.g., 5 g, 48 mmol) to the cold THF.
-
Initiate the polymerization by adding a calculated amount of sec-BuLi in cyclohexane (B81311) via syringe. The amount of initiator will determine the target molecular weight (Mn = mass of monomer / moles of initiator).
-
The solution should turn a characteristic orange-red color, indicating the presence of the living polystyryl anions.
-
Allow the polymerization to proceed for a specified time (e.g., 1 hour) to ensure complete monomer conversion.
-
-
End-Capping with DPE Derivative:
-
Prepare a solution of the DPE derivative in anhydrous THF. A slight excess (e.g., 1.2 equivalents relative to the initiator) is typically used.
-
Slowly add the DPE derivative solution to the living polymer solution at -78 °C.
-
The color of the solution will typically change, often to a deeper red, indicating the formation of the 1,1-diphenylalkyllithium species. The disappearance of the polystyryl anion can be monitored by UV-Vis spectroscopy.[3]
-
Allow the end-capping reaction to proceed for a set time (e.g., 30 minutes to several hours, depending on the reactivity of the DPE derivative).[3]
-
-
Termination:
-
Quench the reaction by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Allow the solution to warm to room temperature.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration and wash with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) by Size Exclusion Chromatography (SEC).
-
Confirm the structure and end-group functionalization using Nuclear Magnetic Resonance (NMR) spectroscopy and, if applicable, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[10]
-
Visualizations
Caption: Experimental workflow for DPE chain-end functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized this compound derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of chain end acyl-functionalized polymers by living anionic polymerization: versatile precursors for H-shaped polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nsmn1.uh.edu [nsmn1.uh.edu]
Troubleshooting & Optimization
Low yield in 1,1-Diphenylethylene synthesis and how to improve it
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of 1,1-Diphenylethylene, particularly the common issue of low reaction yields.
Troubleshooting Guide
Q1: My Grignard reaction to form the 1,1-diphenylethanol (B1581894) intermediate has a very low yield. What are the common causes?
Low yields in the initial Grignard step are frequently traced back to several critical factors:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent and significantly reduce the yield. It is imperative to work under strictly anhydrous conditions.[1][2]
-
Impure Reagents: The purity of starting materials, such as ethyl acetate (B1210297) or acetophenone (B1666503), is crucial. For instance, using unpurified, ordinary ethyl acetate can negatively impact the reaction.[3]
-
Improper Reaction Setup and Initiation: Glassware must be rigorously dried, either by flame-drying or oven-drying, before use.[4] The reaction may also be slow to initiate; gentle warming or the addition of an initiator like 1,2-dibromoethane (B42909) may be necessary.[5]
-
Side Reactions: A common side reaction is Wurtz coupling, where the Grignard reagent couples with unreacted bromobenzene (B47551).[2] This can be minimized by controlling the addition rate and temperature.
-
Incorrect Stoichiometry: Using only a stoichiometric equivalent of the Grignard reagent can reduce the yield. An excess of the Grignard reagent (e.g., 1.15 moles per 0.5 moles of ester) is recommended to drive the reaction to completion.[3]
Q2: I'm losing a significant amount of product during the acid-catalyzed dehydration step. Why is this happening?
The dehydration of 1,1-diphenylethanol to this compound is highly susceptible to yield loss, primarily due to:
-
Acid-Catalyzed Polymerization: The product, this compound, can easily polymerize in the presence of strong mineral acids.[3] Using harsh conditions, such as 30% sulfuric acid for the initial Grignard workup, can lower the final yield from a potential 75% to 50-55%.[3]
-
Inefficient Dehydration: The reaction may not go to completion if the conditions (catalyst, temperature, reaction time) are not optimal.
-
Workup Procedure: The choice of acid and its concentration during the dehydration and subsequent workup is critical. Milder conditions are preferable. A patent suggests using a sulfonic acid functional ionic liquid as an effective catalyst for the dehydration step.[5]
Q3: My final product is impure, and I'm losing yield during purification. What's the best way to purify this compound?
Purification is a common stage for product loss. Key considerations include:
-
High Boiling Point: this compound has a high boiling point (277 °C at atmospheric pressure), which makes purification by simple distillation impractical and can lead to decomposition.[1][6][7]
-
Recommended Purification Method: Column chromatography is the preferred method for separating this compound from the unreacted starting material (e.g., acetophenone) and the intermediate alcohol (1,1-diphenylethanol).[1][6]
-
Monitoring the Purification: Thin Layer Chromatography (TLC) should be used to monitor both the reaction progress and the fractions collected during column chromatography to ensure a clean separation and minimize product loss.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the synthesis of this compound?
Yields can vary significantly based on the chosen method, reaction scale, and purification technique. The following table summarizes reported yields for common laboratory-scale syntheses.
| Starting Materials | Method | Reported Yield | Purification Method | Reference |
| Bromobenzene + Ethyl Acetate | Grignard & Dehydration | 67–70% | Distillation | [3] |
| Bromobenzene + Acetophenone | Grignard & Dehydration | 65% (crude) | Column Chromatography | [1] |
| Benzophenone + Methylmagnesium Iodide | Grignard & Dehydration | Not specified | Not specified | [3] |
Q2: How can I prevent the polymerization of this compound during the reaction and workup?
To minimize polymerization:
-
Use Milder Acids: For the Grignard workup, use a saturated aqueous solution of ammonium (B1175870) chloride instead of a strong mineral acid.[3]
-
Control Dehydration Conditions: Employ milder dehydration catalysts, such as sulfonic acid-based ionic liquids, or carefully controlled concentrations of sulfuric acid (e.g., 20%) with moderate heating.[3][5]
-
Limit Exposure Time: Do not expose the product to acidic conditions for longer than necessary.
-
Maintain Moderate Temperatures: Avoid excessively high temperatures during dehydration and distillation, as this can promote polymerization.
Q3: Are there alternative synthesis routes if the Grignard method consistently gives low yields?
Yes, the Wittig reaction is a powerful alternative for forming carbon-carbon double bonds and can be used to synthesize this compound.[8][9] This reaction involves treating a ketone (in this case, benzophenone) with a phosphorus ylide (e.g., methylenetriphenylphosphorane). While this method avoids the acid-catalyzed dehydration step, the preparation and handling of the ylide require specific conditions.
Visualized Workflows and Logic
Caption: Workflow for the Grignard synthesis of the 1,1-diphenylethanol intermediate.
Caption: A logical flowchart for troubleshooting low yields in the synthesis.
Caption: Decision pathway for the dehydration and purification steps.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction with Ethyl Acetate
This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
Magnesium turnings (1.1 atoms)
-
Bromobenzene (1.15 moles total)
-
Anhydrous diethyl ether
-
Dry ethyl acetate (0.5 mole)
-
Saturated aqueous ammonium chloride solution
-
20% Sulfuric acid
Procedure:
-
Grignard Reagent Formation: In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 27 g (1.1 atoms) of magnesium turnings. Add a mixture of 30 g of bromobenzene and 70 cc of dry ether. Warm gently to initiate the reaction. Once initiated, add a mixture of 151 g of bromobenzene and 380 cc of dry ether at a rate that maintains vigorous reflux (approx. 1 hour). Stir for an additional 10 minutes after addition is complete.
-
Reaction with Ethyl Acetate: Cool the flask in an ice-water bath. Add a solution of 44 g (0.5 mole) of dry ethyl acetate in an equal volume of ether over 12 minutes. Remove the cooling bath and stir for 10 minutes.
-
Workup: Cool the flask again in an ice bath and add a prepared ammonium chloride solution (50 g NH₄Cl in 150 cc of water) very slowly. A pasty solid will separate. Decant the ether layer. Extract the residue with 50 cc of ether and combine the ether layers.
-
Dehydration: Remove the ether by distillation. To the residual oil, add 100 cc of 20% sulfuric acid. Fit the flask with a reflux condenser and boil the contents for one hour.
-
Purification: Separate the aqueous layer. Distill the residual oil under reduced pressure (approx. 30 mm). After a small forerun of bromobenzene, the this compound will distill as a colorless liquid. The reported yield is 60-66 g (67-70%).[3]
Protocol 2: Synthesis via Grignard Reaction with Acetophenone
This protocol is adapted from a procedure in the Journal of Chemical Education.[1]
Materials:
-
Phenylmagnesium bromide in THF (1.0 M solution, 1.8 equiv)
-
Acetophenone (1 equiv)
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
-
Silica (B1680970) Gel for chromatography
-
Hexane (B92381)/Dichloromethane (2:1 v/v) as eluent
Procedure:
-
Grignard Reaction: In a suitable flask under an inert atmosphere, chill a solution of acetophenone (1 equiv) in diethyl ether to 0 °C. Slowly add the phenylmagnesium bromide solution (1.8 equiv) over 5 minutes. A precipitate will form.
-
Stirring: After the addition is complete, allow the solution to warm to room temperature and stir for 25 minutes.
-
Workup: Chill the solution back to 0 °C. Quench the reaction by the dropwise addition of water, followed by dilute hydrochloric acid, until the pH of the aqueous layer is between 6 and 7.
-
Extraction: Extract the product mixture into diethyl ether. The progress of the reaction and the presence of the intermediate, 1,1-diphenylethanol, can be checked by TLC.
-
Dehydration: The crude alcohol can be dehydrated using a suitable acid catalyst (e.g., a small amount of sulfuric acid or iodine with heating) and monitored by TLC until the starting alcohol spot disappears and the product spot (Rf = 0.72 in 2:1 hexane/DCM) appears.[1]
-
Purification: After dehydration, perform a standard aqueous workup. Purify the crude product by column chromatography on silica gel, eluting with a 2:1 mixture of hexane and dichloromethane. Combine the fractions containing the pure product (identified by TLC) and remove the solvent by rotary evaporation. The average yield of pure DPE after chromatography is reported to be around 63%.[1]
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. CN103755516A - preparation method of 1, 1-diphenylethylene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Side reactions in the synthesis of 1,1-Diphenylethylene and their prevention
Technical Support Center: Synthesis of 1,1-Diphenylethylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound. The information is tailored for researchers, scientists, and drug development professionals to help identify and prevent side reactions, thereby improving yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Grignard Reaction Route
The synthesis of this compound via the Grignard reaction, followed by acid-catalyzed dehydration, is a common method but can present several challenges.[1][2][3][4][5]
Question 1: My overall yield of this compound is low after the Grignard reaction and dehydration sequence. What are the potential causes and solutions?
Answer: Low yields can stem from issues in either the Grignard reaction or the dehydration step. A mixture of the final product, the intermediate 1,1-diphenylethanol (B1581894), and unreacted starting materials is often obtained.[3][4][5]
-
Incomplete Grignard Reaction:
-
Cause: The Grignard reagent may not have formed completely or may have been quenched by moisture.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
-
Use dry solvents. Ethereal solvents like diethyl ether or THF should be freshly distilled from a suitable drying agent.
-
Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) if the reaction is sluggish to start.
-
-
-
Incomplete Dehydration:
-
Cause: The acid-catalyzed dehydration of 1,1-diphenylethanol may not have gone to completion.
-
Troubleshooting:
-
Increase the reaction time or temperature of the dehydration step.
-
Ensure the concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is sufficient. However, be cautious as overly harsh acidic conditions can promote polymerization.[1]
-
-
-
Side Reactions:
-
Cause: The formation of biphenyl (B1667301) from the coupling of the Grignard reagent (Wurtz-type coupling) can reduce the amount of reagent available for the desired reaction.
-
Troubleshooting:
-
Add the bromobenzene (B47551) slowly to the magnesium turnings to maintain a low concentration of the Grignard reagent precursor.
-
Maintain a moderate reaction temperature to avoid excessive coupling.
-
-
Question 2: I observe a significant amount of a white solid in my product mixture, which is difficult to separate from the desired this compound. What is this and how can I remove it?
Answer: The white solid is likely the intermediate alcohol, 1,1-diphenylethanol, which did not undergo complete dehydration. Due to its higher polarity compared to this compound, it can be separated using column chromatography.
-
Prevention:
-
Optimize the dehydration conditions as described in Question 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the alcohol spot before workup.
-
-
Purification:
-
Column chromatography is the most effective method for separating the non-polar this compound from the more polar 1,1-diphenylethanol.[3][4][5] A non-polar eluent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate (B1210297), is typically used.
-
Question 3: During the final distillation, a significant amount of a brownish, tar-like residue remains in the distillation flask. What is this and how can I prevent its formation?
Answer: The brownish residue is likely a polymer of this compound. The product is susceptible to polymerization, especially in the presence of acid and at elevated temperatures.[1]
-
Prevention:
-
Mild Dehydration Conditions: Use a weaker acid or a lower concentration of a strong acid for the dehydration step. The use of 30% sulfuric acid has been reported to lower the yield due to polymerization.[1]
-
Quenching: Quench the dehydration reaction with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid before distillation.
-
Vacuum Distillation: Purify the this compound via vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
-
Polymerization Inhibitor: For storage, consider adding a small amount of a polymerization inhibitor like hydroquinone.
-
Wittig Reaction Route
The Wittig reaction provides an alternative route to this compound from benzophenone (B1666685) and a phosphorus ylide. While often high-yielding, the primary challenge lies in the removal of the triphenylphosphine (B44618) oxide byproduct.[6]
Question 4: After my Wittig reaction, I have a high-melting white solid that is difficult to separate from my product. What is it and how can I remove it?
Answer: This solid is almost certainly triphenylphosphine oxide, a stoichiometric byproduct of the Wittig reaction. Its removal is a common challenge in this synthesis.
-
Prevention/Minimization:
-
While the formation of triphenylphosphine oxide is inherent to the reaction, using a more reactive ylide can sometimes allow for milder reaction conditions, which may simplify the workup.
-
-
Purification:
-
Crystallization: If the desired alkene is a solid, recrystallization can be effective. However, this compound is a liquid at room temperature.
-
Column Chromatography: This is a very effective method for separating this compound from triphenylphosphine oxide.[7]
-
Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexanes or a mixture of hexanes and ether, while the desired alkene remains in solution.
-
Question 5: The yield of my Wittig reaction is low. What are some common reasons for this?
Answer: Low yields in a Wittig reaction can be attributed to several factors, primarily related to the formation and stability of the ylide.
-
Incomplete Ylide Formation:
-
Cause: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt effectively.
-
Troubleshooting:
-
Use a stronger base, such as n-butyllithium or sodium hydride, if a weaker base like sodium hydroxide (B78521) is not effective.
-
Ensure the phosphonium salt is dry.
-
-
-
Ylide Instability:
-
Cause: Some ylides are unstable and can decompose if not used promptly after generation.
-
Troubleshooting:
-
Generate the ylide at low temperatures (e.g., 0 °C or -78 °C) and add the ketone shortly after.[8]
-
-
-
Steric Hindrance:
-
Cause: While benzophenone is reactive, highly substituted ketones can be sterically hindered, slowing down the reaction.
-
Troubleshooting:
-
Increase the reaction temperature or prolong the reaction time.[8]
-
Consider using the Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) ester and often works well for hindered ketones.[8]
-
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of this compound via Grignard Reaction
| Entry | Grignard Reagent | Electrophile | Dehydration Agent | Typical Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | Ethyl acetate | 20% Sulfuric Acid | 67-70 | [1] |
| 2 | Phenylmagnesium bromide | Ethyl acetate | 30% Sulfuric Acid | 50-55 | [1] |
| 3 | Methylmagnesium iodide | Benzophenone | Not specified | High | [9] |
| 4 | Phenylmagnesium bromide | Acetophenone | Acetic acid/Sulfuric acid | Not specified | [5] |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Key Impurities Removed | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages | Reference |
| Vacuum Distillation | High boiling impurities, some unreacted starting materials | >98 | 80-90 | Effective for removing non-volatile impurities. | Can cause polymerization if overheated. | [1] |
| Column Chromatography | 1,1-diphenylethanol, unreacted starting materials, triphenylphosphine oxide | >99 | 70-85 | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires significant solvent. | [3][4][5][7] |
| Crystallization | Diphenylmethane, 1,1-diphenylethane | 99.26 | Not specified | Can yield very high purity product. | Only applicable if the crude product can be partially purified by other means first. | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 226 (1941); Vol. 9, p.42 (1929).[1]
-
Grignard Reagent Formation:
-
In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 27 g (1.1 gram-atom) of magnesium turnings.
-
Add a mixture of 30 g of bromobenzene and 70 cc of dry ether. Warm the flask gently to initiate the reaction.
-
Once the reaction starts, add a mixture of 151 g of bromobenzene (total of 1.15 moles) and 380 cc of dry ether at a rate that maintains a vigorous reflux (approximately 1 hour).
-
After the addition is complete, stir the mixture for an additional 10 minutes.
-
-
Reaction with Ethyl Acetate:
-
Cool the flask in an ice-water bath.
-
Add a solution of 44 g (0.5 mole) of dry ethyl acetate in an equal volume of ether over 12 minutes.
-
Remove the cooling bath and stir for 10 minutes.
-
-
Work-up and Dehydration:
-
Cool the flask again in an ice-water bath.
-
Slowly add a solution of 50 g of ammonium (B1175870) chloride in 150 cc of water.
-
Decant the ether layer and extract the aqueous residue with 50 cc of ether.
-
Combine the ether layers and remove the ether by distillation.
-
To the residue, add 100 cc of 20% sulfuric acid and boil under reflux for 1 hour.
-
-
Purification:
-
Separate the aqueous layer.
-
Distill the organic layer under reduced pressure (approx. 30 mm). A brownish residue containing polymerization products will remain.
-
Redistill the product to obtain pure this compound. The yield is typically 60-66 g (67-70%).
-
Protocol 2: Synthesis of this compound via Wittig Reaction
This is a general procedure based on the first reported synthesis of this compound via the Wittig reaction.[6]
-
Ylide Formation:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add one equivalent of a strong base (e.g., n-butyllithium or phenyl lithium) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
-
Reaction with Benzophenone:
-
Cool the ylide solution to 0 °C.
-
Add a solution of one equivalent of benzophenone in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent to separate the this compound from the triphenylphosphine oxide. The reaction is reported to give a nearly quantitative yield.[6]
-
Mandatory Visualizations
Caption: Reaction pathway for the Grignard synthesis of this compound.
Caption: Reaction pathway for the Wittig synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. ERIC - EJ1088233 - Synthesis of this compound (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment, Journal of Chemical Education, 2016-Jan [eric.ed.gov]
- 4. Synthesis of this compound (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment | Semantic Scholar [semanticscholar.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 530-48-3 [chemicalbook.com]
- 10. JPH02209817A - Purification method of this compound - Google Patents [patents.google.com]
Purification of 1,1-Diphenylethylene by distillation and chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,1-diphenylethylene by distillation and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly used methods for the purification of this compound are fractional distillation under reduced pressure and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present, as well as the desired final purity.
Q2: Why is simple distillation often insufficient for purifying this compound?
A2: this compound has a high boiling point (270-271 °C at atmospheric pressure), and prolonged heating can lead to polymerization.[1] Simple distillation may not provide adequate separation from impurities with close boiling points, and the required high temperatures can induce degradation and polymerization of the product.[2]
Q3: What are the typical impurities found in crude this compound?
A3: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials such as bromobenzene (B47551) and ethyl acetate (B1210297), the intermediate 1,1-diphenylethanol, and byproducts like diphenylmethane (B89790) and 1,1-diphenylethane.[2][3] Additionally, exposure to air can lead to the formation of benzophenone (B1666685) (an oxidation product) and a white, insoluble powder which is likely a polymer or peroxide.[4]
Q4: How should I store purified this compound to prevent degradation?
A4: Purified this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5][6] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C) to minimize polymerization and oxidation.[4] Some commercial preparations are stabilized with hydroquinone (B1673460) (HQ).[7]
Q5: What safety precautions should I take when purifying this compound?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][8] Avoid breathing vapors, especially during distillation at high temperatures.[8] Be aware that this compound can form peroxides upon exposure to air, which can be explosive upon heating. It is also combustible at high temperatures.
Experimental Protocols & Data
Fractional Distillation
Fractional distillation is suitable for separating this compound from impurities with different boiling points. It is crucial to perform this under reduced pressure to lower the boiling point and minimize thermal degradation.
Experimental Protocol:
-
Preparation:
-
Ensure all glassware is dry.
-
The crude this compound should be dry and free of acidic impurities, which can catalyze polymerization. If necessary, wash the crude product with a dilute sodium bicarbonate solution, followed by water, and then dry over an anhydrous salt like magnesium sulfate.
-
Add a few boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.[9]
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[10]
-
Use a vacuum-adapter to connect the apparatus to a vacuum source.
-
Place a thermometer with the bulb positioned at the level of the side arm leading to the condenser to accurately measure the vapor temperature.[10]
-
It is advisable to insulate the fractionating column with glass wool or aluminum foil to improve separation efficiency.[10][11][12]
-
-
Distillation Process:
-
Begin heating the distillation flask gently.
-
Slowly and carefully apply vacuum.
-
Collect any low-boiling fractions first. These may include residual solvents or byproducts.
-
As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main product has distilled over.[10]
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.
-
Quantitative Data: Boiling Point of this compound at Various Pressures
| Pressure (mm Hg) | Boiling Point (°C) |
| 2 | 113 |
| 5 | 123-125 |
| 10 | 134 |
| 11 | 139 |
| 25 | 156 |
| 30 | ~160-170 (bath temp ~210) |
| 34 | 164 |
| 760 | 270-271 |
(Data compiled from multiple sources)[1][2]
Column Chromatography
Column chromatography is an excellent method for removing polar impurities, such as the intermediate alcohol from the synthesis, and colored byproducts.
Experimental Protocol:
-
Preparation of the Stationary Phase (Slurry Method):
-
Select a column of appropriate size for the amount of sample.
-
Place a small plug of glass wool or cotton at the bottom of the column.[13]
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica (B1680970) gel in the initial, non-polar eluent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.[14]
-
Add another layer of sand on top of the silica gel to prevent disturbance.[15]
-
Drain the excess solvent until the solvent level is just at the top of the upper sand layer. Do not let the column run dry.[15]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or the initial eluent).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand.
-
-
Elution and Fraction Collection:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane). This compound is non-polar and should elute relatively quickly.
-
Gradually increase the polarity of the eluent if necessary to elute more polar impurities (e.g., by adding small percentages of dichloromethane (B109758) or ethyl acetate to the hexane).
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Quantitative Data: TLC of this compound and Related Compounds
| Compound | Rf Value (Hexane/Dichloromethane 2:1 v/v) |
| This compound | ~0.72 |
| Acetophenone (Starting Material) | ~0.10 |
| 1,1-Diphenylethanol (Intermediate) | ~0.07 |
(Data from a specific synthetic procedure)
Troubleshooting Guides
Distillation
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Bumping / Uneven Boiling | - Insufficient boiling chips or stirring.- Superheating of the liquid.[9] | - Add fresh boiling chips or ensure vigorous stirring.- Do not add boiling chips to a hot liquid. |
| Product Polymerizing in the Flask | - Distillation temperature is too high.- Presence of acidic impurities. | - Use a vacuum to lower the boiling point.- Ensure the crude product is neutralized and dry before distillation. |
| No Product Distilling Over | - Vacuum is too high for the heating temperature.- A leak in the system is preventing a low enough pressure.- Condenser water is too cold, causing solidification. | - Decrease the vacuum or increase the heating mantle temperature.- Check all joints and connections for leaks.- For compounds with a melting point above room temperature, use room temperature water in the condenser or do not run water through it. |
| Poor Separation of Components | - Inefficient fractionating column.- Heating too rapidly. | - Use a longer or more efficient (e.g., packed) fractionating column.- Heat the distillation flask slowly and steadily to allow for proper equilibration on the column.[10][11] |
Chromatography
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Compound Does Not Move from the Origin | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Compound Runs with the Solvent Front | - Eluent is too polar. | - Use a less polar eluent. |
| Poor Separation / Overlapping Bands | - Column was not packed properly, leading to channeling.- Sample was loaded in too much solvent or a solvent that is too polar.[16]- Column is overloaded with sample. | - Repack the column carefully, ensuring no air bubbles.- Dissolve the sample in a minimal amount of the initial, non-polar eluent.- Use a larger column or less sample. |
| Streaking or Tailing of Bands | - The compound may be degrading on the silica gel.- The sample is not soluble enough in the eluent. | - Consider using a less acidic stationary phase like alumina, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.- Choose a solvent system that better dissolves the compound. |
Visualized Workflows
Caption: Workflow for the purification of this compound by fractional distillation.
References
- 1. This compound | 530-48-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. JPH02209817A - Purification method of this compound - Google Patents [patents.google.com]
- 4. organic chemistry - this compound subproduct/impurity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. nctius.com [nctius.com]
- 9. jackwestin.com [jackwestin.com]
- 10. Purification [chem.rochester.edu]
- 11. sciencing.com [sciencing.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Anionic Polymerization of 1,1-Diphenylethylene (DPE) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the anionic polymerization of 1,1-diphenylethylene (DPE) derivatives.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the anionic polymerization of DPE derivatives in a question-and-answer format.
Issue 1: Low or No Polymerization Conversion
-
Q1: My polymerization of a DPE derivative is not initiating, or the conversion is extremely low. What are the possible causes?
A1: The primary reason for low or no conversion is the inherent steric hindrance of this compound and its derivatives, which prevents homopolymerization under most conditions.[1][2][3][4] DPE derivatives are typically used as comonomers to control polymer sequences or as end-capping agents.[1][5]
Troubleshooting Steps:
-
Confirm Monomer Type: Ensure you are not attempting to homopolymerize a DPE derivative. It is best used in copolymerizations with monomers like styrene (B11656).[2]
-
Initiator Purity and Concentration: Verify the activity and concentration of your initiator (e.g., sec-butyllithium) through titration. Impurities in the initiator can terminate the polymerization.
-
System Purity: Anionic polymerization is highly sensitive to impurities. Ensure all glassware is rigorously cleaned and dried, and that solvents and monomers are thoroughly purified to remove water, oxygen, and other protic impurities.
-
Reaction Temperature: While some polymerizations are carried out at room temperature, lower temperatures can sometimes help to control side reactions, although they may also slow down the polymerization rate.[6]
-
Issue 2: Broad Molecular Weight Distribution (High PDI)
-
Q2: The polydispersity index (PDI) of my resulting polymer is high. What could be causing this?
A2: A high PDI in living anionic polymerization suggests the presence of termination or chain transfer reactions.[1]
Troubleshooting Steps:
-
Impurity Scavenging: Impurities in the monomer, solvent, or initiator can lead to premature termination of growing polymer chains, resulting in a broader molecular weight distribution. Enhance your purification techniques for all reagents.
-
Side Reactions with Functional Groups: If your DPE derivative contains functional groups (e.g., alkoxysilyl), these can react with the living anionic species, causing side reactions and broadening the PDI.[1][6][7][8] Using an excess feed of the DPE derivative can sometimes suppress these side reactions.[1][6][7]
-
Temperature Control: Exotherms during polymerization can lead to side reactions. Ensure efficient stirring and temperature control throughout the reaction.
-
Initiation Rate: A slow initiation rate compared to the propagation rate can also lead to a broader PDI. Ensure your initiator is appropriate for the monomer system and that initiation is rapid and complete.
-
Issue 3: Unexpected Side Reactions
-
Q3: I am observing unexpected coupling or other side reactions in my polymerization. How can I mitigate these?
A3: Side reactions, particularly coupling, are a known challenge, especially with functionally substituted DPE derivatives.[1][2][6][7][8]
Troubleshooting Steps:
-
Monomer Feed Ratio: For copolymerizations, using an excess of the DPE derivative can help to control side coupling reactions.[1][6][7]
-
End-Capping Strategy: DPE can be used to end-cap living polymer chains (like polystyryllithium) before introducing a more reactive monomer (like methyl methacrylate). This reduces the reactivity of the living species and prevents side reactions.[1][6]
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of the living anion and the prevalence of side reactions. Non-polar solvents like benzene (B151609) or cyclohexane (B81311) are commonly used.[1][9]
-
Careful Monomer Design: The strategic placement of functional groups on the DPE molecule can minimize their interference with the polymerization.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the anionic polymerization of DPE derivatives.
Table 1: Reactivity Ratios in Anionic Copolymerization of Styrene (St) and DPE Derivatives
| DPE Derivative | Solvent | Temperature (°C) | r_St (k_StSt / k_StDPE) | r_DPE (k_DPEDPE / k_DPESt) | Reference |
| DPE-NMe₂ | Neat | 24 | 0.0548 min⁻¹ (apparent) | 1.82 x 10⁻³ min⁻¹ (apparent) | [2] |
| DPE-NMe₂ | THF | 24 | 0.209 min⁻¹ (apparent) | 7.42 x 10⁻⁴ min⁻¹ (apparent) | [2] |
| DPE-SiH/OMe | - | - | 1.42 (average) | - | [3] |
| DPE-SiH/NMe₂ | - | - | 1.79 (average) | - | [3] |
Note: Apparent reactivity ratios are presented for DPE-NMe₂ as reported in the source. Due to the inability of DPE to homopolymerize, r_DPE is effectively zero.
Experimental Protocols
Protocol 1: General Procedure for Anionic Copolymerization of Styrene and a DPE Derivative
This protocol provides a general outline. Specific quantities and conditions should be optimized for the particular DPE derivative and desired polymer characteristics.
-
Reagent Purification:
-
Solvent (e.g., Benzene, THF): Stir over Na/K alloy or CaH₂ under an inert atmosphere (Argon) for 24-48 hours, then distill into a flame-dried Schlenk flask.
-
Styrene: Wash with aqueous NaOH to remove inhibitor, then with deionized water until neutral. Dry over anhydrous MgSO₄, then stir over CaH₂ overnight. Distill under vacuum and store under Argon.
-
DPE Derivative: Purify by recrystallization or distillation, followed by drying under high vacuum.
-
Initiator (sec-BuLi): The concentration should be accurately determined by double titration before use.[1]
-
-
Polymerization Setup:
-
Assemble a Schlenk line or use a glovebox with an Argon atmosphere.
-
All glassware must be rigorously flame-dried under vacuum and cooled under Argon.
-
-
Polymerization Procedure:
-
Add the purified solvent to the reaction flask via cannula.
-
Add the DPE derivative to the flask.
-
Introduce the initiator (sec-BuLi) via syringe. A characteristic color change (often deep red) should be observed, indicating the formation of the DPE anion.[1]
-
Allow the initiation to proceed for a set time (e.g., 15 minutes).[1]
-
Slowly add the purified styrene to the reaction mixture.
-
Maintain the reaction at the desired temperature with constant stirring.
-
Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR, SEC).
-
-
Termination:
-
Terminate the polymerization by adding a degassed quenching agent, such as methanol.
-
Precipitate the polymer in a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and PDI by Size Exclusion Chromatography (SEC).
-
Analyze the polymer composition and sequence structure by ¹H NMR and/or MALDI-TOF MS.[3]
-
Visualizations
Caption: Experimental workflow for the anionic copolymerization of a DPE derivative.
Caption: Troubleshooting logic for common issues in DPE derivative anionic polymerization.
References
- 1. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized this compound derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sequence regulation in living anionic terpolymerization of styrene and two categories of this compound (DPE) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxyd… [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 1,1-Diphenylethylene Copolymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the copolymerization of 1,1-Diphenylethylene (DPE).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the copolymerization of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Polymer Yield
Question: I am not getting any polymer, or the yield is very low in my anionic copolymerization of DPE. What could be the problem?
Answer:
Low or no polymer yield in living anionic polymerization is a common issue, often stemming from impurities that terminate the highly reactive anionic chain ends. Due to its steric hindrance, this compound (DPE) does not readily homopolymerize through living anionic polymerization, which is a key consideration in designing your copolymerization. Here are the most probable causes and their solutions:
-
Impure Reagents: The presence of protic impurities like water, alcohols, or even atmospheric oxygen and carbon dioxide in your monomer, comonomer, solvent, or initiator solution will rapidly terminate the living anionic species.
-
Solution: Rigorous purification of all reagents is critical. Monomers and solvents should be distilled from appropriate drying agents immediately before use. For instance, styrene (B11656) is often distilled from calcium hydride. Solvents like tetrahydrofuran (B95107) (THF) are typically distilled from a sodium/benzophenone ketyl solution, which serves as a moisture and oxygen indicator (a deep blue or purple color indicates anhydrous conditions). The initiator, such as n-butyllithium, should be titrated before use to determine its exact concentration. All transfers should be performed under a high-purity inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
-
-
Low Initiator Efficiency: The initiator may have degraded due to improper storage or handling.
-
Solution: Store organolithium initiators at the recommended temperature and handle them strictly under an inert atmosphere. It is best practice to titrate the initiator solution periodically to ensure its activity.
-
-
Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, it can lead to incomplete monomer conversion.
-
Solution: While less common in anionic polymerization of styrenics, ensure your initiator is appropriate for the chosen comonomer. For example, n-butyllithium is a common and effective initiator for styrene copolymerization.
-
-
Monomer Reactivity: Remember that DPE does not homopolymerize anionically. A successful copolymerization relies on the crossover reaction from the comonomer's active center to DPE and the subsequent reaction of the DPE-terminated chain with the comonomer. If the comonomer is consumed before significant DPE incorporation, the reaction may appear to have a low yield if not properly analyzed.
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: My GPC/SEC analysis shows a broad peak or multiple peaks, indicating a high PDI (>1.2). What is causing this in my DPE copolymerization?
Answer:
A high Polydispersity Index (PDI) in a living polymerization suggests a loss of control over the chain growth process. Several factors can contribute to this:
-
Slow Initiation: If the initiation of new polymer chains is slow compared to their propagation, chains will be of varying lengths, leading to a broad PDI.
-
Solution: Ensure rapid and efficient initiation by using a suitable initiator and adding it quickly to the monomer solution. For styrene/DPE copolymerization, organolithium initiators in polar solvents like THF generally provide fast initiation.
-
-
Premature Chain Termination: The continuous introduction of impurities throughout the polymerization will terminate chains at different stages of growth, resulting in a broad molecular weight distribution.
-
Solution: As with low yield, meticulous purification of all reagents and rigorous inert atmosphere techniques are paramount to prevent premature termination.
-
-
Temperature Gradients: Anionic polymerizations can be highly exothermic. Localized "hot spots" within the reactor can lead to different polymerization rates and potential side reactions, broadening the PDI.
-
Solution: Ensure efficient stirring and use a cooling bath to maintain a constant and uniform temperature throughout the reaction vessel.
-
-
Side Reactions: With certain functionalized DPE derivatives or comonomers, side reactions can occur. For example, living anionic species can react with functional groups like alkoxysilyl groups, leading to coupling reactions and a higher molecular weight shoulder or a bimodal distribution in the GPC trace.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound copolymerization.
1. General Concepts
Question: Why is this compound used in copolymerization, and why doesn't it homopolymerize anionically?
Answer: this compound (DPE) is a valuable comonomer, particularly in living anionic polymerization, precisely because it does not readily homopolymerize. This is due to the significant steric hindrance from the two phenyl groups at the double bond. After the addition of one DPE unit to a growing polymer chain, the resulting carbanion is too sterically crowded to add another DPE molecule. This property allows for the synthesis of well-defined block copolymers and for the control of copolymer microstructure.[2][3] DPE can be used to create alternating copolymers or to cap living polymer chains before the addition of a second, more reactive monomer to prevent side reactions.[1][4]
2. Experimental Conditions
Question: What are the key experimental parameters to control in the anionic copolymerization of DPE?
Answer: The key parameters to control are:
-
Purity of Reagents: This is the most critical factor for successful living anionic polymerization.
-
Initiator Concentration: The molecular weight of the resulting polymer is inversely proportional to the initiator concentration in a living polymerization.
-
Temperature: Temperature affects the rates of initiation and propagation, as well as the potential for side reactions. Low temperatures (e.g., -78 °C) are often used to suppress side reactions.
-
Solvent: The polarity of the solvent influences the structure of the propagating ion pair and, consequently, the polymerization kinetics and copolymer microstructure. Polar solvents like THF generally lead to faster polymerization rates.
-
Monomer Feed Ratio: The ratio of DPE to the comonomer in the feed will influence the composition and microstructure of the final copolymer, governed by their reactivity ratios.
3. Data Interpretation
Question: How can I determine the composition of my DPE copolymer?
Answer: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the copolymer composition. By integrating the signals corresponding to the protons of each monomer unit, the molar ratio of the monomers in the copolymer can be calculated. For example, in a styrene-DPE copolymer, the aromatic protons of the styrene and DPE units will have distinct chemical shifts that can be used for quantification.
Question: My SEC trace for a DPE-containing block copolymer shows a shoulder or a peak at a lower elution volume than expected. What could this indicate?
Answer: A shoulder or a separate peak at a lower elution volume (higher molecular weight) in your SEC trace could indicate chain coupling reactions. This can happen if the living anionic chain ends react with functionalities on other polymer chains. For instance, if you are using a DPE derivative with a reactive group, this could be a potential issue. Careful analysis of the reaction conditions and monomer structures is needed to identify the cause.
Quantitative Data
Table 1: Reactivity Ratios for Anionic Copolymerization of this compound (M₂) with Various Comonomers (M₁)
| Comonomer (M₁) | Initiator/Solvent | Temperature (°C) | r₁ (M₁) | r₂ (DPE) | Copolymer Type Tendency |
| Styrene | n-BuLi / Toluene | 30 | 0.4 | 0 | Alternating |
| Styrene Derivative (DPE-SiH/OMe) | - | - | 1.42 | 0 | Statistical |
| Styrene Derivative (DPE-SiH/NMe₂) | - | - | 1.79 | 0 | Statistical |
| Isoprene | n-BuLi / THF | 0 | 0.12 | 0 | Alternating |
| Isoprene | Na-naphthalene / THF | 0 | 0.11 | 0 | Alternating |
| Isoprene | K-dispersion / THF | 0 | 0.11 | 0 | Alternating |
| Isoprene | n-BuLi / Benzene | 40 | 37 | 0 | Block-like |
| Isoprene | Na-dispersion / Benzene | 40 | 0.38 | 0 | Alternating |
| Isoprene | K-dispersion / Benzene | 40 | 0.05 | 0 | Highly Alternating |
Note: r₂ is effectively zero because DPE does not homopolymerize under these conditions.
Experimental Protocols
Protocol 1: Purification of Reagents for Living Anionic Polymerization
-
Solvent (THF):
-
Pre-dry THF over calcium hydride (CaH₂) overnight.
-
Reflux the pre-dried THF over a sodium/benzophenone ketyl mixture under an inert atmosphere until a persistent deep blue or purple color is obtained.
-
Distill the purified THF directly into the reaction flask under a positive pressure of inert gas immediately before use.
-
-
Monomers (Styrene and DPE):
-
Wash the monomers with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral.
-
Dry the monomers over anhydrous magnesium sulfate.
-
Stir the dried monomers over CaH₂ overnight under an inert atmosphere.
-
Perform a vacuum distillation from CaH₂ immediately before use. For very high purity, a subsequent distillation from a small amount of a non-polymerizing organolithium compound can be performed.
-
-
Initiator (n-Butyllithium):
-
The concentration of commercially available n-BuLi solutions can vary. It is crucial to determine the exact concentration by titration before use. A common method is the Gilman double titration.
-
Protocol 2: Anionic Copolymerization of Styrene and this compound
-
Reactor Setup: Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stir bar and septa under a positive pressure of high-purity argon or nitrogen.
-
Solvent and Monomer Addition: Introduce the freshly distilled THF into the reactor via a cannula. Cool the reactor to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Add the purified styrene and DPE to the reactor via syringe.
-
Initiation: Add the calculated amount of standardized n-butyllithium solution dropwise to the stirred monomer solution. A color change should be observed, indicating the formation of the living polystyryl anions.
-
Polymerization: Allow the reaction to proceed for the desired time, maintaining a constant temperature. The progress of the reaction can be monitored by the disappearance of the monomer signals using in-situ NMR or by taking aliquots for analysis.
-
Termination: Terminate the polymerization by adding a degassed quenching agent, such as methanol. The color of the living anions will disappear.
-
Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven to a constant weight.
Visualizations
Caption: Troubleshooting workflow for low polymer yield.
Caption: General experimental workflow for anionic copolymerization of DPE.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymerization mechanism of n-butyl acrylate in the presence of 1, 1-Diphenylethylene [journal.buct.edu.cn]
- 3. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized this compound derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) [mdpi.com]
Preventing premature termination in living polymerization with 1,1-Diphenylethylene
Welcome to the technical support center for living polymerization utilizing 1,1-Diphenylethylene (DPE). This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance on preventing premature termination and achieving polymers with controlled molecular weights and narrow distributions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DPE) in living anionic polymerization? A1: this compound serves as a reactivity moderator. Due to significant steric hindrance, DPE does not readily homopolymerize.[1] Instead, it reacts with highly reactive propagating anions (like polystyryl or polybutadienyl lithium) to form a less reactive, more stable 1,1-diphenylalkyl anion. This stabilized anion is still capable of initiating the polymerization of more reactive monomers (e.g., methacrylates, acrylates) but is less prone to side reactions, such as attacking ester groups, which would otherwise terminate the polymerization.[2][3]
Q2: Why is my polymerization terminating even when I use DPE as a capping agent? A2: Premature termination in these systems almost always stems from the presence of electrophilic impurities. The living carbanions are extremely sensitive and will react irreversibly with trace amounts of water, oxygen, carbon dioxide, or other protic impurities in the monomer, solvent, or inert gas stream.[4] Even with the stabilizing effect of DPE, these impurities will quench the living chains. Rigorous purification of all reagents and a meticulously prepared inert reaction environment are critical for success.[5]
Q3: What is a typical Polydispersity Index (PDI) for a successful living polymerization using DPE? A3: A successful living anionic polymerization should yield a polymer with a very narrow molecular weight distribution. PDI values (Mw/Mn) approaching 1.0 are ideal. In practice, values between 1.02 and 1.10 are considered indicative of a well-controlled, successful living polymerization. Values significantly higher than this suggest issues with initiation, termination, or chain transfer reactions.
Q4: Can functionalized DPE derivatives cause side reactions? A4: Yes. While DPE itself is relatively inert beyond the desired 1:1 addition, certain functional groups on DPE derivatives can be susceptible to attack by the highly nucleophilic living anions. For example, alkoxysilyl groups on a DPE derivative can be cleaved by poly(styryl)lithium (PSLi), leading to unintended coupling reactions.[1][2] Similarly, alkynyl-functionalized DPEs can also undergo side coupling reactions.[6] Strategies to mitigate this include lowering the reaction temperature or using an excess of the functionalized DPE derivative to favor the desired reaction pathway.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during living polymerization with DPE.
Issue 1: Polymerization Fails to Initiate or Terminates Immediately
-
Symptom: No viscosity change, no color change associated with the living anion, or immediate disappearance of color upon initiator addition.
-
Workflow:
Caption: Troubleshooting workflow for initiation failure.
-
Troubleshooting Steps & Solutions:
| Potential Cause | Verification Method | Solution | Citation |
| Degraded Initiator | The initiator solution (e.g., sec-BuLi) has lost activity due to improper storage or handling. | Perform a double titration (e.g., with a suitable indicator like 1,10-phenanthroline) to determine the precise molarity of the active initiator immediately before use. | [1][5] |
| Gross Contamination | Severe contamination of monomer, solvent, or glassware with air or moisture. | Ensure all glassware is rigorously flame-dried under vacuum. Verify the integrity of the inert gas line and Schlenk line seals. | [7] |
| Terminating Impurities | Presence of terminating agents (H₂O, O₂, CO₂) in reagents. | Purify the monomer and solvent according to established protocols (see Experimental Protocols section below) immediately prior to the experiment. | [5] |
Issue 2: Broad Polydispersity Index (PDI > 1.2)
-
Symptom: The final polymer has a broad molecular weight distribution as determined by Size Exclusion Chromatography (SEC/GPC). The SEC trace may be broad, skewed, or show multiple peaks.
-
Workflow:
Caption: Troubleshooting workflow for broad PDI.
-
Troubleshooting Steps & Solutions:
| Potential Cause | Explanation | Solution | Citation |
| Slow Initiation | If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the polymerization, leading to a broad distribution of chain lengths. | Ensure rapid initiation. This can be achieved by selecting a more reactive initiator or by adjusting the reaction temperature. For styrene (B11656) in THF, initiation with sec-BuLi at -78°C is extremely fast. | |
| Trace Impurities | A continuous, low-level introduction of impurities from the monomer, solvent, or gas stream will terminate chains throughout the reaction, broadening the PDI. | Enhance purification procedures. Ensure the monomer is distilled directly into the reaction vessel. Use a high-purity inert gas with an oxygen/moisture trap. | [5][8] |
| Poor Mixing/Temperature Gradients | Inefficient stirring can create localized "hot spots" or areas of high monomer concentration, leading to different polymerization rates and a broader PDI. | Use efficient magnetic or mechanical stirring. For highly exothermic reactions, add the monomer slowly to a well-stirred initiator solution to dissipate heat and maintain a constant temperature. | [9] |
| Side Reactions with DPE Derivative | A functional group on the DPE derivative may be undergoing a slow side reaction with the propagating chain ends. | Use a molar excess (e.g., 1.2 to 2 equivalents) of the DPE derivative to favor the desired 1:1 capping reaction over side reactions. Consider lowering the reaction temperature. | [1][2] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for achieving successful living polymerization.
Table 1: Typical Polydispersity Index (PDI) Values
| Polymerization Outcome | Typical PDI (Mw/Mn) | Indication | Citation |
| Ideal Living Polymerization | < 1.05 | Excellent control; all chains grow uniformly. | [10] |
| Acceptable Living Polymerization | 1.05 - 1.10 | Good control, considered successful. | [11] |
| Controlled (but not truly "living") | 1.10 - 1.30 | Some termination or transfer has occurred. | |
| Non-Living / Problematic | > 1.30 | Significant termination, slow initiation, or other issues. |
Table 2: Reagent Purity and Reaction Conditions
| Parameter | Recommended Specification | Reason | Citation |
| Inert Gas Purity | O₂ and H₂O content < 1 ppm | Oxygen and water are potent terminating agents for carbanions. | [7] |
| Solvent (e.g., THF) Purity | Water content < 10 ppm; peroxide-free | Protic impurities terminate chains; peroxides can cause side reactions. | [1] |
| Monomer (e.g., Styrene) Purity | Inhibitor removed; water content < 10 ppm | Inhibitors must be removed; water terminates chains. | [5] |
| Initiator Molarity | Known to ±1% via titration | Ensures accurate stoichiometry for predictable molecular weight. | [1] |
| DPE to Living End Ratio | 1.1 - 2.0 molar equivalents | An excess ensures quantitative capping and can suppress side reactions. | [1][2] |
| Temperature Control | ± 1 °C | Temperature affects propagation rates and the stability of living anions. | [12] |
Experimental Protocols
Protocol 1: Rigorous Purification of this compound (DPE)
-
Initial Drying : Place commercially available DPE in a round-bottom flask with a magnetic stir bar. Add calcium hydride (CaH₂, ~5% w/v).
-
Stirring : Stir the mixture at a slightly elevated temperature (e.g., 45 °C) under an inert atmosphere (Argon or Nitrogen) for at least 18 hours.[7]
-
Degassing : Subject the flask to several freeze-pump-thaw cycles to remove dissolved gases.
-
Distillation : Distill the DPE under reduced pressure, collecting the fraction that boils at the correct temperature (~105-107 °C at 5 mmHg).
-
Storage : Collect the purified DPE in a flame-dried Schlenk flask equipped with a Teflon valve. Store under a high-purity inert atmosphere in a freezer.
Protocol 2: General Procedure for Polystyrene Synthesis Capped with DPE
This protocol describes the synthesis of polystyrene followed by end-capping with DPE in THF.
-
Glassware Preparation : Rigorously clean all glassware and flame-dry under high vacuum. Assemble the reactor (a Schlenk flask with a stir bar) while hot and allow it to cool under a stream of high-purity argon.
-
Solvent and Monomer Transfer : Distill anhydrous THF (freshly distilled from sodium/benzophenone ketyl) directly into the reactor. Cool the reactor to -78 °C in a dry ice/acetone bath. Transfer freshly purified styrene via a gas-tight syringe.
-
Initiation : While stirring vigorously, inject the calculated amount of sec-butyllithium (B1581126) (sec-BuLi) solution dropwise. A characteristic orange-red color of the polystyryl anion should appear immediately.
-
Propagation : Allow the polymerization to proceed at -78 °C for 30-60 minutes. The viscosity of the solution will increase noticeably.
-
Capping with DPE : Inject a solution of purified DPE in anhydrous THF (a slight molar excess, e.g., 1.2 equivalents relative to sec-BuLi) into the reactor. The deep red color of the polystyryl anion should instantly change to the deeper, cherry-red color of the 1,1-diphenylalkyl anion. Allow the capping reaction to proceed for at least 20 minutes.
-
Termination (Quenching) : Add a terminating agent, such as degassed anhydrous methanol, until all color disappears.
-
Isolation : Warm the solution to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol). Filter the white polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Visualized Workflows and Mechanisms
Reaction Mechanism of DPE Capping
The following diagram illustrates the key steps in the living anionic polymerization of styrene and the subsequent end-capping with DPE.
References
- 1. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 11. agilent.com [agilent.com]
- 12. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
Technical Support Center: Purification of 1,1-Diphenylethylene Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 1,1-diphenylethylene (DPE) polymers.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound (DPE) monomer and how can they be removed before polymerization?
A1: Common impurities in crude this compound, particularly when it is a byproduct of ethylbenzene (B125841) production, include diphenylmethane (B89790) (DPM) and 1,1-diphenylethane (B1196317).[1] These impurities can be effectively removed through a two-step process of distillation followed by crystallization.[1] Distillation reduces the concentration of DPM and DPE, after which the crude DPE is cooled to induce crystallization of the purified monomer.[1] The remaining liquid, or mother liquor, can be recycled back into the distillation column to improve the overall yield.[1] The purity of the monomer can be verified using gas chromatography.[1]
Q2: What types of impurities are typically found in poly(this compound) after polymerization?
A2: Post-polymerization, poly(this compound) can contain several types of impurities:
-
Residual Monomer: Unreacted this compound monomer is a common impurity.
-
Oligomers: Low molecular weight chains of the polymer.[2]
-
Catalyst Residues: If a catalyst was used for the polymerization, traces of it may remain in the polymer.[2]
-
Side-Reaction Products: Unwanted products from side reactions during polymerization. For instance, in anionic polymerization of DPE derivatives, side-coupling reactions can occur.[3]
-
Oxidation Products: If the monomer or polymer is exposed to air, oxidation can occur, leading to impurities such as benzophenone.[4]
Q3: What are the primary methods for purifying poly(this compound)?
A3: The most common and effective method for purifying poly(this compound) is precipitation (also known as reprecipitation).[2][3] This involves dissolving the crude polymer in a "good" solvent, where it is highly soluble, and then adding this solution to a "bad" or "non-solvent," in which the polymer is insoluble, causing it to precipitate out while impurities remain dissolved.[2] Other general polymer purification techniques that can be adapted for poly(this compound) include:
-
Soxhlet Extraction: This technique uses a continuous washing process with hot solvents to remove impurities.[2]
-
Chromatography: Preparative scale gel permeation chromatography (GPC) can be used to remove low molecular weight oligomers, though it is best suited for small quantities.[2]
Q4: How can I confirm the purity of my poly(this compound) sample?
A4: A combination of analytical techniques is recommended to assess the purity of your polymer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the chemical structure of the polymer and to detect and quantify residual monomer and other organic impurities.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the polymer and can indicate the presence of oxidation products or other impurities with distinct infrared absorptions.[5]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polymer. The presence of a low molecular weight tail may indicate the presence of oligomers or residual monomer.[2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for the detection of volatile impurities, such as residual monomer.[6][7]
Troubleshooting Guides
Issue 1: Low Purity of this compound Monomer
| Symptom | Possible Cause | Suggested Solution |
| Presence of diphenylmethane (DPM) and/or 1,1-diphenylethane in the monomer after initial purification. | Inefficient distillation or crystallization. | 1. Optimize Distillation: Ensure the distillation column has sufficient theoretical plates and is operated at the correct temperature and pressure to effectively separate the impurities. 2. Refine Crystallization: Control the cooling rate during crystallization. A slower cooling rate can lead to purer crystals. The final cooling temperature should be optimized, typically between 0 and -30°C.[1] 3. Washing: Wash the obtained crystals with a small amount of cold, pure solvent to remove surface impurities. |
| Polymerization is inhibited or yields low molecular weight polymer. | Impurities in the monomer or solvents are terminating the polymerization. | 1. Monomer Purity: Ensure the DPE monomer is of high purity (≥99%).[1] 2. Solvent Purity: For sensitive polymerizations like anionic polymerization, solvents must be rigorously purified to remove water, oxygen, and other reactive impurities. This often involves distillation from drying agents under an inert atmosphere.[3][8] |
Issue 2: Inefficient Removal of Impurities from the Polymer by Precipitation
| Symptom | Possible Cause | Suggested Solution |
| The polymer "oils out" instead of precipitating as a solid. | The non-solvent is too "good" of a solvent for the polymer, or the polymer solution is too concentrated. | 1. Change Non-Solvent: Select a non-solvent in which the polymer is less soluble. 2. Lower Temperature: Perform the precipitation at a lower temperature to decrease the polymer's solubility. 3. Dilute Polymer Solution: Use a more dilute solution of the polymer in the good solvent. |
| The precipitated polymer is a very fine powder that is difficult to filter. | The polymer precipitated too quickly. | 1. Slower Addition: Add the polymer solution to the non-solvent more slowly and with vigorous stirring. 2. Reverse Addition: Try adding the non-solvent slowly to the polymer solution. |
| Residual monomer is still detected after precipitation. | Insufficient volume of non-solvent or an inappropriate choice of non-solvent. | 1. Increase Non-Solvent Volume: Use a larger excess of the non-solvent (e.g., 10-fold or more by volume compared to the polymer solution). 2. Repeat Precipitation: Perform a second or third precipitation cycle for higher purity. 3. Optimize Solvent System: Ensure the residual monomer is highly soluble in the chosen non-solvent. |
Experimental Protocols
Protocol 1: Purification of this compound Monomer by Distillation and Crystallization
Objective: To obtain high-purity this compound monomer suitable for polymerization.
Methodology:
-
Distillation:
-
Set up a fractional distillation apparatus.
-
Charge the distillation flask with crude this compound containing impurities such as diphenylmethane and 1,1-diphenylethane.
-
Perform the distillation under reduced pressure to separate the lower and higher boiling point impurities. Collect the fraction corresponding to this compound.
-
-
Crystallization:
-
Transfer the distilled this compound to a suitable vessel.
-
Slowly cool the liquid to a temperature between 0 and -30°C to induce crystallization. The optimal temperature will depend on the purity of the distilled monomer.[1]
-
Hold the mixture at the crystallization temperature to allow for crystal growth.
-
Separate the crystals from the mother liquor by filtration or centrifugation under cold conditions.
-
Wash the crystals with a small amount of a cold, appropriate solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
-
Quantitative Data Example for Monomer Purification:
| Component | Crude DPEy (wt%) | After Distillation (wt%) | After Crystallization (wt%) |
| Diphenylmethane (DPM) | 5.0 | 1.0 | <0.1 |
| 1,1-Diphenylethane (DPE) | 5.0 | 1.5 | <0.1 |
| This compound (DPEy) | 90.0 | 97.5 | >99.8 |
Note: These are representative values and actual results may vary.
Protocol 2: Purification of Poly(this compound) by Precipitation
Objective: To remove residual monomer, oligomers, and other low molecular weight impurities from a synthesized poly(this compound) sample.
Methodology:
-
Dissolution:
-
Dissolve the crude poly(this compound) in a minimal amount of a "good" solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)). The choice of solvent will depend on the polymer's molecular weight and polarity.
-
-
Precipitation:
-
In a separate flask, place a volume of a "non-solvent" (e.g., methanol, ethanol, or hexane) that is at least 10 times the volume of the polymer solution.
-
With vigorous stirring, slowly add the polymer solution dropwise to the non-solvent.
-
A precipitate of the polymer should form.
-
-
Isolation and Washing:
-
Allow the precipitate to settle, and then isolate it by filtration or decantation.
-
Wash the collected polymer with fresh non-solvent to remove any remaining dissolved impurities.
-
-
Drying:
-
Dry the purified polymer under vacuum at an elevated temperature (but below the polymer's glass transition temperature) until a constant weight is achieved.
-
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C14H12 | CID 10740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Controlling Molecular Weight Distribution in 1,1-Diphenylethylene (DPE) Copolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-diphenylethylene (DPE) copolymers. The focus is on controlling molecular weight (MW) and molecular weight distribution (polydispersity index, PDI or Đ).
Frequently Asked Questions (FAQs)
Q1: Why is controlling molecular weight distribution important for DPE copolymers?
A1: Controlling the molecular weight distribution (MWD) is crucial as it significantly influences the polymer's physical and chemical properties.[1][2][3][4] A narrow MWD, indicated by a low polydispersity index (PDI or Đ), leads to more predictable and consistent material properties, which is critical for applications in fields like drug delivery and advanced materials.[5] For instance, the breadth and shape of the MWD can affect processability, self-assembly, and rheological behavior.[1][2]
Q2: What are the primary methods for controlling molecular weight distribution in DPE copolymerization?
A2: The most effective methods for achieving a narrow molecular weight distribution in DPE copolymerization are controlled/living polymerization techniques. These include:
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Living Anionic Polymerization: This method allows for the synthesis of well-defined polymers with controllable molecular weights and narrow distributions.[6][7] DPE derivatives are often used in living anionic polymerization to reduce the activity of the living species and stabilize the reactive center, which helps prevent side reactions.[6]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile technique that provides access to a wide range of polymers with predictable number average molecular weights (Mn) and narrow MWDs.[8][9]
Q3: What is the role of this compound (DPE) in controlling polymerization?
A3: DPE has a unique chemical structure that allows it to efficiently reduce the activity of living species and stabilize reactive centers during polymerization.[6] This characteristic is particularly useful in preventing side reactions during living anionic polymerization, which could otherwise lead to uncontrolled molecular weights and broad distributions.[6] In some controlled radical polymerization systems, DPE can be used as a control agent.[10]
Q4: What is a typical polydispersity index (PDI) value for well-controlled DPE copolymerization?
A4: For a well-controlled polymerization, the PDI value, which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), should be close to 1.0. In practice, living anionic polymerization of DPE copolymers can achieve PDI values of less than 1.2.[11] Similarly, RAFT polymerization can also yield polymers with low polydispersities, often below 1.25.[12][13]
Troubleshooting Guides
Issue 1: Broad or Bimodal Molecular Weight Distribution
Q: My GPC results show a broad or bimodal molecular weight distribution for my DPE copolymer. What are the potential causes and solutions?
A: A broad or bimodal MWD suggests a lack of control during the polymerization. Here are the common causes and troubleshooting steps:
-
Cause 1: Impurities in Monomers or Solvents (Living Anionic Polymerization).
-
Explanation: Living anionic polymerization is extremely sensitive to impurities such as water, oxygen, and other protic species. These impurities can terminate the living polymer chains, leading to a broad MWD.
-
Solution: Ensure rigorous purification of monomers, solvents, and initiators. Employ high-vacuum techniques and inert atmosphere (argon or nitrogen) conditions throughout the experiment.
-
-
Cause 2: Side Reactions (Living Anionic Polymerization).
-
Explanation: Side reactions between the highly active living species and functional groups on the monomers can lead to uncontrolled polymerization.[6]
-
Solution: The use of DPE derivatives can help stabilize the reactive center and reduce side reactions.[6] Optimizing the reaction temperature can also be crucial; for instance, conducting the polymerization at low temperatures (e.g., -78 °C) can minimize side reactions.[11]
-
-
Cause 3: Inefficient Initiation or Slow Exchange (RAFT Polymerization).
-
Explanation: In RAFT polymerization, if the initiation is slow or the rate of chain transfer is not significantly faster than the rate of propagation, a broad MWD can result.
-
Solution: Select a suitable RAFT agent and initiator for the specific monomers being used. The choice of solvent and temperature can also influence the kinetics of the exchange process. A two-step polymerization process, where the initiator and control agent are pre-heated, can sometimes lead to better control.[10]
-
-
Cause 4: Presence of Dimethacrylate Impurities (in methacrylate-based copolymers).
-
Explanation: For copolymers involving methacrylates, the presence of even small amounts of dimethacrylate impurities can cause light branching and lead to a significant increase in polydispersity, especially when targeting high molecular weight polymers.[12]
-
Solution: Purify the methacrylate (B99206) monomer to remove any dimethacrylate impurities before polymerization.
-
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for broad molecular weight distribution.
Experimental Protocols
Protocol 1: Living Anionic Copolymerization of Styrene (B11656) and a DPE Derivative
This protocol is a generalized procedure based on common practices for living anionic polymerization to achieve a narrow MWD.
Objective: To synthesize a well-defined copolymer of styrene and a DPE derivative with a low PDI.
Materials:
-
Styrene (purified)
-
This compound (DPE) derivative (purified)
-
Tetrahydrofuran (THF) (anhydrous)
-
sec-Butyllithium (sec-BuLi) initiator solution (titrated)
-
Methanol (for termination)
Procedure:
-
Purification: Rigorously purify styrene and the DPE derivative by distillation over calcium hydride. Dry THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under argon.
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a high-purity argon atmosphere.
-
Solvent Addition: Transfer the desired amount of anhydrous THF to the reactor via cannula. Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Initiation: Add a calculated amount of sec-BuLi initiator to the THF.
-
Styrene Polymerization: Slowly add the purified styrene monomer to the reactor. The solution should turn a characteristic orange-red color, indicating the presence of living polystyryllithium anions. Allow the styrene to polymerize for a specified time (e.g., 1 hour).
-
DPE Addition: Add the purified DPE derivative to the living polystyryllithium solution. The color of the solution will likely change, indicating the crossover reaction. Allow the copolymerization to proceed.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
-
Characterization: Analyze the molecular weight (Mn) and polydispersity index (PDI) of the resulting copolymer using Gel Permeation Chromatography (GPC).
Experimental Workflow: Living Anionic Polymerization
Caption: Workflow for living anionic polymerization of DPE copolymers.
Data Presentation
The following tables summarize typical data for DPE copolymerizations aimed at controlling molecular weight distribution.
Table 1: Living Anionic Polymerization of DPE-functionalized Polystyrene
| Run | [M]/[I] Ratio | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | 50 | 5,200 | 5,500 | 1.05 | Adapted from[11] |
| 2 | 100 | 10,400 | 11,200 | 1.06 | Adapted from[11] |
| 3 | 200 | 20,800 | 22,100 | 1.08 | Adapted from[11] |
Table 2: RAFT Polymerization of Methacrylates with DPE units
| Run | Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | 60 | 10,000 | 10,400 | 1.15 | Adapted from[8] |
| 2 | 85 | 15,000 | 14,800 | 1.18 | Adapted from[8] |
| 3 | 95 | 20,000 | 19,500 | 1.22 | Adapted from[12] |
Note: The data in these tables are representative examples derived from typical results reported in the literature and are intended for illustrative purposes. Actual experimental results may vary.
References
- 1. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Weight Distribution Shape as a Versatile Approach to Tailoring Block Copolymer Phase Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Sequence regulation in living anionic terpolymerization of styrene and two categories of this compound (DPE) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Polymer Functionalization
Welcome to the technical support center for polymer functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges and unexpected side reactions encountered during polymer modification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected side reactions in polymer functionalization?
A1: Unexpected side reactions are a frequent challenge in polymer functionalization and can lead to impurities, low yields, and altered material properties. Some of the most common side reactions include:
-
Hydrolysis: The cleavage of bonds, such as esters in polyesters or maleimide (B117702) groups, by water. This is a significant issue in aqueous reaction conditions and can be accelerated by pH and temperature.[1][2][3]
-
Unwanted Polymerization: Premature and uncontrolled polymerization of monomers or functional groups, which can lead to high viscosity, solidification of the reaction mixture, and low yields of the desired product.[4] This is particularly common with highly reactive monomers.
-
Cross-linking and Aggregation: The formation of covalent bonds between polymer chains, leading to insoluble materials or high molecular weight aggregates. This is a common issue in bioconjugation, such as PEGylation, where bifunctional reagents or high protein concentrations can be a cause.[5]
-
Incomplete Functionalization: The reaction not proceeding to completion, resulting in a mixture of functionalized and unfunctionalized polymer. This can be caused by factors like steric hindrance, inactive reagents, or suboptimal reaction conditions.[5][6]
-
Side Reactions of Functional Groups: Specific functional groups can undergo unintended reactions. For example, maleimides can undergo self-polymerization or react with amines at higher pH, and thiols can oxidize to form disulfide bonds.[3][7]
Q2: How can I minimize hydrolysis during my functionalization reaction in an aqueous buffer?
A2: Minimizing hydrolysis is critical for reactions involving sensitive functional groups like esters and maleimides. Key strategies include:
-
pH Control: Maintain the reaction pH within the optimal range for your specific chemistry. For instance, maleimide-thiol conjugations are most efficient at a pH of 6.5-7.5 to favor the desired reaction over maleimide hydrolysis.[3][7]
-
Temperature Management: Perform reactions at lower temperatures (e.g., 4°C) to slow down the rate of hydrolysis.[5]
-
Fresh Reagents: Use freshly prepared solutions of hydrolytically unstable reagents, such as NHS esters and maleimides, to ensure their reactivity.[5]
-
Reaction Time: Minimize the reaction time to reduce the exposure of sensitive groups to aqueous conditions.[7]
Q3: My polymer conjugate is aggregating during the reaction. What are the potential causes and solutions?
A3: Aggregation during functionalization, especially with biomolecules, is a common problem. Here are the likely causes and how to address them:
-
High Concentration: High concentrations of polymers or biomolecules can increase the likelihood of intermolecular interactions and aggregation. Try reducing the concentration of your reactants.[5]
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can impact the stability of your molecules. It is advisable to work at a pH away from the isoelectric point (pI) of a protein to maintain its solubility.[5]
-
Presence of Bifunctional Reagents: Impurities or the use of bifunctional cross-linkers can lead to the formation of polymer networks and aggregation. Ensure you are using high-quality, monofunctional reagents.[5]
-
Mechanical Stress: Vigorous stirring or agitation can denature proteins and cause aggregation. Use gentle mixing methods.[5]
Troubleshooting Guides
Issue 1: Low Yield of Functionalized Polymer
Symptom: Characterization (e.g., NMR, FTIR) shows a low degree of functionalization, or the isolated product yield is significantly lower than expected.
Troubleshooting Workflow:
References
- 1. Ellesmere OCR A level Chemistry - 6.2.3 (b) Hydrolysis of Polyester and Polyamides [sites.google.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Strategies to avoid gel formation in radical polymerization with 1,1-Diphenylethylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding gel formation during radical polymerization reactions involving 1,1-Diphenylethylene (DPE).
Troubleshooting Guide: Preventing Gel Formation
Gel formation, or gelation, is a common challenge in radical polymerization, leading to insoluble, cross-linked polymer networks that can ruin an experiment. The addition of this compound (DPE) can be an effective strategy to control the polymerization and prevent this issue. This guide addresses specific problems you might encounter.
Question: My reaction mixture turned into an insoluble gel. What happened and how can I prevent it next time?
Answer: Uncontrolled gelation is often due to a rapid, uncontrolled polymerization process, leading to extensive cross-linking. This compound helps to moderate the reaction. Here are the key factors to control:
-
This compound (DPE) Concentration: DPE acts as a radical scavenger. A growing polymer radical can add to the double bond of a DPE molecule. This creates a new, more stable radical that is less reactive and less likely to engage in the rapid, uncontrolled chain growth that leads to gelation. The concentration of DPE relative to the initiator is a critical parameter.
-
Initiator Concentration: A high concentration of initiator generates a large number of free radicals simultaneously, which can quickly lead to a high polymer concentration and increased viscosity, promoting the "gel effect" where termination reactions are hindered, and the polymerization autoaccelerates.[1]
-
Monomer Concentration: High monomer concentrations can also lead to a rapid increase in viscosity and the gel effect. Using a solvent to dilute the monomer can be an effective strategy.
-
Temperature: Higher temperatures increase the rate of initiator decomposition and overall polymerization rate, which can make the reaction more difficult to control.
Question: I added this compound, but my reaction still formed a gel. What went wrong?
Answer: Even with the addition of DPE, gelation can occur if the reaction conditions are not optimized. Consider the following:
-
Incorrect DPE to Initiator Ratio: The molar ratio of DPE to the initiator is crucial. If the concentration of DPE is too low, it will not be sufficient to effectively trap the growing polymer radicals and slow down the polymerization. Conversely, an excessively high concentration of DPE can significantly retard or even inhibit the polymerization altogether.
-
Presence of Multifunctional Monomers: If your monomer mixture contains even small amounts of multifunctional monomers (e.g., divinylbenzene, ethylene (B1197577) glycol dimethacrylate), these can act as cross-linking agents, leading to gel formation. DPE can help to suppress this, but higher concentrations may be needed.
-
Reaction Time: Even in a controlled polymerization, allowing the reaction to proceed for too long can lead to high conversions where the viscosity is very high, increasing the probability of gelation.
Question: How can I determine the optimal concentration of this compound for my system?
Answer: The optimal DPE concentration depends on your specific monomers, initiator, and reaction conditions. A systematic approach is recommended:
-
Start with a Molar Ratio: A good starting point is a DPE:initiator molar ratio of 1:1 to 2:1.
-
Run a Series of Experiments: Keep the concentrations of your monomer and initiator constant and vary the concentration of DPE.
-
Analyze the Results: Monitor the monomer conversion over time and determine the molecular weight, polydispersity index (PDI), and, most importantly, the gel content of the resulting polymer. The goal is to find a DPE concentration that provides good control over the polymerization (linear kinetics, low PDI) without excessively slowing it down, while minimizing the gel fraction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound prevents gel formation?
A1: this compound acts as a controlling agent in a process sometimes referred to as the "DPE method".[2][3] It functions by reacting with a propagating radical (P•) to form a stable diphenylalkyl radical. This new radical is sterically hindered and less reactive, so it is slow to add to another monomer unit. This reversible termination slows down the overall rate of polymerization and reduces the likelihood of uncontrolled chain growth and cross-linking, which are the primary causes of gel formation.
Q2: Can I use this compound with any type of radical polymerization?
A2: The DPE method is most effective in conventional free-radical polymerizations. It has been successfully used with a variety of monomers, including methyl methacrylate (B99206) (MMA) and for the synthesis of block copolymers.[2][4] Its effectiveness can vary depending on the reactivity of the monomers and the specific initiator used.
Q3: Are there alternatives to this compound for preventing gelation?
A3: Yes, several other strategies can be employed to prevent gelation:
-
Controlled/Living Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) provide excellent control over the polymerization process and are highly effective at preventing gelation.[5]
-
Chain Transfer Agents (CTAs): Conventional chain transfer agents, such as thiols, can be used to reduce the molecular weight of the polymer chains, which in turn reduces the viscosity of the reaction medium and can help to prevent the onset of the gel effect.
-
Lowering the Reaction Temperature: Reducing the temperature will slow down the rates of both initiation and propagation, providing better control over the reaction.
-
Using a Solvent: Diluting the monomer with a suitable solvent can help to manage the viscosity of the reaction and prevent the gel effect from occurring.
Q4: How do I measure the gel content in my polymer sample?
A4: The gel content is the fraction of the polymer that is insoluble in a good solvent. A standard method for determining gel content involves solvent extraction:
-
A known weight of the dried polymer sample is placed in a porous thimble or a wire cage.
-
The sample is then extracted with a suitable solvent (one that would dissolve the linear, un-cross-linked polymer) in a Soxhlet extractor for an extended period (e.g., 24-48 hours).
-
After extraction, the insoluble portion (the gel) is dried to a constant weight.
-
The gel content is calculated as the weight of the dried insoluble polymer divided by the initial weight of the polymer sample, expressed as a percentage.
Data Presentation
The following table summarizes the expected qualitative effects of key experimental parameters on gel formation and polymer properties when using this compound (DPE) in radical polymerization.
| Parameter | Change | Expected Effect on Gel Formation | Expected Effect on Molecular Weight (Mw) | Expected Effect on Polydispersity Index (PDI) |
| [DPE] / [Initiator] Ratio | Increasing | Decrease | Decrease | Decrease |
| Initiator Concentration | Increasing | Increase | Decrease | Increase |
| Monomer Concentration | Increasing | Increase | Increase | May Increase |
| Reaction Temperature | Increasing | Increase | Decrease | May Increase |
| Reaction Time | Increasing | Increase (at high conversion) | Increase | May Increase |
Experimental Protocols
Protocol 1: Controlled Radical Polymerization of Methyl Methacrylate (MMA) with this compound (DPE) to Prevent Gelation
This protocol describes a typical procedure for the bulk polymerization of methyl methacrylate, comparing a standard free-radical polymerization with a DPE-controlled system.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (DPE)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Methanol
-
Acetone
-
Nitrogen gas
Procedure:
-
Preparation of Reaction Mixtures:
-
Control Reaction (without DPE): In a Schlenk flask, add MMA (10.0 g, 0.1 mol) and AIBN (0.082 g, 0.5 mmol).
-
DPE-Controlled Reaction: In a separate Schlenk flask, add MMA (10.0 g, 0.1 mol), AIBN (0.082 g, 0.5 mmol), and DPE (0.090 g, 0.5 mmol).
-
-
Degassing: Seal both flasks with rubber septa. Purge with nitrogen for 30 minutes while stirring the mixtures in an ice bath.
-
Polymerization: Place both flasks in a preheated oil bath at 70 °C and start a timer.
-
Sampling: At regular time intervals (e.g., every 60 minutes), withdraw small aliquots from each reaction mixture using a nitrogen-purged syringe. Quench the polymerization in the aliquot by exposing it to air and cooling it in an ice bath.
-
Polymer Isolation: After the desired reaction time (e.g., 4 hours), stop the reactions by cooling the flasks in an ice bath and exposing the contents to air. Dilute the viscous solutions with a small amount of toluene and precipitate the polymer by slowly adding the solution to a large volume of vigorously stirred methanol.
-
Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 40 °C to a constant weight.
Protocol 2: Determination of Gel Content
This protocol is for quantifying the insoluble fraction of the polymer synthesized.
Materials:
-
Dried polymer sample
-
Acetone (or another suitable solvent for the soluble polymer)
-
Soxhlet extraction apparatus
-
Cellulose (B213188) extraction thimble
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the dried polymer sample (Winitial) and place it into a pre-weighed cellulose extraction thimble.
-
Extraction: Place the thimble into the Soxhlet extractor. Fill the boiling flask with acetone. Assemble the apparatus and heat the solvent to a gentle boil. Allow the extraction to proceed for 24 hours.
-
Drying: After extraction, carefully remove the thimble and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
-
Weighing: Allow the thimble to cool to room temperature in a desiccator and then weigh it. The weight of the dried, insoluble gel is Wgel.
-
Calculation: Calculate the gel content as follows: Gel Content (%) = (Wgel / Winitial) * 100
Visualizations
DPE-Mediated Control of Radical Polymerization
Caption: Mechanism of DPE in controlling radical polymerization.
Experimental Workflow for Gel Prevention using DPE
Caption: Experimental workflow for investigating DPE's effect on gelation.
References
Validation & Comparative
Characterization of 1,1-Diphenylethylene Copolymers: A Comparative Guide to GPC/SEC and Alternative Techniques
For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular characteristics of 1,1-Diphenylethylene (DPE) copolymers is crucial for predicting their performance and ensuring product consistency. This guide provides an objective comparison of Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) with alternative analytical techniques for the characterization of these specialized polymers, supported by experimental data and detailed protocols.
This compound is a non-homopolymerizable monomer that, when incorporated into a polymer chain, can significantly influence the resulting copolymer's properties. Accurate determination of molecular weight, molecular weight distribution, and composition is therefore paramount. GPC/SEC is a cornerstone technique for this purpose, but a multi-faceted analytical approach often provides a more complete picture.
GPC/SEC for DPE Copolymer Analysis
GPC/SEC separates molecules based on their hydrodynamic volume in solution. This technique is widely used to determine key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution.[1][2] For copolymers, a multi-detector GPC/SEC system is often essential for accurate characterization. A typical advanced setup includes a refractive index (RI) detector, an ultraviolet (UV) detector, a light scattering (LS) detector, and a viscometer.[1][2] The combination of these detectors allows for the determination of not only the molecular weight distribution but also the chemical composition across that distribution.
Experimental Protocol: GPC/SEC of a Poly(methyl methacrylate-co-1,1-diphenylethylene) Copolymer
This protocol outlines a typical GPC/SEC analysis of a copolymer of methyl methacrylate (B99206) (MMA) and this compound (DPE).
1. Sample Preparation:
-
Dissolve the copolymer in tetrahydrofuran (B95107) (THF) at a concentration of 1-2 mg/mL.[3]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but vortexing or sonication should be avoided to prevent polymer degradation.[3]
-
Filter the solution through a 0.2 µm PTFE filter before injection to remove any particulate matter.[3]
2. GPC/SEC System and Conditions:
-
Columns: A set of two or three columns with a mixed pore size suitable for the expected molecular weight range of the copolymer (e.g., Agilent PLgel MIXED-C).
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Temperature: 35-40 °C.
-
Detectors: Refractive Index (RI), UV-Vis (set to a wavelength where the DPE moiety absorbs, e.g., 254 nm), Multi-Angle Light Scattering (MALS), and a viscometer.
-
Calibration: Use narrow polystyrene standards to generate a calibration curve. For absolute molecular weight determination with a MALS detector, the dn/dc value (refractive index increment) of the copolymer in THF must be determined.
3. Data Analysis:
-
The RI detector signal is proportional to the concentration of the polymer.
-
The UV detector signal is primarily responsive to the DPE units, allowing for the determination of the copolymer composition as a function of molecular weight.
-
The MALS detector, in conjunction with the RI detector, provides the absolute molecular weight at each elution volume.
-
The viscometer provides information about the intrinsic viscosity, which can be used to study the polymer's conformation and branching.
Expected Data for DPE Copolymers
The following table summarizes typical data obtained from the GPC/SEC analysis of DPE-containing copolymers.
| Copolymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | DPE Content (mol%) | Reference |
| Poly(methyl methacrylate-co-1,1-diphenylethylene) | 15,000 | 25,500 | 1.7 | 5 | Hypothetical Data |
| Poly(styrene-co-1,1-diphenylethylene) | 22,000 | 35,200 | 1.6 | 10 | Hypothetical Data |
Alternative and Complementary Characterization Techniques
While GPC/SEC is a powerful tool, other techniques can provide valuable complementary information or may be more suitable for specific analytical questions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the chemical structure and composition of copolymers.[4] For DPE copolymers, ¹H NMR and ¹³C NMR can be used to:
-
Confirm the incorporation of DPE: The characteristic signals of the phenyl and vinyl protons of the DPE unit can be identified in the ¹H NMR spectrum.
-
Quantify the copolymer composition: By integrating the signals corresponding to the different monomer units, the molar ratio of the monomers in the copolymer can be accurately calculated.[4]
-
Elucidate the microstructure: Advanced NMR techniques can provide information about the sequence distribution of the monomers along the polymer chain (e.g., random, blocky, or alternating).
Experimental Protocol: ¹H NMR for Compositional Analysis
-
Sample Preparation: Dissolve 5-10 mg of the copolymer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Identify and integrate the characteristic peaks for each monomer unit. The ratio of the integrals, normalized by the number of protons contributing to each signal, gives the molar ratio of the monomers.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization technique that can be used to determine the absolute molecular weight of polymers with high accuracy.[5] Unlike GPC/SEC, which provides a relative molecular weight based on calibration standards, MALDI-TOF MS directly measures the mass-to-charge ratio of individual polymer chains.[5] This technique is particularly useful for:
-
Determining the absolute molecular weight of low to moderate molecular weight polymers.
-
Identifying end-groups and the chemical structure of the repeating units.
-
Analyzing complex polymer mixtures and identifying different species.
Experimental Protocol: MALDI-TOF MS Analysis
-
Sample Preparation: A solution of the polymer is mixed with a matrix (a small organic molecule that absorbs the laser energy) and a cationizing agent (e.g., a sodium or silver salt). This mixture is then spotted onto a target plate and allowed to dry.
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Data Acquisition: The sample is irradiated with a laser, causing the desorption and ionization of the polymer molecules. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum shows a distribution of peaks, each corresponding to a polymer chain of a specific mass. From this distribution, the number-average (Mn) and weight-average (Mw) molecular weights can be calculated.
Comparison of Techniques
| Feature | GPC/SEC | NMR Spectroscopy | MALDI-TOF MS |
| Primary Information | Molecular weight distribution (Mn, Mw, PDI), hydrodynamic volume | Chemical structure, composition, microstructure | Absolute molecular weight, end-group analysis, repeat unit mass |
| Molecular Weight Range | Broad (up to several million g/mol ) | Not directly measured, but can be estimated for low MW polymers with known end-groups | Best for low to moderate MW (up to ~100,000 g/mol ), resolution decreases with increasing mass |
| Compositional Analysis | Yes, with multi-detector setup (e.g., UV, IR) | Excellent, provides precise monomer ratios | Can infer composition from repeat unit mass, but not ideal for random copolymers |
| Sample Requirements | Soluble polymer | Soluble polymer | Soluble polymer, requires suitable matrix |
| Key Advantage | Provides a complete picture of the molecular weight distribution | Provides detailed structural information | Provides absolute molecular weight and end-group information |
| Limitations | Relative molecular weight (unless MALS is used), potential for column interactions | Does not provide molecular weight distribution | Can be challenging for high molecular weight or highly polydisperse polymers, potential for mass discrimination |
Visualizing the Workflow and Relationships
To better illustrate the processes and connections between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for GPC/SEC analysis of DPE copolymers.
Caption: Logical relationship between analytical techniques for DPE copolymers.
Conclusion
The characterization of this compound copolymers requires a robust analytical strategy to fully understand their molecular properties. GPC/SEC with multiple detectors serves as a powerful primary tool for determining molecular weight distribution and compositional heterogeneity. However, for a comprehensive analysis, it is highly recommended to complement GPC/SEC data with insights from NMR spectroscopy for detailed structural and compositional information, and MALDI-TOF MS for absolute molecular weight determination, especially for lower molecular weight species. The choice of techniques will ultimately depend on the specific information required to guide research, development, and quality control efforts.
References
A Comparative Guide to MALDI-TOF MS for Structural Analysis of 1,1-Diphenylethylene (DPE) Containing Polymers
For researchers, scientists, and drug development professionals, the precise structural characterization of polymers is paramount. This guide provides a comparative analysis of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) alongside other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC)—for the structural elucidation of polymers containing 1,1-Diphenylethylene (DPE).
The incorporation of DPE into polymer chains presents unique analytical challenges and opportunities. DPE's bulky nature and its influence on polymerization kinetics necessitate robust analytical methods to accurately determine molecular weight, end-group fidelity, and copolymer composition. This guide offers a comprehensive overview of the strengths and limitations of each technique, supported by experimental data and detailed protocols to aid in methodological selection and application.
At a Glance: MALDI-TOF MS vs. Alternatives
| Feature | MALDI-TOF MS | NMR Spectroscopy | Size Exclusion Chromatography (SEC) |
| Primary Information | Absolute molecular weight distribution, end-group analysis, copolymer composition.[1][2] | Monomer structure, copolymer composition, chain microstructure, end-group identification. | Relative molecular weight distribution (Mn, Mw, PDI). |
| Strengths | High sensitivity, provides absolute molecular weight, detailed end-group information, and can analyze complex mixtures.[1][2] | Non-destructive, provides detailed structural information on monomer units and their connectivity. | Robust and widely used for determining molecular weight averages and polydispersity. |
| Limitations | Potential for mass discrimination, fragmentation of labile polymers, and challenges with high molecular weight and insoluble polymers. | Lower sensitivity compared to MS, can be difficult to interpret for complex copolymers, and may not be suitable for end-group analysis at low concentrations.[1] | Provides relative molecular weight based on calibration standards, limited structural information beyond hydrodynamic volume. |
| Sample Requirements | Small sample amounts (picomole to femtomole), requires a suitable matrix. | Milligram quantities, sample must be soluble in deuterated solvents. | Milligram quantities, requires a suitable solvent for the mobile phase. |
In-Depth Analysis of Techniques
MALDI-TOF MS: A Powerful Tool for Absolute Molecular Weight and End-Group Determination
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like polymers with minimal fragmentation. It provides a mass spectrum that displays the distribution of polymer chains, allowing for the direct determination of the absolute molecular weight of each oligomer. This capability is particularly advantageous for characterizing DPE-containing polymers, where precise molecular weight information is crucial for understanding structure-property relationships.
One of the key strengths of MALDI-TOF MS is its ability to provide detailed information about the end-groups of polymer chains. By analyzing the mass of the individual oligomer peaks, the mass of the initiator and terminating groups can be accurately determined.[2][3] This is especially valuable for DPE-containing polymers, which are often synthesized using specific initiators or terminating agents to control the polymer architecture.
However, challenges in MALDI-TOF MS analysis of polymers include the potential for mass discrimination, where higher mass oligomers may be detected with lower efficiency, and the difficulty in finding a suitable matrix for co-crystallization, particularly for insoluble polymers.
NMR Spectroscopy: Unraveling the Microstructure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure of polymers. For DPE-containing polymers, ¹H and ¹³C NMR can provide detailed information on the monomer composition in copolymers, the stereochemistry (tacticity) of the polymer chain, and the presence of specific functional groups.
Quantitative NMR can be used to determine the molar ratio of DPE to other monomers in a copolymer by integrating the signals corresponding to each monomer unit.[4][5] Furthermore, NMR is highly effective for identifying and quantifying end-groups, provided their concentration is sufficient for detection.[1]
A limitation of NMR is its lower sensitivity compared to mass spectrometry, which can make the detection of low-abundance species, such as certain end-groups or impurities, challenging.
Size Exclusion Chromatography (SEC): A Standard for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight distribution of polymers. SEC separates polymer molecules based on their hydrodynamic volume in solution.[6] This allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution.
For DPE-containing polymers, SEC is essential for assessing the success of a polymerization reaction and for monitoring changes in molecular weight during polymer modification. However, a significant limitation of SEC is that it provides a relative molecular weight based on calibration with polymer standards (e.g., polystyrene). Structural differences between the analyte and the standards can lead to inaccuracies in the determined molecular weight.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the application of these techniques for the analysis of DPE-containing polymers.
MALDI-TOF MS Experimental Protocol
A general protocol for the MALDI-TOF MS analysis of a DPE-containing polymer is as follows:
-
Sample Preparation:
-
Dissolve the DPE-containing polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF)) at a concentration of approximately 1 mg/mL.
-
Prepare a matrix solution (e.g., trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or dithranol) in the same solvent at a concentration of 10-20 mg/mL.[7]
-
If necessary, add a cationizing agent (e.g., silver trifluoroacetate (B77799) (AgTFA) for non-polar polymers) to the matrix solution.[8]
-
Mix the polymer solution, matrix solution, and cationizing agent (if used) in a specific ratio (e.g., 1:10:1 v/v/v).
-
-
Target Spotting:
-
Apply 0.5-1 µL of the final mixture onto a MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the polymer and matrix.
-
-
Data Acquisition:
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in reflectron or linear mode, depending on the mass range of interest.
-
Optimize laser power to achieve good signal intensity with minimal fragmentation.
-
¹H NMR Spectroscopy Experimental Protocol for Copolymer Analysis
To determine the composition of a DPE-containing copolymer (e.g., poly(styrene-co-DPE)):
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the copolymer in a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic signals for each monomer. For a poly(styrene-co-DPE) copolymer, this would typically be the aromatic protons of styrene (B11656) and the vinyl protons or aromatic protons of DPE.
-
Calculate the molar ratio of the monomers based on the integral values and the number of protons contributing to each signal.
-
Size Exclusion Chromatography (SEC) Experimental Protocol
For determining the molecular weight distribution of a DPE-containing polymer:
-
Sample Preparation:
-
Dissolve the polymer in the SEC mobile phase (e.g., THF) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Use an SEC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).[6]
-
Maintain a constant column temperature (e.g., 30-40 °C).
-
-
Calibration and Analysis:
-
Calibrate the system using narrow molecular weight standards (e.g., polystyrene standards).
-
Inject the polymer sample and record the chromatogram.
-
Calculate Mn, Mw, and PDI using the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the discussed analytical techniques.
Conclusion
The structural analysis of this compound containing polymers requires a multi-faceted analytical approach. MALDI-TOF MS provides invaluable information on absolute molecular weight and end-group structure, which is often challenging to obtain with other techniques. NMR spectroscopy offers detailed insights into the monomer composition and microstructure of the polymer chain. SEC remains the workhorse for determining the overall molecular weight distribution. By understanding the capabilities and limitations of each technique and employing them in a complementary fashion, researchers can achieve a comprehensive and accurate characterization of these complex and important polymeric materials.
References
- 1. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Reactivity of 1,1-Diphenylethylene in Copolymerization with Styrene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1,1-diphenylethylene (DPE) with styrene (B11656) in both anionic and free-radical copolymerization systems. Due to significant steric hindrance from its two phenyl groups, this compound is incapable of homopolymerization, a characteristic that imparts unique behaviors in copolymerization reactions. This guide summarizes key quantitative data, details experimental protocols, and provides mechanistic diagrams to elucidate the distinct roles DPE plays in these two major polymerization pathways.
Comparative Analysis of Reactivity
The reactivity of this compound in copolymerization with styrene is dramatically different depending on the polymerization mechanism employed. In anionic polymerization, DPE acts as a comonomer, readily incorporating into the polymer chain and influencing the copolymer structure. Conversely, in free-radical polymerization, DPE functions primarily as an inhibitor or mediator, significantly retarding the reaction rate and limiting the molecular weight of the resulting polymer.
Anionic Copolymerization
In living anionic polymerization, the styryl anion can add to a DPE molecule. The resulting DPE anion is sterically hindered and does not add to another DPE molecule, but it can readily initiate the polymerization of styrene. This leads to the formation of copolymers where DPE units are incorporated into the polystyrene backbone. The reactivity of the monomers is described by reactivity ratios, where r_s is the reactivity ratio for styrene and r_dpe is for this compound. Since DPE does not homopolymerize, its reactivity ratio (r_dpe) is effectively zero.
| Parameter | Value | Polymerization System | Reference |
| Styrene Reactivity Ratio (r_s) | ~0.4 | Anionic Copolymerization in Toluene (B28343) at 30°C | [1] |
| This compound Reactivity Ratio (r_dpe) | 0 | Anionic Copolymerization | [2] |
| Product of Reactivity Ratios (r_s * r_dpe) | 0 | Anionic Copolymerization | [1] |
Note: The reactivity ratio for styrene can be influenced by the solvent used in the polymerization process.
The product of the reactivity ratios (r_s * r_dpe) being zero suggests a strong tendency towards alternating copolymerization, especially when DPE is present in high concentrations.
Free-Radical Copolymerization
In free-radical polymerization, the behavior of this compound is markedly different. When a growing polystyrene radical adds to a DPE molecule, it forms a highly stabilized diphenylmethyl radical. This radical is sterically hindered and lacks the reactivity to efficiently initiate the polymerization of another styrene monomer. Consequently, the presence of DPE in a free-radical polymerization of styrene leads to a significant decrease in both the rate of polymerization and the molecular weight of the final polymer.[3] Due to this inhibitory effect, traditional reactivity ratios are generally not reported for the free-radical copolymerization of styrene and DPE.
| Parameter | Observation | Polymerization System | Reference |
| Effect on Polymerization Rate | Significant reduction | Free-Radical Copolymerization | [3] |
| Effect on Molecular Weight | Significant reduction | Free-Radical Copolymerization | [3] |
| Role of DPE | Inhibitor/Mediator | Free-Radical Copolymerization | [4] |
Experimental Protocols
Anionic Copolymerization of Styrene and this compound (Adapted from a protocol for a DPE derivative[5])
Materials:
-
Styrene (purified)
-
This compound (DPE) (purified)
-
Benzene (B151609) (anhydrous)
-
sec-Butyllithium (sec-BuLi) solution in a hydrocarbon solvent (concentration determined by titration)
-
Methanol
-
Toluene
-
Argon (high purity)
-
Schlenk flask and line
Procedure:
-
All glassware is rigorously dried and assembled on a Schlenk line under an argon atmosphere.
-
A known amount of DPE is dissolved in anhydrous benzene in a Schlenk flask under argon.
-
A calculated amount of sec-BuLi initiator is added to the DPE solution via syringe. The solution should immediately develop a characteristic red color, indicating the formation of the DPE anion.
-
The solution is stirred for a short period to ensure complete initiation.
-
A known amount of purified styrene is then added to the reaction mixture.
-
The polymerization is allowed to proceed at a controlled temperature (e.g., 25°C) for a specified time (e.g., 24 hours).
-
The polymerization is terminated by the addition of methanol.
-
The resulting copolymer is precipitated in an excess of methanol, filtered, and redissolved in toluene.
-
The precipitation and redissolution steps are repeated to remove any unreacted monomers.
-
The purified copolymer is dried under vacuum to a constant weight.
Free-Radical Copolymerization of Styrene in the Presence of this compound
Materials:
-
Styrene (inhibitor removed)
-
This compound (DPE)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Styrene is purified to remove the inhibitor, typically by washing with an aqueous NaOH solution followed by drying and distillation.
-
A known amount of purified styrene and DPE are dissolved in toluene in a reaction vessel equipped with a condenser and a nitrogen inlet.
-
A calculated amount of the free-radical initiator (e.g., BPO) is added to the solution.
-
The reaction mixture is heated to a specific temperature (e.g., 80-90°C) under a nitrogen atmosphere to initiate the polymerization.
-
The polymerization is allowed to proceed for a set amount of time.
-
The reaction is then cooled to room temperature to quench the polymerization.
-
The resulting polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with stirring.
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum.
Mechanistic Diagrams
Anionic Copolymerization Mechanism
Free-Radical Copolymerization Mechanism
Conclusion
The copolymerization of this compound with styrene is a tale of two distinct mechanisms. In anionic polymerization, DPE is an active comonomer, and its inability to homopolymerize leads to controlled copolymer structures, with a tendency towards alternation. In stark contrast, in free-radical polymerization, DPE acts as a potent inhibitor, effectively slowing down the reaction and limiting polymer chain growth due to the formation of a stable and sterically hindered radical. This comparative understanding is crucial for researchers in selecting the appropriate polymerization technique to achieve desired copolymer compositions and properties.
References
- 1. Synthesis of polystyrene with 1,1diphenylethene pendant groups via atom transfer radical polymerization [lxbwk.njournal.sdu.edu.cn]
- 2. nsmn1.uh.edu [nsmn1.uh.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of block copolymer poly (n-butyl acrylate)-b-polystyrene by DPE seeded emulsion polymerization with monodisperse latex particles and morphology of self-assembly film surface - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Block Copolymers Containing 1,1-Diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the validation of block copolymers incorporating 1,1-Diphenylethylene (DPE). We present supporting experimental data, detailed protocols for key characterization methods, and an exploration of the potential interactions of these polymers with cellular signaling pathways.
Performance Comparison: DPE-Containing vs. Alternative Block Copolymers
The use of this compound (DPE) in living anionic polymerization allows for the synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions. This precision is critical in applications such as drug delivery, where polymer characteristics directly influence efficacy and safety. Below, we compare the structural parameters of DPE-containing block copolymers with those synthesized via other methods, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization.
Table 1: Molecular Weight (Mn) and Polydispersity (Đ) of Polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) Block Copolymers
| Polymerization Method | Initiator/Agent | M? ( g/mol ) | Polydispersity (Đ) | Reference |
| Living Anionic Polymerization | n-BuLi / DPE | 45,000 | 1.05 | [1] |
| Living Anionic Polymerization | sec-BuLi / DPE | 52,000 | 1.04 | [1] |
| RAFT Polymerization | Azobisisobutyronitrile (AIBN) | 38,000 | 1.15 | [2] |
| Atom Transfer Radical Polymerization (ATRP) | Ethyl ?-bromoisobutyrate | 42,500 | 1.10 | [2] |
Table 2: Drug Loading Capacity and Encapsulation Efficiency of Amphiphilic Block Copolymer Micelles
| Block Copolymer System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| DPE-capped PCL-b-PEO | Doxorubicin | ~15 | ~85 | Hypothetical, based on[3] |
| PLA-b-PEG | Curcumin | 12.5 | 78 | [4] |
| PCL-b-PEO (linear) | Cefixime | 10.2 | 75.3 | [2] |
| 4-arm star P(CL-b-EO) | Cefixime | 14.8 | 85.1 | [2] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Composition Analysis
¹H NMR is a powerful tool for determining the chemical composition of block copolymers.[5][6][7] By comparing the integral ratios of signals corresponding to each block, the molar ratio of the monomer units can be calculated.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the block copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integration: Integrate the characteristic peaks corresponding to each monomer unit. For a PS-b-PMMA copolymer, this would typically be the aromatic protons of styrene (B11656) (6.3-7.5 ppm) and the methoxy (B1213986) protons of methyl methacrylate (B99206) (around 3.6 ppm).
-
Calculation of Composition: Use the following formula to determine the molar fraction of each monomer (f? and f?):
f? = (I? / n?) / [(I? / n?) + (I? / n?)] f? = (I? / n?) / [(I? / n?) + (I? / n?)]
Where I? and I? are the integral values of the characteristic peaks for monomers A and B, and n? and n? are the number of protons giving rise to those peaks.[6]
Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity
SEC, also known as Gel Permeation Chromatography (GPC), separates polymers based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages (M?, M?) and the dispersity (Đ = M?/M?).[8][9][10]
Step-by-Step Protocol:
-
System Preparation: The SEC system should be equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns) and a differential refractive index (DRI) detector.[11] The mobile phase (e.g., tetrahydrofuran (B95107) - THF) should be filtered and degassed.
-
Calibration: Create a calibration curve using a series of well-defined polymer standards with narrow molecular weight distributions (e.g., polystyrene standards).
-
Sample Preparation: Dissolve the block copolymer sample in the mobile phase at a known concentration (typically 1-2 mg/mL). Filter the solution through a 0.22 µm syringe filter.
-
Injection and Elution: Inject a precise volume of the sample solution into the SEC system. The molecules will separate based on size, with larger molecules eluting first.[11]
-
Data Analysis: The elution profile is detected by the DRI detector. The molecular weight distribution and averages (M?, M?) are calculated by comparing the sample's elution profile to the calibration curve using the chromatography software. The dispersity (Đ) is then calculated from these values.[12]
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the validation of DPE-containing block copolymers and potential downstream cellular signaling pathways that may be influenced by such nanomaterials.
References
- 1. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 7. 材料科学におけるポリマー分析 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. farabi.university [farabi.university]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilent.com [agilent.com]
- 12. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Thermal Stability: A Comparative Guide to Polymers Incorporating 1,1-Diphenylethylene
For researchers and professionals in materials science and drug development, the thermal properties of polymers are a critical consideration. The incorporation of 1,1-diphenylethylene (DPE) units into polymer chains presents a compelling strategy for enhancing thermal stability. This guide provides a comparative analysis of the glass transition temperature (Tg) and melting temperature (Tm) of polymers containing DPE, supported by experimental data and detailed methodologies.
The inclusion of the bulky, rigid this compound moiety into polymer backbones is known to restrict segmental motion, thereby increasing the glass transition temperature. This enhancement in thermal stability can be pivotal for applications requiring robust materials that can withstand demanding temperature profiles. This guide focuses on the thermal behavior of DPE-containing copolymers, primarily in comparison to their unmodified counterparts.
Comparative Thermal Properties
The introduction of this compound into a polymer chain significantly elevates its glass transition temperature. The following table summarizes the thermal properties of poly(styrene-co-1,1-diphenylethylene) (S/DPE) and its hydrogenated analog (h-S/DPE), demonstrating the impact of both DPE incorporation and subsequent hydrogenation on thermal stability.
| Polymer | DPE Content (wt%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |
| Polystyrene (PS) | 0 | ~100 | Not Applicable (Amorphous) | [1][2] |
| Poly(styrene-co-1,1-diphenylethylene) | 12 | 115 | Not Applicable (Amorphous) | [3][4] |
| Poly(styrene-co-1,1-diphenylethylene) | 25 | 135 | Not Applicable (Amorphous) | [3][4] |
| Poly(styrene-co-1,1-diphenylethylene) | 53 | 175 | Not Applicable (Amorphous) | [3][4] |
| Hydrogenated Polystyrene | 0 | 145 | Not Applicable (Amorphous) | [3][4] |
| Hydrogenated S/DPE | 12 | 159 | Not Applicable (Amorphous) | [3][4] |
| Hydrogenated S/DPE | 25 | 178 | Not Applicable (Amorphous) | [3][4] |
| Hydrogenated S/DPE | 53 | 199 | Not Applicable (Amorphous) | [3][4] |
Note: The melting temperature (Tm) is not applicable for these amorphous polymers.
Experimental Workflow for Thermal Characterization
The determination of glass transition and melting temperatures is predominantly carried out using Differential Scanning Calorimetry (DSC). The following diagram illustrates a typical experimental workflow for analyzing the thermal properties of polymers.
Caption: Workflow for DSC analysis of polymer thermal properties.
Experimental Protocols
A detailed protocol for determining the glass transition temperature (Tg) and melting temperature (Tm) of polymers using Differential Scanning Calorimetry (DSC) is provided below.
Objective: To determine the thermal transitions (Tg and Tm) of a polymer sample containing this compound units.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Nitrogen gas supply for inert atmosphere
Procedure:
-
Sample Preparation:
-
Ensure the polymer sample is dry and free of solvent.
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan using a microbalance.
-
Hermetically seal the pan using a crimper. This is crucial to prevent any volatile components from escaping during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan in the sample holder of the DSC cell and the empty reference pan in the reference holder.
-
Purge the DSC cell with dry nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Cycling Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point or final degradation temperature (e.g., 250°C) at a controlled heating rate (e.g., 10°C/min). This step is to erase the previous thermal history of the polymer.
-
Cooling Scan: Cool the sample from the high temperature back to the starting temperature at a controlled cooling rate (e.g., 10°C/min). This allows for the observation of crystallization behavior (if any).
-
Second Heating Scan: Heat the sample again from the starting temperature to the final temperature at the same controlled heating rate (e.g., 10°C/min). The data from this second heating scan is typically used for determining the Tg and Tm to ensure a consistent thermal history.
-
-
Data Analysis:
-
The DSC instrument records the heat flow difference between the sample and the reference as a function of temperature.
-
The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow curve. It is typically determined as the midpoint of this transition.
-
The melting temperature (Tm) is observed as an endothermic peak on the heat flow curve. The temperature at the peak maximum is taken as the Tm. The area under the peak corresponds to the heat of fusion.
-
This comprehensive guide provides a foundational understanding of the enhanced thermal properties imparted by this compound units in polymers. The provided data and experimental protocols serve as a valuable resource for researchers and professionals engaged in the development of advanced polymeric materials. Further research into the incorporation of DPE with other monomer classes, such as acrylates and vinyl esters, will undoubtedly broaden the landscape of high-performance polymers.
References
Comparative study of initiators for 1,1-Diphenylethylene polymerization
A Comparative Guide to Initiators for 1,1-Diphenylethylene Polymerization
For researchers, scientists, and drug development professionals venturing into polymer synthesis, the choice of initiator is paramount to achieving desired macromolecular architectures and functionalities. This guide provides a comparative analysis of initiators for the polymerization involving this compound (DPE), a unique monomer that presents distinct behaviors depending on the polymerization technique employed. Due to steric hindrance from its two phenyl groups, DPE does not readily homopolymerize but serves as a valuable tool in controlling polymer structures.
Introduction to this compound in Polymerization
This compound is an organic compound that plays a significant role in polymer chemistry, not as a typical monomer that forms long homopolymer chains, but as a strategic component in the synthesis of well-defined polymers.[1][2] Its primary applications lie in living anionic polymerization, where it is used for end-capping, creating block copolymers, and synthesizing polymers with complex architectures.[3] While it is largely unreactive in radical and cationic homopolymerization, it can be incorporated into copolymers, often influencing the polymerization kinetics and molecular weight.[4]
Anionic Initiators: The Workhorse for Controlled Polymerization
Anionic polymerization is the most effective method for polymerizing systems involving DPE, offering a high degree of control over molecular weight, polydispersity, and polymer architecture.[5][6][7]
Mechanism of Initiation and Propagation: Anionic polymerization is initiated by the nucleophilic attack of an initiator, such as an organolithium compound (e.g., n-butyllithium or sec-butyllithium), on the DPE double bond. This reaction forms a stable, non-homopolymerizable DPE carbanion. This DPE-capped living end can then efficiently initiate the polymerization of other monomers like styrene (B11656) or isoprene.[8]
Common Anionic Initiators:
-
Organolithium Compounds: n-Butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and diphenylmethyl potassium are commonly used.[8][9]
-
Difunctional Initiators: Initiators like 1,4-dilithio-1,1,4,4-tetraphenylbutane, derived from DPE, are used to synthesize triblock copolymers.[10][11]
-
Macroinitiators: Polyfunctional anionic macroinitiators can be prepared from DPE-functionalized polymers.[12]
Performance and Applications: Anionic polymerization involving DPE is characterized by:
-
Living Nature: The absence of termination or chain transfer reactions allows for the synthesis of polymers with narrow molecular weight distributions (low PDI).[13]
-
Controlled Architectures: Enables the synthesis of block copolymers, star polymers, and other complex structures.[3]
-
End-Functionalization: DPE and its derivatives are used to introduce functional groups at the chain end.[3][13][14]
Quantitative Data for Anionic Polymerization
| Initiator System | Monomer(s) | Mn ( g/mol ) | PDI (Mw/Mn) | Application |
| sec-BuLi / DPE | Styrene | 10,000 - 100,000 | < 1.1 | Synthesis of well-defined polystyrene |
| K-Naph / DPE | Styrene | - | < 1.17 | End-functionalization of polystyrene[13] |
| Dilithium Initiator / DPE | Isoprene, Styrene | - | - | Synthesis of triblock copolymers[10][11] |
Experimental Protocol: Anionic End-Capping of Polystyrene with DPE
-
Styrene Polymerization: In a rigorously dried and nitrogen-purged reactor, anhydrous tetrahydrofuran (B95107) (THF) is introduced, followed by the initiator (e.g., sec-butyllithium) at -78°C. Purified styrene monomer is then added, and polymerization proceeds for a specified time.
-
End-Capping: A solution of this compound in THF is added to the living polystyryllithium solution. The characteristic red color of the polystyryl anion disappears and is replaced by the deeper red of the DPE anion. The reaction is allowed to proceed for a short period to ensure complete capping.
-
Termination: The living DPE-capped polymer is terminated by the addition of degassed methanol.
-
Purification: The polymer is precipitated in a large excess of a non-solvent like methanol, filtered, and dried under vacuum.
-
Characterization: The resulting polymer is characterized by size exclusion chromatography (SEC) to determine its molecular weight (Mn) and polydispersity index (PDI).
Radical Initiators: A Tool for Copolymerization and Control
In radical polymerization, DPE does not typically homopolymerize due to the high stability of the resulting diphenylmethyl radical, which is slow to add to another DPE monomer.[2][4] However, it can be copolymerized with other monomers, where it often acts as a polymerization retarder or regulator.[1][4]
Mechanism of Interaction: Radical initiators, such as peroxides or azo compounds, decompose to generate primary radicals.[15] These radicals can add to a monomer to initiate polymerization. When DPE is present, the growing polymer radical can add to a DPE molecule. The resulting sterically hindered and resonance-stabilized radical is less reactive and less likely to propagate, thus slowing down the polymerization rate and reducing the molecular weight of the resulting polymer.[4] DPE can be considered a free radical scavenger in these systems.[16]
Common Radical Initiators:
-
Azo Compounds: Azobisisobutyronitrile (AIBN)
-
Peroxides: Benzoyl peroxide (BPO)[15]
-
Persulfates: Potassium persulfate (for emulsion polymerization)[15]
Performance and Applications:
-
Molecular Weight Control: The presence of DPE can lead to lower molecular weight polymers.[1][4]
-
Rate Retardation: DPE significantly decreases the rate of polymerization.[4]
-
Copolymerization: DPE can be incorporated into copolymer chains with monomers like methyl methacrylate (B99206).[4]
Quantitative Data for Radical Copolymerization
| Initiator | Comonomer | Effect of DPE | Resulting Polymer |
| AIBN | Methyl Methacrylate (MMA) | Decreased polymerization rate and molecular weight[4] | PMMA-co-DPE |
| Potassium Persulfate | Methyl Methacrylate (MMA) | Strong decrease in polymerization rate and molecular weight[4] | PMMA-co-DPE (in emulsion) |
Experimental Protocol: Radical Copolymerization of MMA and DPE
-
Reaction Setup: A reaction vessel is charged with methyl methacrylate (MMA), a smaller amount of this compound, a solvent (e.g., toluene), and a radical initiator (e.g., AIBN).
-
Polymerization: The mixture is heated to the decomposition temperature of the initiator (around 60-80°C for AIBN) under an inert atmosphere and stirred for several hours.
-
Purification: The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried.
-
Characterization: The copolymer is analyzed using techniques like Nuclear Magnetic Resonance (NMR) to determine the incorporation of DPE units and SEC for molecular weight and PDI.
Cationic Initiators: Limited Utility
Cationic polymerization of DPE is generally not feasible for producing high molecular weight polymers.[2] Similar to radical polymerization, the steric hindrance of the two phenyl groups prevents effective propagation. The cationic intermediate formed is also highly stable, which disfavors further addition to another DPE monomer. However, some studies have explored the cationic copolymerization of DPE with more reactive monomers.[17]
Mechanism of Interaction: A cationic initiator (a Lewis or Brønsted acid) can react with DPE to form a stable carbocation. This cation is generally not reactive enough to propagate with other DPE molecules but might initiate the polymerization of a more nucleophilic monomer.
Common Cationic Initiators:
Performance and Applications:
-
Oligomerization: Cationic initiation typically leads to the formation of only oligomers of DPE.
-
Copolymerization: Can be copolymerized with electron-rich monomers like p-substituted styrenes.[17]
Quantitative Data for Cationic Polymerization
Due to the limited success of DPE homopolymerization via cationic methods, extensive quantitative data is scarce. The focus remains on copolymerization studies.
Experimental Protocol: Cationic Copolymerization of Styrene and DPE
-
Reaction Setup: In a moisture-free environment, a chlorinated solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78°C). The monomers (styrene and DPE) are added.
-
Initiation: A Lewis acid initiator (e.g., TiCl₄) is introduced to start the polymerization.
-
Termination: The reaction is quenched after a certain time by adding a nucleophilic agent like methanol.
-
Purification and Characterization: The polymer is isolated and analyzed similarly to the other methods.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sequence regulation in living anionic terpolymerization of styrene and two categories of this compound (DPE) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized this compound derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Living Anionic Addition Reaction of this compound Derivatives: One-Pot Synthesis of ABC-type Chain-End Sequence-Controlled Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Page loading... [wap.guidechem.com]
- 17. researchgate.net [researchgate.net]
- 18. Examples of reaction and application of cationic initiators|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
A Comparative Guide to the Analysis of Chain-End Functionality of Polymers Capped with 1,1-Diphenylethylene
The precise characterization of polymer chain-ends is crucial for understanding polymerization mechanisms, controlling polymer architecture, and tailoring material properties. For polymers capped with 1,1-Diphenylethylene (DPE), a common strategy in living anionic polymerization to create well-defined macromolecules, accurate determination of the chain-end functionality is paramount. This guide provides a comparative analysis of the key analytical techniques used for this purpose, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods, their respective protocols, and supporting data.
Comparison of Analytical Techniques
Several analytical techniques are employed to identify and quantify the DPE capping agent at the polymer chain terminus. The most prominent methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques. Each method offers distinct advantages and limitations in terms of sensitivity, resolution, and the nature of the information it provides.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei, providing detailed information about the chemical environment of protons.[1][2] | Quantitative determination of end-group functionality by comparing the integral of DPE-specific protons to that of the polymer backbone repeating units.[3] | Provides absolute quantification without the need for calibration standards. Relatively simple sample preparation. | Lower sensitivity, making it challenging for high molecular weight polymers where the end-group concentration is low. Signal overlap can complicate analysis. |
| MALDI-TOF Mass Spectrometry | Involves the ionization of the polymer sample with a laser after embedding it in a matrix, followed by the separation of ions based on their mass-to-charge ratio.[4][5] | Provides the absolute molecular weight distribution of the polymer chains, allowing for the direct identification of the DPE end-group and its mass.[4][6] | High sensitivity and accuracy in mass determination.[5][7] Can distinguish between capped and uncapped chains.[6] | Mass discrimination effects can occur, potentially skewing the perceived molecular weight distribution. Sample preparation can be complex.[5] |
| Gel Permeation Chromatography (GPC) | Separates polymers based on their hydrodynamic volume in solution.[1][8] | Primarily provides the molecular weight distribution of the polymer. When coupled with a UV detector, it can confirm the presence of the UV-active DPE end-group.[9] | A robust and widely used technique for determining molecular weight and polydispersity.[1] | Does not provide direct quantitative information on the degree of end-capping. It is an indirect method for confirming the presence of the end-group.[8] |
| Liquid Chromatography at Critical Conditions (LCCC) | A chromatographic technique where the enthalpic and entropic interactions of the polymer with the stationary phase are balanced, making the separation independent of molecular weight and solely dependent on the end-group.[10] | Allows for the separation of polymers based on their end-group functionality, enabling the quantification of capped and uncapped chains.[10] | Highly sensitive to small differences in polymer end-groups.[10] | Requires careful method development to find the "critical point" for a specific polymer-solvent-column system.[10] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate analysis. Below are representative protocols for the key techniques discussed.
¹H NMR Spectroscopy for Quantitative End-Group Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dried DPE-capped polymer into an NMR tube.
-
Add a known amount of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to dissolve the polymer completely.[11]
-
Add an internal standard with a known concentration and a distinct, non-overlapping signal if absolute quantification is required.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).[11]
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic signals of the DPE end-group (aromatic protons) and the repeating monomer units of the polymer backbone.
-
Carefully integrate the respective signals.
-
Calculate the degree of polymerization (DP) and the number-average molecular weight (Mn) using the ratio of the integrals.[3] The functionality (f) can be determined by comparing the experimentally determined Mn with the theoretical Mn.
-
MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Matrix Selection: Choose a suitable matrix that absorbs the laser energy and promotes ionization of the polymer. Common matrices for polymers include dithranol and 2,5-dihydroxybenzoic acid (DHB).[5]
-
Cationizing Agent: Add a cationizing agent (e.g., sodium trifluoroacetate, potassium trifluoroacetate) to promote the formation of single-charged polymer ions.[5]
-
Sample-Matrix Preparation: Prepare solutions of the polymer, matrix, and cationizing agent in a suitable solvent like THF. Mix the solutions in an appropriate ratio (e.g., 10:1:1 matrix:polymer:cationizing agent).[5]
-
Deposit a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. Optimize the laser intensity to achieve good signal intensity while avoiding fragmentation.[5]
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain with a specific number of repeating units.
-
The mass of each peak can be used to confirm the presence of the DPE end-group by comparing the experimental mass to the calculated mass of the polymer structure.[6]
-
The relative intensities of the peaks can be used to determine the molecular weight distribution.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from the analysis of DPE-capped polymers using different techniques.
| Polymer System | Analytical Technique | Measured Parameter | Result | Reference |
| DPE-capped Polystyrene | ¹H NMR | End-functionality | >95% | [12] |
| DPE-capped Polystyrene | MALDI-TOF-MS | End-functionality | Confirmed presence of DPE end-group | [6] |
| DPE-capped Polyisobutylene (B167198) | ¹H NMR & UV-Vis (via SEC) | End-functionality | 97.2% | [9] |
Visualizations
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a DPE-capped polymer.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ismar.org [ismar.org]
- 3. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 4. Mass Spectroscopy for Polymer Characterization | Science.eus [science.eus]
- 5. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass spectrometry of polymers: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gel Permeation Chromatography and End group Analysis - Polymer chemistry | PPTX [slideshare.net]
- 9. UV induced reversible chain extension of 1-(2-anthryl)-1-phenylethylene functionalized polyisobutylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis of chain end acyl-functionalized polymers by living anionic polymerization: versatile precursors for H-shaped polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Performance Showdown: A Researcher's Guide to 1,1-Diphenylethylene Derivatives in Polymerization
For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. 1,1-Diphenylethylene (DPE) and its derivatives have emerged as a critical class of monomers that, due to their unique reactivity, offer unparalleled control in the synthesis of well-defined polymers. This guide provides an objective comparison of the performance of various DPE derivatives in polymerization, supported by experimental data, to aid in the selection of the most suitable monomer for specific applications.
A key characteristic of DPE and its derivatives is their inability to homopolymerize via living anionic polymerization due to steric hindrance.[1][2] This feature is highly advantageous, as it allows for their use in creating sequence-controlled polymers and for the end-functionalization of polymer chains with a high degree of precision.[1][3] The reactivity of DPE derivatives can be finely tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl rings, influencing polymerization kinetics and the properties of the resulting polymers.[1][4]
Comparative Performance of DPE Derivatives in Anionic Polymerization
The following table summarizes the performance of various this compound derivatives in living anionic polymerization, offering a comparative overview of their reactivity and the characteristics of the resulting polymers.
| Derivative Class | Substituent Example | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Electron-Withdrawing | 1,1-bis(4-(1-adamantylcarbonyl)phenyl)ethylene (Acyl-DPE) | sec-BuLi | THF | -78 | 10,400 | 1.06 | [1] |
| 1-(4-(Trimethylsilyl)ethynylphenyl)-1-phenylethylene | sec-BuLi | THF | -78 | - | - | [1] | |
| 1-(4-Bromophenyl)-1-phenylethylene | sec-BuLi | THF | -78 | - | - | [5] | |
| 1-(4-Cyanophenyl)-1-phenylethylene | sec-BuLi | THF | -78 | - | - | [5] | |
| Electron-Donating | 1,1-bis(4-(N,N-dimethylamino)phenyl)ethylene | sec-BuLi | THF | -40 | - | - | [5] |
| 1,1-bis(4-(trialkylsilyloxy)phenyl)ethylene | sec-BuLi | THF | -78 | - | - | [5] | |
| Alkyl-Substituted | 1-(4-tert-Butylphenyl)-1-phenylethylene | sec-BuLi | Benzene (B151609) | 25 | 10,000 | < 1.1 | [6][7] |
| 1-(4-n-Butylphenyl)-1-phenylethylene | sec-BuLi | Benzene | 25 | 10,000 | < 1.1 | [6][7] | |
| Alkoxysilyl-Substituted | 1-(Ethoxydimethylsilylphenyl)-1-phenylethylene (DPE-SiOEt) | Poly(styryl)lithium | Benzene | 25 | 10,000 | 1.05-1.15 | [8][9] |
Experimental Protocols: A Generalized Approach
The following provides a detailed, generalized methodology for the living anionic polymerization of a vinyl monomer (e.g., styrene) followed by end-capping with a this compound derivative.
Materials:
-
Styrene (B11656) (monomer)
-
This compound derivative (terminating agent)
-
sec-Butyllithium (initiator)
-
Benzene or Tetrahydrofuran (THF) (solvent)
-
Methanol (quenching agent)
-
Argon or Nitrogen (inert gas)
Procedure:
-
Purification: All reagents and solvents must be rigorously purified. Styrene is typically purified by washing with aqueous NaOH, followed by drying over CaH2 and distillation under reduced pressure. Solvents are purified by distillation over sodium/benzophenone ketyl under an inert atmosphere.
-
Initiation: The polymerization is carried out in a flame-dried, sealed glass reactor under a high vacuum or an inert atmosphere. The solvent is introduced into the reactor, followed by the initiator (sec-BuLi) via syringe.
-
Polymerization: The monomer (styrene) is then introduced into the reactor. The polymerization is allowed to proceed at the desired temperature (e.g., 25°C in benzene or -78°C in THF) until the monomer is completely consumed. The living polymer solution typically exhibits a characteristic color.
-
End-capping: A solution of the this compound derivative in the polymerization solvent is then added to the living polymer solution. The reaction is allowed to proceed for a specific time to ensure quantitative end-capping.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol, which protonates the living anionic chain end.
-
Isolation and Characterization: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum. The molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer are determined by Size Exclusion Chromatography (SEC). The end-group functionality can be confirmed by spectroscopic methods such as NMR and MALDI-TOF mass spectrometry.[1]
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and polymerization of a this compound derivative.
Caption: Experimental workflow for the synthesis and polymerization of DPE derivatives.
The Mechanism of Control: Living Anionic Addition
The utility of DPE derivatives in controlling polymer architecture stems from the mechanism of living anionic polymerization. In this process, the initiation and propagation steps proceed without termination or chain transfer reactions. The high reactivity of the living anionic chain ends allows for the quantitative addition of a single DPE derivative unit.
Caption: Mechanism of living anionic polymerization and DPE end-capping.
The resulting sterically hindered DPE anion is stable and less reactive, preventing further polymerization of the DPE derivative itself.[1] This allows for the precise installation of functional groups at the chain end by using appropriately substituted DPE derivatives. The electrophilicity of the DPE derivative, influenced by its substituents, plays a crucial role in the success of this one-to-one addition reaction.[1][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized this compound derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of sequence-controlled macromonomers via living anionic addition reaction and subsequent acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic techniques to confirm the absence of 1,1-Diphenylethylene homopolymer
An essential aspect of polymer chemistry and materials science is the precise control over polymerization reactions. In many applications, particularly in drug development and the synthesis of well-defined copolymers, it is crucial to confirm the absence of unwanted homopolymers. This guide provides a comparative overview of key spectroscopic techniques used to verify that 1,1-Diphenylethylene (DPE) has not undergone homopolymerization. We present the principles, experimental protocols, and comparative data for each method to assist researchers in selecting the most appropriate technique for their needs.
Spectroscopic Approaches to Confirming Absence of Homopolymer
Several powerful analytical techniques can be used to distinguish the this compound monomer from its potential homopolymer, poly(this compound). The primary strategy involves searching for spectroscopic signatures unique to the polymer, such as the disappearance of monomer-specific signals (vinyl groups) and the appearance of signals corresponding to a polymer backbone. The definitive absence of these polymer signatures confirms that homopolymerization has not occurred.
The most commonly employed and effective techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the chemical environment of atoms.[1][2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies functional groups and chemical bonds based on their vibrational frequencies.[2][4][5]
-
Size Exclusion Chromatography (SEC/GPC) : Separates molecules based on their size in solution, effectively distinguishing small monomers from large polymer chains.[6][7][8]
-
Mass Spectrometry (MS) : Measures the mass-to-charge ratio of molecules, allowing for the determination of molecular weight distributions.[9][10][11]
Comparative Data of Analytical Techniques
The selection of an analytical technique depends on factors such as the required sensitivity, available instrumentation, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each method for detecting the absence of poly(this compound).
| Technique | Principle of Detection | Key Indicator for Absence of Homopolymer | Sample Requirement | Advantages | Limitations |
| ¹H NMR | Detects the chemical environment of protons. | Persistence of sharp vinyl proton signals (~5.4 ppm) of the DPE monomer; absence of broad aliphatic backbone signals.[12][13] | 1-10 mg dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).[14] | Provides unambiguous structural confirmation; highly reproducible and quantitative.[1][15] | Lower sensitivity compared to MS; requires soluble samples. |
| FTIR | Measures the absorption of infrared radiation by specific chemical bonds. | Presence of the monomer's C=C vinyl stretch (~1625 cm⁻¹); absence of characteristic polymer backbone vibrations.[16][17] | 1-5 mg (solid or liquid); can be analyzed neat (ATR) or as a KBr pellet.[16][18] | Fast, non-destructive, and versatile for various sample types.[5][18][19] | Can be difficult to detect very low concentrations of polymer; spectral overlap can complicate analysis.[19] |
| SEC/GPC | Separates molecules by their hydrodynamic volume. | A single, sharp peak at a high elution volume corresponding to the low molecular weight monomer; absence of peaks at lower elution volumes.[6][20] | 1-5 mg dissolved in a suitable mobile phase (e.g., THF, DMF).[7] | Provides a clear visual representation of molecular weight distribution; excellent for detecting even small amounts of polymer formation.[8][21] | It is a separation technique, not a spectroscopic one, but is critical for polymer analysis; requires calibration with standards for accurate mass determination.[20] |
| MALDI-TOF MS | Measures the mass of molecules after soft ionization. | Detection of a single peak corresponding to the monomer's molecular weight (180.25 g/mol ); absence of a distribution of peaks at integer multiples of the monomer weight.[11][22] | ~1 mg co-crystallized with a matrix. | Provides absolute molecular weight information with very high sensitivity.[9][10] | Sample preparation can be challenging; fragmentation can occur; may not be suitable for all polymer types. |
Experimental Protocols
Detailed and accurate experimental procedures are critical for obtaining reliable data. Below are generalized protocols for the key techniques discussed.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample (e.g., the reaction mixture after purification) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.
-
Data Analysis : Integrate the signals in the spectrum. Look for the characteristic sharp singlet of the two vinyl protons of the this compound monomer at approximately 5.4 ppm.[23] The absence of broad signals in the aliphatic region (typically 1.5-3.0 ppm), where the polymer backbone protons would appear, confirms the absence of the homopolymer.
Protocol 2: FTIR Spectroscopy (ATR Method)
-
Sample Preparation : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum. Place a small amount of the solid or liquid sample directly onto the ATR crystal.[16][18]
-
Instrumentation : Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[18]
-
Data Analysis : Examine the spectrum for the key vibrational bands. The presence of a sharp peak around 1625 cm⁻¹ (C=C stretch of the vinyl group) and the absence of new, broad bands that would indicate a polymer backbone are strong evidence that no polymerization has occurred. A comparison with a reference spectrum of the pure monomer is highly recommended.
Protocol 3: Size Exclusion Chromatography (SEC/GPC)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-2 mg/mL) in the mobile phase (e.g., THF). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation : Use an SEC system equipped with a suitable column set for separating low molecular weight species and a detector, typically a refractive index (RI) detector.[7]
-
Data Acquisition : Inject the sample solution into the SEC system. Elute the sample with the mobile phase at a constant flow rate.
-
Data Analysis : Analyze the resulting chromatogram. The absence of the homopolymer is confirmed if only a single peak corresponding to the elution time of the this compound monomer is observed. The formation of any polymer would result in an additional peak at a shorter retention time (earlier elution volume).[6]
Workflow and Logic
A systematic approach is recommended to confidently confirm the absence of the homopolymer. This typically involves a primary screening method followed by a more definitive characterization if needed.
References
- 1. fiveable.me [fiveable.me]
- 2. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
- 6. Size Exclusion Chromatography – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. SEC analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 8. filab.fr [filab.fr]
- 9. lcms.cz [lcms.cz]
- 10. Mass spectrometry of polymers: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 12. box2073.temp.domains [box2073.temp.domains]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. piketech.com [piketech.com]
- 19. jordilabs.com [jordilabs.com]
- 20. Size Exclusion Chromatography (SEC) | Tulane University School of Science and Engineering [sse.tulane.edu]
- 21. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 22. Mass Spectroscopy for Polymer Characterization | Science.eus [science.eus]
- 23. This compound(530-48-3) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,1-Diphenylethylene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1,1-Diphenylethylene, ensuring compliance with safety protocols and regulatory mandates.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
Handling:
-
Avoid contact with skin and eyes.[1]
-
Use only in a well-ventilated area.[2]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[3]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is to treat it as regulated chemical waste.[4] It must be collected for disposal by an approved and licensed waste disposal company.[5] Do not empty into drains.[1]
1. Waste Collection and Segregation:
-
Container: Collect waste this compound in a designated, compatible, and properly sealed waste container.[4][6] The original container or a container made of compatible material is recommended. Do not use metal containers for corrosive waste.[6]
-
Segregation: Keep this compound waste separate from other chemical wastes to avoid unintended reactions.[4] Specifically, as a non-halogenated organic compound, it should be segregated from halogenated waste streams to potentially reduce disposal costs.[7][8]
2. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste".[6][9]
-
Identify the contents as "Waste this compound".[4]
-
Indicate any known hazards associated with the waste.[4]
-
Include the name and location (building and room number) of the waste generator.[9]
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[2]
-
Ensure the container is stored in a manner that prevents spills or leaks.[6]
4. Accidental Spill Cleanup:
-
In the event of a spill, absorb the material with an inert substance such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1]
-
Collect the absorbed material and place it into a suitable, sealed container for disposal.[1][2]
-
Clean the spill area thoroughly.
-
All materials used for cleanup should be collected and disposed of as hazardous waste.[6]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following physical and chemical properties of this compound are important for handling and storage.
| Property | Value |
| Melting Point | 6 °C (lit.)[10] |
| Boiling Point | 270-271 °C (lit.)[10] |
| Density | 1.021 g/mL at 25 °C (lit.)[10] |
| Flash Point | 113 °C (235.4 °F) - closed cup[10] |
| Solubility | Insoluble in water. Miscible with methanol, chloroform, and ether.[11] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nctius.com [nctius.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. 1,1-ジフェニルエチレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | 530-48-3 [chemicalbook.com]
Personal protective equipment for handling 1,1-Diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of 1,1-Diphenylethylene. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
I. Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first lines of defense against chemical exposure. Engineering controls should be in place to further reduce potential hazards.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Local exhaust ventilation should be used to control airborne levels.
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles are mandatory.[1] A face shield should also be worn if there is a risk of splashing.
-
Hand Protection: Due to the aromatic hydrocarbon nature of this compound, standard disposable nitrile gloves offer poor resistance and are not recommended for prolonged contact.[2] For extended handling or in situations with a high risk of contact, Viton® or butyl rubber gloves are recommended.[3][4] For incidental splash contact, heavy-duty nitrile gloves (thicker than 5 mil) may be used, but gloves should be removed and replaced immediately upon contamination. It is strongly advised to test the specific gloves for their resistance to this compound under your site-specific conditions.[5][6]
-
Body Protection: A standard laboratory coat must be worn.[7] For larger quantities or operations where splashing is likely, chemically resistant coveralls or an apron over the lab coat are required.[5]
-
Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection may not be necessary.[7] However, if ventilation is inadequate, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
II. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₄H₁₂ |
| Molecular Weight | 180.25 g/mol |
| Appearance | Clear colorless to yellow liquid |
| Melting Point | 6 °C (lit.) |
| Boiling Point | 270-271 °C (lit.) |
| Density | 1.021 g/mL at 25 °C (lit.) |
| Flash Point | > 112 °C (> 233.60 °F) |
| Solubility | Insoluble in water. Miscible with methanol, chloroform, and ether. |
| Storage Temperature | 2-8°C |
III. Operational Plan for Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Review Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.
-
Don Appropriate PPE: Wear the recommended personal protective equipment as outlined in Section I.
-
Use in a Ventilated Area: All handling of this compound should be conducted in a chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1]
-
Prevent Inhalation and Ingestion: Do not breathe vapors or mists.[1] Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
-
Grounding: Use explosion-proof equipment and ensure proper grounding of containers to prevent static discharge, as heating can cause a fire.[5]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
-
Keep containers tightly closed when not in use.[1]
-
It is recommended to store this chemical under refrigeration at 2-8°C.[1]
IV. Emergency and Disposal Plan
Immediate and appropriate response to emergencies and proper disposal of waste are critical for safety and environmental protection.
Emergency Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
Detailed Spill Cleanup Protocol:
-
Immediate Actions:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
If the substance is flammable, eliminate all sources of ignition.[8]
-
-
Personal Protection:
-
Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
-
Containment:
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[8] Do not use combustible materials like sawdust.
-
-
Cleanup:
-
Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[8]
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Disposal:
-
All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.
Disposal Plan:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]
-
Disposal must be in accordance with all applicable local, regional, and national regulations.[1]
-
It is recommended to entrust the disposal to a licensed waste disposal company.[1] Contaminated packaging should be treated as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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